Cy7-YNE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H45N3O7S2 |
|---|---|
Poids moléculaire |
719.9 g/mol |
Nom IUPAC |
2-[7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48) |
Clé InChI |
AVNJFJGWLDAJJM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Photophysical Profile of Cy7-YNE: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the photophysical properties of Cy7-YNE, a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group. Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics of this compound, experimental protocols for its use, and visual workflows to facilitate its application in advanced biological research.
Core Photophysical Properties of this compound
This compound, a heptamethine cyanine (B1664457) dye, is distinguished by its fluorescence in the near-infrared spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration.[1] The presence of a terminal alkyne (-YNE) functional group allows for its covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2] This makes this compound a valuable tool for labeling and tracking a wide array of biomolecules, including proteins, peptides, and nucleic acids, in complex biological systems.[2][3]
The key photophysical parameters of this compound are summarized in the table below. It is important to note that these values can be influenced by the solvent, pH, and the specific biomolecule to which the dye is conjugated.
| Property | Value | Reference |
| Excitation Maximum (λex) | 750 - 756 nm | [4][5] |
| Emission Maximum (λem) | 773 - 779 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹ | [4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [4][5][7] |
| Stokes Shift | ~23 - 29 nm | Calculated from[4][5] |
| Recommended Laser Line | 730-750 nm | |
| Common Filter | 780/60 nm |
Experimental Protocols
Measurement of Photophysical Properties
A standardized workflow is essential for the accurate characterization of the photophysical properties of fluorescent probes like this compound.
1. Determination of Molar Extinction Coefficient: The molar extinction coefficient is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration of the dye, and l is the path length of the cuvette (typically 1 cm).[8]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance of each dilution at the absorption maximum (~750 nm) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot.[8]
-
2. Determination of Fluorescence Quantum Yield: The fluorescence quantum yield (Φ) is typically determined using a relative method, comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.[9]
-
Protocol:
-
Select a suitable fluorescence standard with an emission profile in a similar spectral region to this compound.
-
Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.[9]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectra for each solution, ensuring identical excitation wavelength and spectrometer settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This compound is designed for covalent labeling of azide-containing molecules through a copper(I)-catalyzed click reaction.
-
Protocol:
-
Preparation of Reagents:
-
Dissolve the azide-containing biomolecule in a suitable buffer (e.g., PBS).
-
Dissolve this compound in an organic co-solvent like DMSO or DMF.[4]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.[10][11]
-
Prepare a stock solution of copper(II) sulfate in water.[10][11]
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.[10][11]
-
-
Reaction Setup:
-
Incubation:
-
Allow the reaction to proceed at room temperature for a designated time, typically ranging from 30 minutes to a few hours, while protecting the mixture from light.[12]
-
-
Purification:
-
Remove the unreacted dye and catalyst from the labeled biomolecule using an appropriate purification method, such as size exclusion chromatography, dialysis, or precipitation.[12]
-
-
Conclusion
This compound is a potent near-infrared fluorescent probe with well-defined photophysical properties that make it highly suitable for a range of bio-imaging and labeling applications. Its utility is further enhanced by the alkyne functionality, which enables its straightforward and specific incorporation into diverse biological systems through click chemistry. The protocols and workflows detailed in this guide provide a framework for the effective characterization and application of this compound in advanced research settings.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]
- 5. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 9. static.horiba.com [static.horiba.com]
- 10. broadpharm.com [broadpharm.com]
- 11. axispharm.com [axispharm.com]
- 12. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Cy7-YNE: A Near-Infrared Alkyne-Functionalized Fluorophore for Advanced Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe functionalized with a terminal alkyne group. We will delve into its core properties, provide detailed experimental protocols for its application in bio-conjugation, and illustrate its use in visualizing cellular signaling pathways.
Core Properties of this compound
This compound is a highly versatile tool in chemical biology and drug development, enabling the precise fluorescent labeling of azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its fluorescence in the NIR spectrum (approximately 700-800 nm) is particularly advantageous for deep-tissue imaging in living organisms due to reduced tissue autofluorescence and light scattering at these wavelengths.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 719.91 g/mol | [1][2] |
| Molecular Formula | C₃₈H₄₅N₃O₇S₂ | [1][2] |
| Maximum Excitation Wavelength (λex) | ~749-770 nm | [1] |
| Maximum Emission Wavelength (λem) | ~790 nm | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to green yellow | [1] |
Experimental Protocols
The terminal alkyne group of this compound allows for its covalent attachment to molecules containing an azide (B81097) group through a copper(I)-catalyzed click reaction. This bio-orthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.
Protocol for Labeling Azide-Modified Proteins with this compound
This protocol provides a general procedure for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting column (e.g., PD-10) for purification
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Vortex until fully dissolved. Prepare this solution fresh before each use.
-
Copper(II) sulfate (100 mM): Dissolve CuSO₄ in deionized water.
-
THPTA (500 mM): Dissolve THPTA in deionized water.
-
Sodium ascorbate (1 M): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh to ensure its reducing activity.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with deionized water to achieve a final protein concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of this compound is recommended.
-
Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper-THPTA catalyst solution to the protein-dye mixture to a final concentration of 1 mM CuSO₄.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the labeled protein with the equilibration buffer. The this compound labeled protein will appear as a colored band and typically elutes first.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
-
Visualization of Signaling Pathways: Labeling of Epidermal Growth Factor Receptor (EGFR)
The specific and efficient labeling capabilities of this compound make it a powerful tool for visualizing and tracking the dynamics of proteins involved in cellular signaling pathways. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in various cancers.
By introducing an azide-bearing unnatural amino acid into EGFR through genetic code expansion, researchers can specifically label the receptor with this compound on living cells. This allows for the visualization of EGFR trafficking, dimerization, and downstream signaling events using fluorescence microscopy techniques.
Experimental Workflow for Visualizing EGFR Labeling
The following diagram illustrates the general workflow for labeling azide-modified EGFR on the surface of a live cell with this compound for subsequent visualization.
Caption: Workflow for labeling azide-modified EGFR with this compound via click chemistry.
EGFR Signaling Pathway Overview
Once labeled, the dynamics of Cy7-tagged EGFR can be observed in the context of its signaling pathway. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.
Caption: Simplified EGFR signaling pathway initiated by EGF binding.
References
The Spectroscopic and Application Landscape of Cy7-YNE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the near-infrared (NIR) fluorescent probe, Cy7-YNE. We delve into its core spectral properties, provide detailed experimental protocols for its application in bioconjugation, and present a visual representation of a typical experimental workflow. This document is intended to serve as a valuable resource for researchers leveraging fluorescent technologies in drug development and molecular biology.
Core Photophysical and Chemical Properties of this compound
This compound is a heptamethine cyanine (B1664457) dye functionalized with a terminal alkyne group. This feature makes it an ideal reagent for bio-orthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] Its fluorescence in the near-infrared spectrum (700-900 nm) is particularly advantageous for biological applications due to reduced autofluorescence from endogenous molecules, deeper tissue penetration of light, and a high signal-to-background ratio.[2][3]
The quantitative photophysical and chemical properties of this compound are summarized below. These values are critical for designing and executing quantitative fluorescence-based assays.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm[4][5][6] | The optimal wavelength for excitation. |
| Emission Maximum (λem) | ~773 - 790 nm[1][4][5] | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 cm⁻¹M⁻¹[4][5][6] | A measure of how strongly the dye absorbs light at its λex. |
| Fluorescence Quantum Yield (Φ) | ~0.3[4][5] | The efficiency of converting absorbed photons into emitted photons. |
| Reactive Group | Terminal Alkyne (-C≡CH) | Enables covalent conjugation to azide-modified molecules via click chemistry.[1] |
| Solubility | Good in organic solvents (DMSO, DMF); limited in aqueous buffers.[4][5] | Co-solvents are often required for aqueous labeling reactions. |
Experimental Protocol: Labeling of Azide-Modified Proteins with this compound
This section details a general protocol for the covalent labeling of a protein containing an azide (B81097) functional group with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 100 mM THPTA in water)
-
Purification column (e.g., Sephadex G-25) for removal of unreacted dye
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and a copper-chelating ligand such as THPTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.
-
Add the this compound stock solution to the protein solution. A molar excess of 3-10 fold of the dye to the protein is a good starting point for optimization.
-
Add the copper-chelating ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification of the Conjugate:
-
Following incubation, purify the this compound-labeled protein from unreacted dye and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which can typically be identified by their color.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm for many proteins) and the absorbance maximum of this compound (~750 nm).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, -20°C or -80°C is recommended.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the labeling of an azide-modified protein with this compound and a representative signaling pathway where such a conjugate could be applied.
Caption: Workflow for labeling an azide-modified protein with this compound.
Caption: Application of this compound labeled protein in cellular imaging.
References
A Technical Guide to the Solubility of Cy7-YNE in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Cy7-YNE, a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group for click chemistry applications. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, in vivo imaging, and various bioanalytical assays. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide researchers.
Core Concepts in this compound Solubility
Cyanine (B1664457) dyes, including the Cy7 family, are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. The solubility of these dyes is significantly influenced by their molecular structure. Non-sulfonated cyanine dyes, such as the parent structure of many commercially available this compound reagents, generally exhibit limited solubility in aqueous solutions due to their hydrophobic nature.[1] Consequently, organic co-solvents are often required for efficient handling and conjugation in aqueous environments.[1][2]
Conversely, this compound demonstrates good solubility in various polar aprotic organic solvents. This property is leveraged for preparing concentrated stock solutions, which can then be diluted into aqueous buffers for subsequent experiments.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, data for structurally similar non-sulfonated Cy7 dyes provide a strong and relevant approximation. The presence of the small alkyne (YNE) functional group is not expected to dramatically alter the overall solubility profile compared to the parent Cy7 dye.
The following table summarizes the approximate solubility of non-sulfonated Cy7, which can be used as a reliable guide for this compound.
| Solvent | Chemical Class | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 | [3][4] |
| Dimethylformamide (DMF) | Polar Aprotic | ~10 | [3][4] |
| Ethanol | Polar Protic | ~5 | [3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | ~1 | [3][4] |
| Chloroform | Non-polar Organic | Soluble | [5] |
| Methanol | Polar Protic | Soluble | [5] |
| Acetonitrile | Polar Aprotic | Soluble | [5] |
| Water | Aqueous | Limited / Slightly Soluble | [1][2][5] |
Note: "Soluble" indicates that the compound dissolves, but a precise quantitative value was not provided in the cited sources. It is always recommended to perform small-scale solubility tests for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for experimental reproducibility. Below are detailed protocols for both qualitative and quantitative assessment of this compound solubility.
Protocol 1: Qualitative Solubility Assessment (Visual Method)
This method is a rapid and straightforward approach to determine an approximate solubility range.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, DMF, Ethanol, PBS)
-
Small, clear glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it into a vial.
-
Add a small, precise volume of the solvent to be tested (e.g., 100 µL) to achieve a high initial concentration (in this example, 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a well-lit background.
-
Completely Dissolved: The solution is clear with no visible solid particles.
-
Partially Dissolved/Suspension: The solution is cloudy, or solid particles are visible.
-
Insoluble: The majority of the solid remains undissolved.
-
-
If the compound is not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the solution becomes clear. Record the total volume of solvent used to calculate the approximate solubility.
Protocol 2: Quantitative Solubility Assessment (UV-Vis Spectroscopy Method)
This method provides a more precise measurement of solubility by determining the concentration of the dissolved solute in a saturated solution.
Materials:
-
This compound
-
Solvents of interest
-
Vials with screw caps
-
Orbital shaker or rotator
-
UV-Vis spectrophotometer
-
Quartz or disposable cuvettes
-
Syringe filters (0.2 µm pore size, compatible with the solvent)
-
Pipettes and analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Seal the vial and place it on an orbital shaker or rotator.
-
Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature. This ensures that the maximum amount of solute has dissolved.
-
-
Sample Preparation:
-
Carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.
-
Draw the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a 0.2 µm syringe filter and filter the supernatant into a clean vial to remove any remaining solid particles.
-
-
Spectrophotometric Analysis:
-
Prepare a series of standards of known this compound concentrations in the same solvent.
-
Measure the absorbance of the standards at the maximum absorbance wavelength (λmax) of this compound (approximately 750 nm).
-
Generate a standard curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known factor to ensure its absorbance falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the standard curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A flowchart of the qualitative solubility assessment protocol.
Caption: A flowchart of the quantitative solubility assessment protocol.
References
The Role of Cy7-YNE in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of bioorthogonal chemistry and advanced fluorescent probes has revolutionized the study of complex biological systems. Among the arsenal (B13267) of chemical tools, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out for its efficiency and specificity. This guide provides a comprehensive technical overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe, and its application in click chemistry for labeling and detecting biomolecules.
Core Principles: this compound and the Click Chemistry Paradigm
This compound is a fluorescent labeling agent that combines the exceptional photophysical properties of the cyanine (B1664457) 7 (Cy7) fluorophore with the chemical reactivity of a terminal alkyne group (-YNE). Cy7 is a near-infrared dye, meaning it absorbs and emits light in the 700-800 nm range, a spectral window where biological tissues have minimal autofluorescence and light scattering is reduced. This allows for deep tissue imaging with a high signal-to-noise ratio.
The terminal alkyne functionality of this compound allows it to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-containing this compound and an azide-modified molecule of interest.[1][2] The reaction is highly efficient, selective, and biocompatible, proceeding under mild conditions, including at room temperature and in aqueous environments.[2]
Mechanism of Action: The CuAAC Reaction
The CuAAC reaction is a highly reliable method for covalently linking two molecules.[1] The generally accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Catalyst: The active catalyst is the copper(I) ion (Cu+). As Cu(I) is unstable in aqueous solution and can disproportionate, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3]
-
Formation of a Copper-Acetylide Intermediate: The Cu(I) ion coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal.
-
Cycloaddition with the Azide: The azide-modified molecule then reacts with the copper-acetylide intermediate in a stepwise manner, leading to the formation of a six-membered copper-containing ring.
-
Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.
The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can accelerate the reaction and protect the biomolecules from damage by sequestering the copper ions.[4] Some advanced reagents, like FastClick™ Cy7 Alkyne, incorporate a copper-chelating moiety directly into the fluorophore structure to enhance reaction speed and yield.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the CuAAC reaction. It is important to note that reaction kinetics and yields can be influenced by various factors, including the specific reactants, solvent, temperature, and the presence of ligands.
Table 1: Photophysical and Physicochemical Properties of Cy7-Alkyne
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 - 756 nm | [6][7] |
| Emission Maximum (λem) | ~773 - 779 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [6][7] |
| Solubility | Good in DMSO, DMF, alcohols; limited in water | [6] |
| Storage Conditions | -20°C in the dark, desiccated | [6] |
Table 2: General Kinetic Parameters for CuAAC Reactions
| Parameter | Typical Value Range | Notes | Reference(s) |
| Second-Order Rate Constant (k) | 1 to 10⁴ M⁻¹s⁻¹ | Highly dependent on the specific alkyne and azide, as well as the catalyst system used. Ligand acceleration can significantly increase the rate. | [8] |
| Reaction Time | 15 minutes to several hours | Can be optimized by adjusting reactant concentrations, temperature, and catalyst/ligand system. For bioconjugation, reactions are often run for 1-4 hours at room temperature. | [4] |
| Typical Reaction Yield | High to quantitative (>95%) | CuAAC is known for its high efficiency and yields. | [9] |
Experimental Protocols
The following are example protocols for the labeling of biomolecules with this compound via CuAAC. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification supplies (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A 5- to 20-fold molar excess of this compound to the protein is a common starting point.
-
Catalyst Pre-complexation: Shortly before adding to the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Let this mixture stand for a few minutes.
-
Add the catalyst: Add the pre-complexed CuSO₄/THPTA solution to the protein/dye mixture. A final copper concentration of 0.1 to 1 mM is typically effective.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1 to 5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
Purification: Remove the unreacted this compound and other small molecules using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound
Materials:
-
Azide-modified oligonucleotide in nuclease-free water
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
TBTA ligand stock solution (e.g., 10 mM in DMSO/tBuOH)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification supplies (e.g., ethanol (B145695) precipitation reagents, HPLC)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in water. Add a 4- to 50-fold excess of the this compound stock solution.
-
Add the catalyst: Add the TBTA ligand and CuSO₄ to the reaction mixture.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution.
-
Incubation: Let the reaction stand at room temperature for 30-60 minutes.
-
Purification: Purify the labeled oligonucleotide by ethanol precipitation or HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified reaction pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for bioconjugation using this compound via CuAAC.
Conclusion
This compound is a powerful tool for researchers in the life sciences, offering the benefits of near-infrared fluorescence imaging combined with the efficiency and specificity of click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a robust method for covalently attaching this compound to a wide range of azide-modified biomolecules. By understanding the underlying mechanism and optimizing the reaction conditions, scientists can effectively utilize this compound to create highly sensitive probes for a variety of applications in research and drug development, from in vitro assays to in vivo imaging.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. FastClick™ Cy7 Alkyne | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of the Alkyne Group on Cy7-YNE: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the terminal alkyne group on the near-infrared (NIR) fluorescent dye, Cy7-YNE. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of this compound's functionality, with a special focus on its application in bioorthogonal chemistry. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its integration into advanced research applications.
Core Concepts: The Significance of the Alkyne Moiety
This compound is a powerful tool for molecular labeling, belonging to the cyanine (B1664457) dye family. Its key feature is a terminal alkyne group (-C≡CH) strategically incorporated into its structure. This functional group is the cornerstone of its utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3]
The alkyne on this compound serves as a reactive handle for covalent bond formation with molecules containing an azide (B81097) (-N₃) group. This specific reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage.[1][3] The bioorthogonal nature of this reaction is a significant advantage; neither the alkyne nor the azide group is commonly found in biological systems, ensuring that the labeling reaction is highly selective and does not interfere with native cellular processes.[2]
Quantitative Data Summary
The photophysical properties of this compound make it an exceptional fluorophore for in vivo and in vitro imaging applications, primarily due to its emission in the near-infrared window, which minimizes tissue autofluorescence and enhances penetration depth.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₄₅N₃O₇S₂ | |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 - 790 nm | [4] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.3 |
Experimental Protocols
Protocol 1: General Labeling of Azide-Modified Proteins with this compound via CuAAC
This protocol outlines the fundamental steps for conjugating this compound to a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in a sodium azide-free buffer
-
This compound
-
1.5x Protein Labeling Buffer (containing a Cu(II) salt, THPTA ligand, and aminoguanidine (B1677879) in triethylammonium (B8662869) acetate, pH 6.8)
-
Ascorbic acid (freshly prepared 50 mM solution in water)
-
DMSO (for dissolving this compound)
-
Inert gas (argon or nitrogen)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[5][7]
-
Add the this compound stock solution to the reaction mixture. A 3-fold molar excess of the dye to the protein is a good starting point, but this may require optimization.[7] Vortex briefly to mix.
-
-
Degassing (Recommended):
-
Initiation of the Click Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 8-16 hours. For some applications, shorter incubation times of 30-60 minutes may be sufficient.[6] Protect the reaction from light.
-
-
Purification:
Protocol 2: Labeling of Proteins in a Cell Lysate
This protocol provides a general method for labeling azide or alkyne-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing modified proteins (1-5 mg/mL)
-
This compound
-
PBS buffer (pH 7.4)
-
100 mM THPTA ligand solution in water
-
20 mM Copper (II) sulfate (B86663) (CuSO₄) solution in water
-
300 mM Sodium ascorbate (B8700270) solution in water (freshly prepared)
-
Methanol (B129727) and Chloroform (B151607) for protein precipitation
Procedure:
-
Reaction Cocktail Preparation:
-
In a microfuge tube, combine the following in order, vortexing briefly after each addition:
-
50 µL of protein lysate
-
100 µL of PBS buffer
-
This compound stock solution to a final concentration of 20 µM (this may be optimized between 2-40 µM).[9]
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
-
Reaction Initiation:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[9] Vortex briefly.
-
-
Incubation:
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Protein Precipitation and Washing:
-
Add 600 µL of methanol, vortex, then add 150 µL of chloroform and vortex again.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to separate the phases. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the remaining interface and lower phase, vortex, and centrifuge again to pellet the protein.
-
Wash the protein pellet with 450 µL of methanol and centrifuge.
-
Air-dry the protein pellet for at least 15 minutes. The labeled protein is now ready for downstream analysis.[9]
-
Mandatory Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for labeling an azide-modified protein with this compound via CuAAC.
Visualization of EGFR Signaling Pathway Component
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth and proliferation and is often dysregulated in cancer.[10] Fluorescent labeling with probes like this compound allows for the visualization and tracking of key proteins in this pathway. For instance, Grb2, an adaptor protein that binds to activated EGFR, can be fluorescently tagged to study its recruitment to the plasma membrane upon EGF stimulation.
Caption: Visualization of Cy7-labeled Grb2 recruitment in the EGFR signaling cascade.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cn.lumiprobe.com [cn.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer [mdpi.com]
A Technical Guide to the Near-Infrared Properties of Cy7 Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of fluorophores.[1][2] Its fluorescence emission within the 750-800 nm spectral window makes it an invaluable tool for a broad spectrum of biological imaging applications, particularly for in vivo studies where deep tissue penetration and minimal autofluorescence are critical.[1][3][4] This guide provides a comprehensive overview of the fundamental characteristics of the Cy7 fluorophore, including its spectral properties, chemical characteristics, and common applications, along with detailed experimental protocols.
The principal advantage of Cy7 lies in its operation within the "near-infrared window" of biological tissues (approximately 700-900 nm).[5][6] In this spectral range, the absorption of light by endogenous chromophores such as hemoglobin and water is significantly reduced, and autofluorescence from biological samples is minimal.[6][7] These factors contribute to a superior signal-to-background ratio, enabling clearer and more sensitive detection of fluorescent signals from deep within tissues.[2][7]
Core Photophysical and Chemical Properties of Cy7
Cy7 is a heptamethine cyanine dye, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge containing seven carbon atoms.[7] The length of this bridge is the primary determinant of the dye's absorption and emission maxima, pushing them into the near-infrared region.[1] The key photophysical and chemical properties of Cy7 are summarized in the table below. It is important to note that these values can exhibit slight variations depending on the solvent, pH, and the molecule to which the dye is conjugated.[1][6]
| Property | Value | References |
| Excitation Maximum (λex) | ~743 - 756 nm | [1][2][8][9] |
| Emission Maximum (λem) | ~767 - 779 nm | [1][2][8][9] |
| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | [1][6][10] |
| Stokes Shift | ~23 - 25 nm | [1] |
| Photostability | Moderate | [1] |
| pH Sensitivity | Generally insensitive over a wide pH range (3-10) | [1] |
| Solubility | Low in water (unmodified), High in water (sulfonated forms); Soluble in organic solvents like DMSO and DMF. | [1][2] |
Key Applications in Biological Research
The unique near-infrared properties of Cy7 make it a versatile tool for a multitude of applications in biological research and drug development.
-
In Vivo Imaging: The most prominent application of Cy7 is for non-invasive in vivo imaging in small animals.[3][5] The long-wavelength photons emitted by Cy7 can penetrate tissues more effectively than visible light, allowing for the visualization of biological processes deep within a living organism.[3][4] This includes tracking the distribution of drugs, monitoring tumor growth, and studying disease progression.[3][7]
-
Flow Cytometry: Cy7 is a valuable component in multi-color flow cytometry panels.[3][7] Its emission in the near-infrared allows for the addition of another detection channel with minimal spectral overlap with commonly used fluorophores in the visible range.[7]
-
Microscopy: In techniques like confocal microscopy, Cy7 enables high-resolution, three-dimensional imaging of cells and tissues with reduced background noise from autofluorescence.[4][7]
-
Fluorescence Resonance Energy Transfer (FRET): Cy7 can serve as an acceptor in FRET pairs with donors that emit in the far-red region, such as Cy5.[11] This allows for the study of molecular interactions and conformational changes in proteins.[11]
-
Nucleic Acid and Protein Labeling: Cy7 can be conjugated to antibodies, peptides, and nucleic acids to detect and quantify specific targets in various assays, including immunofluorescence, fluorescence in situ hybridization (FISH), and real-time PCR.[3]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is a measure of its emission efficiency and is a critical parameter for assessing its performance. The following protocol outlines the comparative method for determining the relative fluorescence quantum yield of Cy7.[12][13]
Materials:
-
Cy7 dye solution of unknown quantum yield
-
A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., another cyanine dye with a well-characterized quantum yield)
-
High-purity solvent (e.g., ethanol (B145695) or PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the Cy7 sample and the standard dye in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, create a series of dilutions for both the sample and the standard. It is crucial that the absorbance of these solutions at the excitation wavelength remains below 0.1 to prevent inner filter effects.[12]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence: Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes. Record the fluorescence emission spectrum for each dilution and integrate the fluorescence intensity across the emission band.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the Cy7 sample and the standard. The relationship should be linear. The relative quantum yield of the Cy7 sample (QY_sample) can then be calculated using the following equation:[12]
QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)
Where:
-
QY_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if different).
-
Protocol 2: In Vivo Small Animal Imaging with Cy7-Labeled Probes
This protocol provides a general guideline for performing in vivo fluorescence imaging in a mouse model using a Cy7-labeled probe, such as an antibody.[14][15]
Materials:
-
Cy7-labeled probe (e.g., antibody-Cy7 conjugate)
-
Small animal in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.[6]
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Animal model (e.g., tumor-bearing mouse)
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.[14] Place the animal on the imaging stage of the in vivo imaging system.
-
Probe Administration: Dilute the Cy7-labeled probe in sterile PBS to the desired final concentration.[14] Administer the probe to the animal, typically via intravenous (tail vein) injection.[6][15] The optimal dose should be determined empirically for each specific probe and application.[6]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to monitor the biodistribution and target accumulation of the probe.[16] Use appropriate excitation (e.g., 700-770 nm bandpass) and emission (e.g., 790 nm longpass) filters.[6][15]
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and other organs, using the imaging system's software.[6] This allows for the assessment of probe targeting and clearance.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, the animal can be euthanized, and major organs and the tumor can be dissected for ex vivo imaging to confirm the in vivo findings.[6][15]
Signaling Pathway Visualization: FRET-Based Monitoring of Protein-Protein Interactions
Cy7 is often employed as an acceptor fluorophore in FRET-based assays to study protein-protein interactions.[11] The following diagram illustrates a hypothetical signaling pathway where the binding of a ligand to a receptor induces the interaction of two intracellular proteins, which is then detected by FRET between a donor (e.g., Cy5) and an acceptor (Cy7).
Conclusion
Cy7 fluorescent dyes are indispensable tools in modern biological research, particularly in the realm of in vivo imaging.[7] Their near-infrared spectral properties provide a significant advantage by enabling deep tissue penetration and minimizing background autofluorescence, leading to high-contrast and sensitive detection.[4][7] A thorough understanding of their photophysical characteristics and the appropriate experimental protocols is crucial for leveraging their full potential in elucidating complex biological processes and advancing drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 4. optolongfilter.com [optolongfilter.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Cy7-YNE Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Cy7-YNE bioconjugation, a powerful technique for labeling biomolecules with the near-infrared (NIR) fluorescent dye, Cy7. The utilization of this compound in bioconjugation is pivotal for a range of applications, from basic research to the development of targeted therapeutics and diagnostic agents. Its fluorescence in the NIR window (700-900 nm) is particularly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.
Core Concepts of this compound Bioconjugation
This compound is a derivative of the heptamethine cyanine (B1664457) dye, Cy7, that has been functionalized with a terminal alkyne group (-YNE). This alkyne moiety enables the covalent attachment of the Cy7 fluorophore to other molecules through a highly efficient and specific reaction known as "click chemistry". Specifically, this compound partakes in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne on this compound reacts with an azide (B81097) group on a target molecule to form a stable triazole linkage.[1][2] This bioorthogonal reaction is highly selective and can be performed in aqueous buffers under mild conditions, making it ideal for modifying sensitive biological molecules such as proteins, peptides, and nucleic acids.[3]
Chemical Structure of this compound
The structure of this compound consists of the core Cy7 fluorophore, which is characterized by two indolenine rings connected by a heptamethine chain, and a terminal alkyne group.
Caption: Simplified 2D structure of this compound.
Quantitative Data Summary
The photophysical properties of this compound are critical for its application in fluorescence-based assays and imaging. The following table summarizes the key quantitative data for Cy7 alkyne derivatives.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [4] |
| Emission Maximum (λem) | ~773 nm | [4] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [4] |
| Correction Factor (CF280) | ~0.029 | [4] |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this compound bioconjugation is the CuAAC reaction. This reaction is highly efficient and specific, proceeding readily in aqueous environments.[5]
The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a cycloaddition to form the triazole product, regenerating the copper(I) catalyst.[6][7]
Caption: The catalytic cycle of CuAAC.
This protocol provides a general procedure for labeling an azide-modified protein with this compound. It is recommended to optimize the reaction conditions for each specific protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Add this compound to a final concentration of 10-100 µM (a 10-fold molar excess over the protein is a good starting point).
-
(Optional) Add THPTA to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy7-protein conjugate from excess reagents using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the colored fractions, which contain the labeled protein.
-
Caption: General experimental workflow for this compound bioconjugation.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the bioconjugate.[7] An optimal DOL is typically between 2 and 10 for antibodies.[8] The DOL can be determined spectrophotometrically.[9]
Procedure:
-
Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A₇₅₀).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
Formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A₇₅₀ = Absorbance of the conjugate at ~750 nm
-
CF₂₈₀ = Correction factor for Cy7 at 280 nm (~0.029)[4]
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Cy7 at ~750 nm (~199,000 M⁻¹cm⁻¹)[4]
Applications in Drug Development
The bioconjugation of this compound to biomolecules has significant implications for drug development, particularly in the fields of targeted therapy and diagnostics (theranostics).
Targeted Cancer Therapy
By conjugating this compound to targeting ligands such as antibodies, peptides, or small molecules that specifically bind to receptors overexpressed on cancer cells, it is possible to create targeted drug-delivery systems.[10] These conjugates can be used for:
-
Near-Infrared Fluorescence Imaging: The intrinsic fluorescence of Cy7 allows for the real-time visualization of tumor margins during surgery and the tracking of the biodistribution of the therapeutic agent.[5]
-
Photodynamic Therapy (PDT) and Photothermal Therapy (PTT): Upon irradiation with NIR light, cyanine dyes can generate reactive oxygen species (PDT) or heat (PTT), leading to localized tumor destruction.[10]
-
Theranostics: The combination of diagnostic imaging and therapeutic action in a single agent allows for personalized medicine approaches, where the treatment response can be monitored in real-time.
The following diagram illustrates a simplified logical flow of how a this compound-antibody conjugate targets a cancer cell.
Caption: Logical flow of targeted cancer cell imaging and therapy.
Conclusion
This compound bioconjugation via click chemistry offers a robust and versatile platform for the development of advanced tools for research and medicine. The principles outlined in this guide provide a foundation for the successful implementation of this technology, enabling the creation of precisely engineered biomolecules for a wide array of applications, from fundamental biological studies to the next generation of targeted therapeutics and diagnostics.
References
- 1. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]
- 10. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Cy7-YNE for Fluorescent Labeling of Biomolecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cy7-YNE, a near-infrared (NIR) fluorescent dye, for the specific labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the core principles, experimental protocols, and applications of this compound in research and drug development, with a focus on quantitative data and practical methodologies.
Introduction to this compound and Bioorthogonal Labeling
This compound is a fluorescent labeling agent featuring a Cyanine (B1664457) 7 (Cy7) fluorophore functionalized with a terminal alkyne group (-YNE).[1][2][3] Cy7 is a heptamethine cyanine dye that fluoresces in the near-infrared (NIR) spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration.[4] The alkyne group enables this compound to participate in bioorthogonal click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This reaction forms a stable triazole linkage with a biomolecule that has been modified to contain an azide (B81097) group.[5] The high specificity and efficiency of this reaction in aqueous environments make it an ideal method for labeling proteins, antibodies, peptides, and nucleic acids.[5][6]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is defined by its photophysical properties. This compound exhibits strong absorption and emission in the NIR window, making it a powerful tool for in vivo imaging and other fluorescence-based assays.
| Property | Value | References |
| Excitation Maximum (λex) | 700-770 nm | [1][2] |
| Emission Maximum (λem) | ~790 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φf) | 0.3 | |
| Molecular Weight | 719.91 g/mol | [2] |
| Reactive Group | Terminal Alkyne | [1][2] |
| Reactivity | Azide groups via CuAAC | [1][2] |
Experimental Protocols
The following sections provide detailed protocols for the labeling of azide-modified biomolecules with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Workflow for Biomolecule Labeling
The overall process involves the preparation of the azide-modified biomolecule and the this compound reagent, followed by the click chemistry reaction, and finally, the purification of the fluorescently labeled conjugate.
Detailed Protocol for Labeling Azide-Modified Proteins
This protocol is adapted for the conjugation of this compound to a protein that has been functionalized with azide groups.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate (B8700270)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh before each use.
-
-
Catalyst Premix Formation:
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Let the mixture stand for a few minutes to form the Cu(I) complex.[10]
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified protein solution with the this compound stock solution. A molar ratio of dye to protein between 4:1 and 10:1 is a good starting point, but the optimal ratio should be determined empirically.[10]
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 25 equivalents relative to the azide is recommended.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 equivalents relative to the azide.[10]
-
Mix the reaction gently and incubate at room temperature for 30-60 minutes, protected from light.[10]
-
-
Purification:
-
Purify the this compound labeled protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove unreacted dye and other small molecules.
-
Collect the colored fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is a general guideline for the labeling of azide-modified DNA or RNA oligonucleotides with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM in water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Solutions:
-
Dissolve the azide-modified oligonucleotide in water.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 5 mM stock solution of ascorbic acid in water.
-
-
Reaction Setup:
-
In a pressure-tight vial, add the azide-modified oligonucleotide solution.
-
Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO and vortex.
-
Add the this compound stock solution and vortex.[5]
-
-
Click Reaction:
-
Add the required volume of the 5 mM ascorbic acid stock solution and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.[5]
-
Add the required amount of 10 mM Copper(II)-TBTA stock solution.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.[5]
-
Incubate the reaction at room temperature overnight.[5]
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.
-
Wash the pellet with acetone, centrifuge again, and discard the supernatant.
-
Dry the pellet and purify the conjugate by RP-HPLC or PAGE.[5]
-
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool for various applications in drug development and biomedical research, particularly in the fields of targeted drug delivery and in vivo imaging.
Targeted Drug Delivery and In Vivo Imaging
This compound can be conjugated to targeting moieties such as antibodies or nanoparticles to create probes for non-invasive in vivo imaging. This allows for the real-time tracking of drug delivery systems, assessment of their biodistribution, and monitoring of target engagement.[4] For instance, nanoparticles labeled with Cy7 can be used to visualize their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[11][12]
A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer.[13][14][15] The monoclonal antibody Trastuzumab (Herceptin®) specifically binds to the HER2 receptor.[13][16] By labeling an azide-modified Trastuzumab with this compound, researchers can create a targeted imaging agent to visualize HER2-positive tumors in vivo.[17][18]
HER2 Signaling Pathway Visualization
The binding of a Cy7-labeled Trastuzumab to the HER2 receptor on a cancer cell can be visualized using fluorescence imaging techniques. This allows for the study of receptor localization and trafficking. The binding of Trastuzumab to HER2 can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
Conclusion
This compound is a powerful and versatile near-infrared fluorescent probe for the specific labeling of azide-modified biomolecules. Its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a robust and efficient method for creating fluorescently labeled conjugates for a wide range of applications in research and drug development. The favorable spectral properties of the Cy7 fluorophore make it particularly well-suited for in vivo imaging, enabling the non-invasive study of biological processes and the evaluation of targeted drug delivery systems. This technical guide provides a comprehensive resource for researchers and scientists looking to utilize this compound in their experimental workflows.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. axispharm.com [axispharm.com]
- 11. Targeting HER2 in Nuclear Medicine for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular imaging of HER2 receptor: Targeting HER2 for imaging and therapy in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the application of HER2-targeting single-domain antibodies in tumor imaging – Creative Biolabs Single Domain Antibody Blog [creative-biolabs.com]
- 14. "Strategies for HER2 Targeted PET Imaging" by Maxwell Adams Ducharme [digitalcommons.library.uab.edu]
- 15. publires.unicatt.it [publires.unicatt.it]
- 16. 89Zr-Radiolabeled Trastuzumab Imaging in Orthotopic and Metastatic Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cy7-YNE for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy7-YNE is a near-infrared (NIR) fluorescent probe that incorporates the Cy7 fluorophore, a heptamethine cyanine (B1664457) dye, with a terminal alkyne group (-YNE). This modification allows for its use in bioorthogonal chemistry, specifically in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". The exceptional optical properties of the Cy7 core, including high molar absorptivity and emission in the NIR window (700-900 nm), make it an ideal candidate for deep-tissue in vivo imaging. This region of the electromagnetic spectrum offers minimal tissue autofluorescence and light absorption by endogenous components like hemoglobin and water, leading to a high signal-to-background ratio.
This guide provides a comprehensive overview of this compound, including its synthesis, photophysical properties, and detailed protocols for its application in pre-targeted in vivo imaging for cancer research and other biomedical applications.
Core Properties of this compound
The photophysical and chemical properties of this compound are critical for its application in in vivo imaging. The following tables summarize key quantitative data for the Cy7 fluorophore. It is important to note that these values can be influenced by the solvent, temperature, and conjugation to biomolecules.
Table 1: Photophysical Properties of Cy7 Fluorophore
| Property | Value |
| Excitation Maximum (λex) | ~743 - 756 nm |
| Emission Maximum (λem) | ~767 - 779 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.12 - 0.30 |
| Stokes Shift | ~23 - 25 nm |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C38H41N2O2+ (example, may vary) |
| Molecular Weight | ~719.9 g/mol |
| Solubility | Soluble in organic solvents (DMSO, DMF); low aqueous solubility |
| Reactive Group | Terminal Alkyne (-C≡CH) |
Synthesis of this compound
The synthesis of this compound involves the modification of a cyanine dye precursor to introduce a terminal alkyne functionality. A general modular approach allows for the introduction of sensitive functional groups in the final steps of the synthesis to prevent their degradation.
A common synthetic strategy involves the condensation of two heterocyclic precursors, one of which contains the alkyne group or a precursor to it. For instance, an indolenine derivative bearing an alkyne can be reacted with a polymethine chain precursor and a second indolenine derivative. The reaction conditions are typically mild to preserve the integrity of the cyanine core and the alkyne functionality. Purification is often achieved through high-performance liquid chromatography (HPLC).
Bioorthogonal Reaction Mechanism
This compound is designed for bioorthogonal "click" reactions with azide-modified molecules. This allows for a two-step, pre-targeted imaging strategy. First, a biomolecule of interest (e.g., an antibody, peptide, or small molecule) functionalized with an azide (B81097) group is administered. This targeting agent is allowed to accumulate at the desired site (e.g., a tumor) and clear from non-target tissues. Subsequently, this compound is administered and undergoes a rapid and specific cycloaddition reaction with the azide-tagged molecule, leading to localized fluorescence enhancement.
There are two primary types of azide-alkyne cycloadditions used in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. While effective, the potential toxicity of copper can be a concern for in vivo applications. Ligands are often used to chelate the copper and reduce its toxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145), which reacts readily with azides without the need for a metal catalyst. This "copper-free" click chemistry is highly bioorthogonal and well-suited for in vivo applications.[3][4]
Experimental Protocols
The following are generalized protocols for pre-targeted in vivo imaging using this compound. The specific parameters, such as doses, incubation times, and imaging settings, should be optimized for the specific animal model and targeting agent used.
Protocol 1: Pre-targeted Tumor Imaging with an Azide-Modified Antibody and this compound (SPAAC)
This protocol describes a copper-free click chemistry approach for imaging tumors targeted by an azide-modified antibody.
Materials:
-
Tumor-specific antibody conjugated with an azide moiety (e.g., through NHS-azide chemistry).
-
This compound (or a strained cyclooctyne derivative of Cy7 for SPAAC).
-
Tumor-bearing mice (e.g., xenograft model).
-
In vivo imaging system with appropriate NIR filters.
-
Sterile PBS.
Methodology:
-
Administration of Azide-Modified Antibody:
-
Reconstitute the azide-modified antibody in sterile PBS to the desired concentration.
-
Administer the antibody intravenously (i.v.) into tumor-bearing mice. The typical dose will depend on the antibody's affinity and pharmacokinetics.
-
-
Accumulation and Clearance Period:
-
Administration of this compound:
-
Prepare a solution of this compound in a biocompatible solvent (e.g., PBS with a small amount of DMSO).
-
After the pre-targeting interval, administer the this compound solution via i.v. injection. Due to its small size, this compound will distribute rapidly and clear quickly from non-target tissues, except where it is captured by the azide-modified antibody at the tumor site.[3]
-
-
In Vivo Imaging:
-
Allow a short incubation time (e.g., 1-3 hours) for the in vivo SPAAC reaction to occur and for unbound this compound to clear.[3]
-
Anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.
-
Acquire images at multiple time points (e.g., 1, 3, 6, and 24 hours) post-Cy7-YNE injection to monitor the signal intensity at the tumor site.
-
Protocol 2: Metabolic Labeling of Tumors with Azido (B1232118) Sugars followed by this compound Imaging
This protocol utilizes the metabolic machinery of cancer cells to incorporate azido sugars into cell surface glycans, which then serve as targets for this compound.[9]
Materials:
-
Peracetylated azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).
-
This compound (or a strained cyclooctyne derivative of Cy7 for SPAAC).
-
Tumor-bearing mice.
-
In vivo imaging system with appropriate NIR filters.
-
Sterile vehicle for injection (e.g., PBS with DMSO).
Methodology:
-
Administration of Azido Sugar:
-
Administration of this compound:
-
Following the metabolic labeling period, administer this compound as described in Protocol 1.
-
-
In Vivo Imaging:
-
Perform NIR fluorescence imaging at various time points after this compound administration to visualize the azide-labeled tumor.[9]
-
Data Presentation
Table 3: Representative In Vivo Performance of Cyanine Dye-Based Probes
| Parameter | Value/Range | Notes |
| Tumor-to-Muscle Ratio | 5:1 to 15:1 | Highly dependent on the targeting molecule, tumor model, and time point. |
| Tumor-to-Blood Ratio | 3:1 to 10:1 | Pre-targeting strategies significantly improve this ratio by allowing unbound targeting agent to clear before imaging. |
| Optimal Imaging Time Post-Probe Injection | 1 - 24 hours | Dependent on the clearance rate of the unbound this compound. |
Mandatory Visualizations
Conclusion
This compound is a powerful tool for in vivo imaging, enabling highly specific and sensitive detection of biological targets through a pre-targeted, bioorthogonal approach. The use of click chemistry allows for the uncoupling of the targeting and imaging steps, which can significantly improve image contrast by allowing for the clearance of unbound targeting agents before the introduction of the fluorescent probe. The favorable NIR optical properties of the Cy7 core further enhance its utility for deep-tissue imaging. The protocols and data presented in this guide provide a foundation for researchers to design and implement in vivo imaging studies using this compound for a wide range of applications in biomedical research and drug development.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
The Chemist's Compass: A Technical Guide to the Safe and Effective Use of Cy7-YNE in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Cy7-YNE, a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group. Designed for covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," this compound is a powerful tool for a range of applications, including in vitro and in vivo imaging and molecular tracking. This document outlines critical safety protocols, detailed experimental procedures, and troubleshooting guidance to ensure reliable and reproducible results in your research endeavors.
Safety and Handling of this compound
While specific quantitative occupational exposure limits for this compound have not been established, it is imperative to handle this reagent with the appropriate care afforded to all laboratory chemicals. The following table summarizes the key safety and handling information derived from available safety data sheets (SDS) and product information.
| Parameter | Information |
| Appearance | Solid |
| Physical State | Powder |
| Solubility | Soluble in DMSO and DMF |
| Storage (Solid) | Store at 4°C, protected from light. |
| Storage (In Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. Avoid repeated freeze-thaw cycles. |
| Incompatibilities | Strong oxidizing agents. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Skin) | Wash with plenty of soap and water. |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. |
| First Aid (Inhalation) | Move person into fresh air and keep comfortable for breathing. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol provides a general procedure for labeling an azide-modified biomolecule with this compound. The final concentrations of reactants may require optimization for specific applications.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store any unused portion at -20°C or -80°C, protected from light.
-
Prepare a stock solution of your azide-modified biomolecule in a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the desired molar ratio (a 2 to 10-fold molar excess of this compound is a common starting point).
-
Add the reaction buffer to achieve the desired final concentration of the biomolecule.
-
-
Initiate the Click Reaction:
-
To the reaction mixture, add the following components in the specified order, vortexing gently after each addition:
-
THPTA solution (to a final concentration of 1 mM)
-
CuSO₄ solution (to a final concentration of 0.1-0.5 mM)
-
Sodium ascorbate solution (to a final concentration of 1-5 mM)
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography (e.g., desalting column), dialysis, or precipitation.
-
In Vitro Cell Labeling
This protocol describes the labeling of azide-modified cells with this compound. This is applicable for cells that have been metabolically labeled with an azide-containing precursor.
Materials:
-
Cells with azide-functionalized biomolecules
-
This compound
-
DMSO
-
PBS (calcium and magnesium-free)
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For each well/sample, prepare a cocktail containing:
-
This compound (final concentration of 1-10 µM)
-
CuSO₄ (final concentration of 100-500 µM)
-
THPTA (final concentration of 500 µM - 2.5 mM)
-
Sodium Ascorbate (final concentration of 1-5 mM)
-
-
Add the components to PBS in the order listed above, ensuring each component is fully dissolved before adding the next.
-
-
Cell Labeling:
-
Add the click reaction cocktail to the fixed (and permeabilized, if applicable) cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with the washing buffer.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cy7 (Excitation/Emission ~750/775 nm).
-
In Vivo Imaging in Small Animals
This protocol provides a general guideline for performing in vivo imaging in mice using a this compound labeled probe. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
This compound labeled probe (e.g., antibody, peptide)
-
Sterile, pyrogen-free PBS or other suitable vehicle
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
If the animal has dense fur, shave the area of interest to reduce light scatter and improve signal detection.
-
-
Probe Administration:
-
Dilute the this compound labeled probe in a sterile vehicle to the desired concentration.
-
Administer the probe to the animal via the desired route (e.g., intravenous tail vein injection). The volume and concentration will depend on the specific probe and experimental design.
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Use appropriate excitation and emission filters for Cy7 (e.g., Excitation: 710-760 nm, Emission: >780 nm).
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: A flowchart illustrating the key steps in labeling a biomolecule with this compound.
Caption: A diagram showing the proposed mechanism of this compound cellular uptake and subsequent intracellular labeling.
Troubleshooting
Effective troubleshooting is crucial for successful experimentation. The following table outlines common issues encountered during this compound labeling and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Inactive reagents (especially sodium ascorbate) | Prepare fresh sodium ascorbate solution immediately before use. Ensure other reagents are within their shelf life and stored correctly. |
| Insufficient concentration of reactants | Optimize the molar ratio of this compound to the azide-modified biomolecule. Increase the concentration of both reactants if possible. | |
| Presence of copper chelators in the buffer | Use a buffer that does not contain strong copper chelators (e.g., EDTA). | |
| Inefficient purification | Ensure the purification method effectively removes unreacted dye, which can interfere with analysis. | |
| High Background Signal | Non-specific binding of this compound | Increase the number of washing steps after the labeling reaction. Include a blocking agent (e.g., BSA) in the washing buffer for cell-based assays. |
| Aggregation of this compound | Ensure the stock solution is fully dissolved. Sonication may be helpful. Avoid high concentrations of the dye in aqueous buffers without a co-solvent like DMSO. | |
| Precipitation During Reaction | Low solubility of reactants | Increase the proportion of co-solvent (e.g., DMSO) in the reaction mixture. Perform the reaction at a slightly elevated temperature if compatible with the biomolecule. |
| Inconsistent Results | Variability in reagent preparation | Prepare fresh reagents for each experiment, especially the sodium ascorbate solution. |
| Oxygen exposure | While not always critical, de-gassing the reaction mixture can sometimes improve reproducibility by preventing oxidation of the copper catalyst. |
This guide is intended to provide a comprehensive overview of the safe and effective use of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to all institutional safety guidelines.
A Technical Guide to Cy7-YNE and its Azide Partners for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe, and its application in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the core principles, experimental protocols, and data presentation relevant to researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Click Chemistry
This compound is a fluorescent labeling agent featuring a Cy7 fluorophore functionalized with a terminal alkyne group (-YNE).[1][2][3] Cyanine 7 (Cy7) is a near-infrared (NIR) dye with excitation and emission maxima typically in the 750 nm and 775 nm range, respectively.[4] This spectral window is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration. The terminal alkyne serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[5][6] The CuAAC reaction forms a stable triazole linkage between an alkyne (like this compound) and an azide-functionalized molecule.[6][7] This powerful ligation strategy is widely employed for the specific and efficient labeling of biomolecules such as proteins, peptides, and nucleic acids.[8][9]
Quantitative Data Presentation
The efficiency and kinetics of the CuAAC reaction are influenced by factors such as the electronic and steric properties of the azide (B81097) partner, the solvent, and the catalyst system used. While specific kinetic data for this compound with a wide range of azides is not extensively published, the following tables provide representative data on the photophysical properties of Cy7 and typical reaction conditions for CuAAC to guide experimental design.
Table 1: Photophysical and Chemical Properties of Cy7 Dyes
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~750 nm | [4] |
| Maximum Emission Wavelength (λem) | ~775 nm | [4] |
| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ | [4] |
| Stokes Shift | ~25 nm | [4] |
| Quantum Yield (Φ) | ~0.28 - 0.3 | [4] |
| Reactive Group | Terminal Alkyne | [1][2] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sulfonated versions are water-soluble. | [4] |
Table 2: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Condition/Value | Notes | Reference(s) |
| Reactants | |||
| Alkyne (this compound) Concentration | 1-10 µM (for protein labeling) | Final concentration in the reaction mixture. | [10] |
| Azide Partner Concentration | 10- to 100-fold molar excess over the alkyne | Ensures efficient labeling of the limiting reagent (typically the biomolecule). | [10] |
| Catalyst System | |||
| Copper(II) Sulfate (CuSO₄) | 1 mM | Precursor to the active Cu(I) catalyst. | [10] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Reduces Cu(II) to the catalytically active Cu(I) state. A fresh solution is recommended. | [10] |
| Ligand (e.g., THPTA, TBTA) | 100 µM | Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules from oxidative damage. | [10] |
| Reaction Conditions | |||
| Solvent | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO, t-BuOH) | The co-solvent helps to solubilize the dye and other reagents. | |
| pH | 6.5 - 8.5 | CuAAC is generally insensitive to pH in the range of 4-12. | [6] |
| Temperature | Room Temperature (20-25°C) | [10] | |
| Reaction Time | 1 - 16 hours | Can be optimized based on the specific reactants and their concentrations. | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its azide partners.
Preparation of an Azide-Modified Protein
Prior to the click reaction with this compound, the biomolecule of interest must be functionalized with an azide group. A common method is to use an amine-reactive N-hydroxysuccinimide (NHS) ester of an azide-containing molecule to label the lysine (B10760008) residues of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-5 mg/mL in an amine-free buffer.
-
Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of the Azido-NHS ester in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved Azido-NHS ester. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]
-
Purification: Remove the unreacted Azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4). Collect the protein-containing fractions. The azido-labeled protein is now ready for the click reaction or can be stored at -20°C or -80°C.
This compound Labeling of an Azide-Modified Protein via CuAAC
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column or dialysis equipment
Protocol:
-
Prepare Reactants:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Set up the Click Reaction: To the azide-modified protein solution, add the following reagents in the specified order, vortexing gently after each addition:
-
This compound stock solution to a final concentration of 10- to 100-fold molar excess over the protein.
-
THPTA stock solution to a final concentration of 100 µM.
-
CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
-
Purification: Purify the Cy7-labeled protein conjugate from excess reagents using a desalting column or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7). The DOL is the molar ratio of the dye to the protein.
Mandatory Visualizations
Experimental Workflow for this compound Bioconjugation
The following diagram illustrates the general workflow for labeling a protein with this compound using click chemistry.
Logical Relationship of Click Chemistry Components
This diagram shows the fundamental components and their roles in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application in Studying a Signaling Pathway
This compound labeled biomolecules can be powerful tools for elucidating cellular signaling pathways. For instance, a this compound labeled ligand can be used to track its binding to a cell surface receptor and subsequent downstream events like receptor internalization and trafficking.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
Commercial Sources and Availability of Cy7-YNE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Cy7-YNE, a near-infrared (NIR) fluorescent probe functionalized with a terminal alkyne group. This guide is intended for researchers, scientists, and drug development professionals who utilize click chemistry for the fluorescent labeling of biomolecules in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
Introduction to this compound
This compound is a derivative of the cyanine (B1664457) dye Cy7, which exhibits fluorescence in the near-infrared spectrum. The key feature of this compound is the presence of a terminal alkyne (-YNE) group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of proteins, peptides, nucleic acids, and other molecules in complex biological systems. The NIR fluorescence of the Cy7 core offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules.
Commercial Availability and Supplier Specifications
A variety of vendors supply this compound, often under different product names such as "Cyanine7 alkyne" or "Cy7 alkyne". The following tables summarize the quantitative data from several prominent suppliers to facilitate easy comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number(s) | Available Unit Sizes |
| Lumiprobe | Cyanine7 alkyne | A50B0, B50B0, C50B0 | 1 mg, 5 mg, 10 mg |
| AAT Bioquest | Cyanine 7 alkyne [equivalent to Cy7® alkyne] | 164 | 1 mg |
| Vector Labs | Cy7 Alkyne | CCT-1053 | 1 mg, 5 mg, 25 mg |
| MedchemExpress | This compound | HY-D1052 | 5 mg, 10 mg, 25 mg |
| BroadPharm | Cy7.5 alkyne | BP-28914 | Contact for details |
| Antibodies.com | Cyanine 7 alkyne | A270182 | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| Aapptec | This compound | CTZ073 | Contact for quotation |
| DC Chemicals | This compound | - | 100 mg, 250 mg, 1 g |
| ChemPep | Cyanine 7-YNE | - | Contact for details |
Table 2: Technical Specifications of this compound from Various Suppliers
| Supplier | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Purity | Solubility | Storage Conditions |
| Lumiprobe | 622.28 | 750 | 773 | 199,000 | >95% (HPLC) | Good in DMSO, DMF, alcohols | -20°C in the dark, desiccate.[1] |
| AAT Bioquest | 833.93 | 749 | 776 | - | - | DMSO | -20°C |
| Vector Labs | 1038.27 | - | - | 255,000 | >95% (HPLC) | - | - |
| MedchemExpress | - | 700-770 | 790 | - | - | - | -80°C (6 months), -20°C (1 month), protect from light.[1] |
| BroadPharm | 722.4 | 788 | 808 | 223,000 | - | DMSO, DMF, DCM | -20°C |
| Antibodies.com | 622.28 | 750 | 773 | 199,000 | 95% (by 1H NMR and HPLC-MS) | Good in DMSO, DMF, and alcohols | -20°C in the dark, desiccate. |
| Aapptec | 719.9 | - | - | - | - | - | - |
Note: Specifications may vary between lots. Always refer to the supplier's certificate of analysis for the most accurate information.
Experimental Protocols
The primary application of this compound is its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a general protocol for labeling an azide-modified protein with this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of this compound to an azide-modified protein. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) solution (e.g., 100 mM in water)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare fresh solutions of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. A molar excess of the dye (e.g., 5-20 fold) over the protein is typically used.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in excess of the copper (e.g., 5-10 mM).
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle rotation during incubation is recommended.
-
-
Purification of the Labeled Protein:
-
Separate the Cy7-labeled protein from unreacted dye and other reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which can often be identified by their color.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the absorbance maximum of Cy7 (around 750 nm).
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and a relevant signaling pathway where this compound can be applied.
Experimental Workflow: Protein Labeling and Cellular Imaging
This workflow outlines the key steps involved in labeling a protein of interest with this compound and its subsequent use in cellular imaging.
References
Cy7-YNE: An In-Depth Technical Guide to a Near-Infrared Bioorthogonal Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group. Its unique properties make it an invaluable tool for molecular biology, particularly for applications requiring high sensitivity and deep tissue penetration. This document details the core principles of this compound, its physicochemical and spectral properties, and provides detailed experimental protocols for its application in bioorthogonal labeling and in vivo imaging.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a heptamethine cyanine (B1664457) dye, a class of fluorophores known for their strong absorption and emission in the near-infrared spectrum (700-900 nm). This spectral window is highly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, minimal light scattering, and deeper tissue penetration compared to visible light fluorophores. The "-YNE" suffix denotes the presence of a terminal alkyne functional group, which enables Cy7 to participate in bioorthogonal "click chemistry" reactions.
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne and an azide (B81097) undergo a rapid and specific reaction to form a stable triazole linkage. By incorporating an azide group into a biomolecule of interest (e.g., a protein, antibody, or peptide), this compound can be used to specifically and covalently attach a bright, NIR fluorescent label.
Physicochemical and Spectroscopic Properties
The performance of this compound is defined by its key quantitative parameters, which are summarized in the table below. These properties are crucial for designing and optimizing experiments, as well as for quantitative analysis of imaging data.
| Property | Value |
| Maximum Excitation Wavelength (λex) | ~750 nm |
| Maximum Emission Wavelength (λem) | ~776 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.28 - 0.30 |
| Molecular Weight | 719.91 g/mol |
| Chemical Formula | C₃₈H₄₅N₃O₇S₂ |
Core Applications in Molecular Biology and Drug Development
The unique characteristics of this compound make it suitable for a wide range of applications:
-
In Vivo Imaging: Its NIR fluorescence is ideal for non-invasive imaging in small animal models, allowing for real-time tracking of labeled cells, proteins, and drug molecules. This is particularly valuable in oncology research for visualizing tumor targeting and biodistribution of therapeutic agents.
-
Protein and Antibody Labeling: Through click chemistry, this compound can be used to label purified proteins and antibodies with high specificity and efficiency. These labeled biomolecules can then be used in a variety of assays, including immunofluorescence, flow cytometry, and western blotting.
-
Cellular Imaging: Labeled biomolecules can be introduced to cultured cells to visualize specific cellular structures and processes with high signal-to-noise ratios.
-
Drug Development: this compound can be conjugated to drug candidates to study their pharmacokinetics and pharmacodynamics in vivo, providing valuable data on drug delivery, target engagement, and clearance.
Experimental Protocols
Labeling of Azide-Modified Antibodies with this compound via CuAAC
This protocol describes the general procedure for labeling an antibody that has been functionalized with an azide group.
Materials:
-
Azide-modified antibody (in a copper-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified antibody with PBS to a final concentration of 1-5 mg/mL.
-
Add this compound stock solution to the antibody solution to achieve a 5- to 10-fold molar excess of the dye.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the this compound labeled antibody from unreacted dye and other reaction components using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). The DOL can be calculated using the following formula: DOL = (A₇₅₀ / ε_Cy7) / (A₂₈₀ - (A₇₅₀ × CF)) / ε_protein Where CF is the correction factor for the dye's absorbance at 280 nm.
-
In Vivo Imaging of a Tumor-Bearing Mouse with a this compound Labeled Antibody
This protocol outlines the general steps for using a this compound labeled antibody for targeted tumor imaging.
Materials:
-
This compound labeled antibody
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
In vivo imaging system with appropriate NIR filters
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
-
Probe Administration:
-
Dilute the this compound labeled antibody in sterile PBS to the desired concentration.
-
Inject a defined amount of the labeled antibody (typically 1-5 nmol) into the mouse via the tail vein.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before injecting the probe.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle tissue).
-
Quantify the fluorescence intensity in the ROIs to determine the tumor-to-background signal ratio over time.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the mouse and dissect the tumor and major organs.
-
Image the dissected tissues to confirm the in vivo signal distribution.
-
Visualizations of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound labeled probes can be applied.
Methodological & Application
Application Notes and Protocols for Cy7-YNE Protein Labeling in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the fluorescent labeling of proteins using Cy7-YNE, a near-infrared dye, for microscopy applications. The described methods leverage bioorthogonal click chemistry, offering high specificity and efficiency for visualizing proteins in complex biological samples. Two primary strategies are detailed: metabolic labeling of nascent proteins and post-translational labeling of the existing proteome.
Core Principles of this compound Protein Labeling
This compound is a fluorescent probe equipped with a terminal alkyne group. This alkyne serves as a reactive handle for covalent conjugation to proteins that have been metabolically or chemically modified to bear a complementary azide (B81097) group. The reaction, a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a form of "click chemistry" known for its high efficiency and biocompatibility, proceeding readily under physiological conditions.[1][2] This two-step labeling strategy allows for the specific attachment of the bright, near-infrared Cy7 dye to proteins of interest for subsequent visualization by fluorescence microscopy.[2][3]
Data Presentation: Quantitative Parameters for this compound Labeling
The following tables summarize key quantitative data and recommended conditions for successful and reproducible protein labeling experiments.
| Parameter | Recommended Value | Notes |
| Cy7 Fluorophore Properties | ||
| Excitation Maximum (λmax) | ~750 nm | Optimal excitation wavelength for the Cy7 dye.[4] |
| Emission Maximum (λmax) | ~776 nm | Optimal emission wavelength for the Cy7 dye.[2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Metabolic Labeling | ||
| L-Azidohomoalanine (AHA) Conc. | 4 mM in methionine-free medium | Concentration for efficient incorporation into newly synthesized proteins.[5][6] |
| Incubation Time | 1-4 hours | Duration of incubation with AHA to label newly synthesized proteins. Can be adjusted based on protein turnover rates.[7] |
| Post-Translational Labeling | ||
| Azido-NHS Ester Molar Excess | 5- to 20-fold over protein | Optimal ratio should be determined empirically for each protein.[1] |
| Incubation Time | 1-2 hours at room temperature | Duration for the reaction between the NHS ester and primary amines on the protein.[1] |
| Click Reaction (CuAAC) | ||
| This compound (Alkyne Probe) Conc. | 100 µM (10- to 100-fold molar excess over protein) | A starting concentration for the click reaction.[1] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 1 mM | The copper source for the catalyst.[1] |
| TCEP or Sodium Ascorbate | 1 mM (TCEP) or 5 mM (Ascorbate) | Reducing agent to convert Cu(II) to the active Cu(I) state.[1][8] |
| TBTA (Ligand) Conc. | 100 µM | A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[1] |
| Incubation Time | 30-60 minutes at room temperature | Typical duration for the click reaction to proceed to completion.[1] |
| Labeling Efficiency | ||
| Degree of Labeling (DOL) | 2-10 for antibodies | The average number of dye molecules per protein. A DOL in this range is often ideal to maximize signal without causing quenching.[4] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound protein labeling and an example of a signaling pathway that can be studied using this technique.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA and this compound
This protocol is designed for labeling newly synthesized proteins in cultured mammalian cells.[5][6]
Materials:
-
Mammalian cells cultured on coverslips
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Click reaction buffer components:
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
-
Mounting medium
Procedure:
-
Methionine Depletion: Wash cells once with pre-warmed methionine-free medium. Incubate the cells in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[7]
-
AHA Labeling: Replace the medium with fresh methionine-free medium containing 4 mM AHA. Incubate for 1-4 hours at 37°C. The incubation time can be optimized depending on the protein of interest's synthesis rate.
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, combine:
-
PBS to 500 µL
-
This compound to a final concentration of 20 µM
-
CuSO₄ to a final concentration of 1 mM
-
TCEP to a final concentration of 1 mM (or Sodium Ascorbate to 5 mM)
-
TBTA to a final concentration of 100 µM
-
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Optionally, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy7 dye (Excitation: ~750 nm, Emission: ~776 nm).
Protocol 2: Post-Translational Labeling of Proteins with Azido-NHS Ester and this compound
This protocol is suitable for labeling the entire population of a specific protein, provided it is purified or accessible for chemical modification.[1]
Part 1: Azide Modification of Protein
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Azido-NHS Ester Preparation: Dissolve the Azido-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Azido-NHS ester to the protein solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted Azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4). Collect the protein-containing fractions.
Part 2: Click Reaction with this compound
Materials:
-
Azido-labeled protein from Part 1
-
Click reaction buffer components (as in Protocol 1)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Incubation: Vortex gently to mix. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis against PBS. The Cy7-labeled protein is now ready for use in microscopy experiments (e.g., for immunofluorescence-like staining of fixed and permeabilized cells).
Application Example: Visualizing EGFR Signaling
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival.[9] Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and becomes autophosphorylated, initiating a downstream signaling cascade involving proteins like Grb2, Sos, Ras, and the MAPK pathway (Raf-MEK-ERK).[9] Dysregulation of EGFR signaling is implicated in various cancers.[10]
Using the metabolic labeling protocol described above, researchers can visualize the synthesis of new EGFR proteins in response to various stimuli. For instance, by pulse-labeling with AHA during EGF stimulation, one can specifically image the EGFR molecules that are synthesized as part of the cellular response to the growth factor, providing insights into receptor turnover and the dynamics of the signaling pathway. This approach can be combined with immunofluorescence to co-localize newly synthesized EGFR with other signaling components or cellular structures.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy7-YNE Antibody Conjugation via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the conjugation of Cy7-YNE, a near-infrared fluorescent dye containing a terminal alkyne group, to antibodies. This process utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This method offers precise control over the conjugation site and stoichiometry, resulting in well-defined and reproducible antibody-dye conjugates.
The following protocols cover the necessary steps for antibody preparation, introduction of an azide (B81097) functional group onto the antibody, the click chemistry reaction with this compound, and the purification and characterization of the final conjugate.
Overview of this compound Antibody Conjugation
The conjugation of this compound to an antibody is a two-stage process. First, the antibody is chemically modified to introduce an azide (-N₃) group. This "azide-tagged" antibody is then reacted with the alkyne group (-C≡CH) of this compound in the presence of a copper(I) catalyst. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the Cy7 dye to the antibody.[1][]
This click chemistry approach is bioorthogonal, meaning the reacting groups are abiotic and do not interfere with native biological functionalities.[3] This specificity allows for highly efficient and site-specific labeling of the antibody.[4][5]
Key Advantages of Click Chemistry for Antibody Conjugation:
-
High Specificity and Efficiency: The azide and alkyne groups react exclusively with each other, leading to high yields and minimal side products.[][3]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature and a physiological pH range, preserving the antibody's structure and function.[3][6]
-
Versatility: This method can be adapted to various antibodies and other biomolecules.[4]
-
Formation of a Stable Linkage: The resulting triazole ring is highly stable, ensuring a permanent attachment of the dye to the antibody.[1]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the successful conjugation of this compound to an antibody using click chemistry. Note that optimal conditions may vary depending on the specific antibody and should be determined empirically.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally improve conjugation efficiency. |
| Azide Modification Reagent:Antibody Molar Ratio | 10:1 to 20:1 | For NHS-ester based azide linkers. Optimization is recommended. |
| This compound:Antibody Molar Ratio | 3:1 to 10:1 | A molar excess of the dye ensures efficient labeling of all available azide sites.[1] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | |
| Copper(I)-stabilizing Ligand (e.g., THPTA) Concentration | 250 - 1250 µM | A 5-fold molar excess over CuSO₄ is recommended to stabilize the Cu(I) ion.[1] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | A fresh solution should always be used.[1][7] |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.0 - 7.5 | Amine-free buffers are crucial for the initial azide modification step if using NHS chemistry. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time (Azide Modification) | 1 - 2 hours | |
| Reaction Time (Click Reaction) | 1 - 4 hours | Can be performed overnight at 4°C for convenience.[7] |
| Light Conditions | Protect from light | Cy7 is a light-sensitive dye. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of this compound to an antibody. The overall workflow is depicted in the diagram below.
Protocol 1: Introduction of Azide Groups into the Antibody
This protocol describes the modification of an antibody to introduce azide functionalities. The most common method is to target primary amines (e.g., on lysine (B10760008) residues) using an NHS-ester-PEG-azide linker.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester-PEG-Azide linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns or dialysis cassettes (10-40 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
-
Prepare Azide Linker Stock Solution:
-
Immediately before use, dissolve the NHS-ester-PEG-Azide linker in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester-PEG-Azide linker to the antibody solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess Linker:
-
Purify the azide-modified antibody from the excess, unreacted azide linker using a desalting spin column or dialysis against PBS. This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.
-
-
Determine Concentration:
-
Measure the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.
-
Protocol 2: this compound Conjugation via CuAAC Click Chemistry
This protocol details the click chemistry reaction between the azide-modified antibody and this compound.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, prepare fresh )
-
Desalting spin columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Prepare Click Catalyst Master Mix:
-
In a microcentrifuge tube, prepare the catalyst master mix. For a typical 1 mL reaction, combine:
-
25 µL of 10 mM CuSO₄ (final concentration: 250 µM)
-
25 µL of 50 mM THPTA (final concentration: 1.25 mM)
-
-
Mix gently and let it stand for a few minutes.[1]
-
-
Click Reaction:
-
In a new reaction tube, combine the azide-modified antibody and the desired molar excess of this compound (e.g., 3 to 10-fold molar excess).
-
Add the Click Catalyst Master Mix to the antibody-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[1]
-
Mix gently and incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the this compound-antibody conjugate from excess dye and reaction components using a desalting spin column or size-exclusion chromatography (SEC).[] SEC is recommended for achieving a higher purity.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (approximately 750 nm, A₇₅₀).
-
The concentration of the antibody can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Antibody Concentration (M) = [A₂₈₀ - (A₇₅₀ * CF)] / ε_antibody
-
Where CF is the correction factor for Cy7 at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
The concentration of the dye is calculated as:
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum (approximately 250,000 M⁻¹cm⁻¹).
-
-
The DOL is the ratio of the dye concentration to the antibody concentration:
-
DOL = Dye Concentration / Antibody Concentration
-
-
-
-
Storage:
-
Store the purified this compound-antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualization of the Conjugation Chemistry
The following diagram illustrates the chemical reaction at the core of the this compound conjugation process.
This click chemistry reaction results in the formation of a stable 1,2,3-triazole linkage, covalently attaching the Cy7 dye to the azide-modified antibody.[6][] This robust and specific reaction is a cornerstone of modern bioconjugation techniques.[]
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 5. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Cy7-YNE in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology, drug development, and materials science.[2][3] Cy7-YNE is a near-infrared (NIR) fluorescent probe containing a terminal alkyne group, rendering it an ideal reagent for CuAAC reactions.[4] With an excitation maximum around 750 nm and emission in the 770-800 nm range, Cy7-labeled biomolecules are well-suited for deep-tissue in vivo imaging, where light absorption and autofluorescence from biological tissues are minimal.[4]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions to label azide-modified biomolecules, such as proteins, peptides, and nucleic acids.
Core Principles of this compound Click Chemistry
The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne (in this case, this compound) and an azide-functionalized molecule.[3] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][5] To enhance the reaction rate and protect the biomolecules from potential oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often included.[5]
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors including the concentration of reactants, the catalyst system, solvent, and temperature. While specific yields for every reaction will vary depending on the substrate, CuAAC reactions are known for being highly efficient, often achieving quantitative or near-quantitative yields.[5] The following tables provide typical reaction conditions and component concentrations for successful labeling of biomolecules with this compound.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Concentration Range | Notes |
| Azide-Modified Biomolecule | 10 µM - 1 mM | Higher concentrations can improve reaction rates. |
| This compound | 1.2 - 5 equivalents (relative to azide) | A slight excess of the smaller fluorescent molecule is generally recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The source of the catalytic Cu(I). |
| Sodium Ascorbate | 1 - 10 equivalents (relative to Cu) | Use a freshly prepared solution. Acts as the reducing agent. |
| Copper Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to Cu) | Stabilizes the Cu(I) catalyst and protects biomolecules. |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Solvent | Aqueous buffers (e.g., PBS, Tris), often with a co-solvent like DMSO or DMF to solubilize this compound. | Water/t-Butanol or Water/DMSO mixtures are common for peptides and proteins. |
| pH | 7.0 - 9.0 | The reaction is generally insensitive to pH in the 4-11 range.[2] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS or fluorescence. |
| Atmosphere | Ambient or inert (Argon/Nitrogen) | Degassing solvents can be beneficial to prevent oxidation of the Cu(I) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general workflow for labeling a protein containing an azide-functionalized amino acid.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 5-10 equivalents).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is common.[5]
-
Add the sodium ascorbate solution to the protein/Cy7-YNE mixture.
-
Initiate the reaction by adding the pre-mixed CuSO₄/THPTA solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess this compound, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance of the protein (at 280 nm) and the Cy7 dye (around 750 nm).
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Protocol 2: On-Resin Click Chemistry for Labeling Peptides
This protocol is suitable for labeling peptides that are still attached to the solid-phase synthesis resin.
Materials:
-
Azide-modified peptide on resin
-
This compound
-
DMF/Water solvent mixture (e.g., 4:1 v/v)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Resin Preparation:
-
Swell the azide-modified peptide-resin in DMF for 30 minutes.
-
-
Reaction Mixture:
-
Dissolve this compound (5-10 equivalents relative to resin loading) in the DMF/water mixture.
-
Add the this compound solution to the swollen resin.
-
Add sodium ascorbate (1-5 equivalents to copper), followed by CuSO₄ (0.1-0.5 equivalents to resin loading) and the THPTA ligand (1:1 to 5:1 ratio with CuSO₄).
-
-
Reaction:
-
Gently agitate the resin mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing and Cleavage:
-
Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then methanol.
-
Dry the resin under vacuum.
-
Cleave the Cy7-labeled peptide from the resin using a standard cleavage cocktail.
-
-
Purification:
-
Purify the labeled peptide from the cleavage mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow
Caption: General workflow for biomolecule labeling using this compound via CuAAC.
CuAAC Reaction Mechanism
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
Application Example: Integrin Signaling Pathway Visualization
Cy7-labeled probes, synthesized via click chemistry, are powerful tools for visualizing and studying biological pathways. For instance, a this compound can be clicked onto an azide-modified RGD (Arginine-Glycine-Aspartic acid) peptide. This Cy7-RGD probe can then be used to target and visualize integrin αvβ3, a receptor often overexpressed on tumor cells and involved in angiogenesis and metastasis.[4]
Caption: Visualization of integrin signaling using a Cy7-RGD probe.
References
- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Labeling of Oligonucleotides with Cy7-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, enabling a wide range of applications from in vivo imaging to diagnostic assays. This document provides a detailed protocol for the labeling of azide-modified oligonucleotides with the near-infrared (NIR) fluorescent dye, Cy7-YNE, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This bioorthogonal reaction offers high specificity and efficiency, proceeding under mild conditions to form a stable triazole linkage.[1][2] Cy7 is a particularly valuable dye due to its emission in the NIR spectrum (absorption/emission maxima ~750/773 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with an improved signal-to-noise ratio.[3][4]
This application note details the complete workflow, including reagent preparation, the labeling reaction, purification of the conjugate, and quality control procedures.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Notes |
| Azide-Modified Oligonucleotide | Custom Synthesis | N/A | Lyophilized |
| This compound | Lumiprobe | F50B0 | Store at -20°C in the dark, desiccated[5] |
| Copper(II)-TBTA Stock Solution (10 mM in 55% DMSO) | Lumiprobe | A3510 | Store at room temperature[2] |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 | Prepare fresh 50 mM stock solution in water |
| Triethylammonium Acetate (B1210297) (TEAA) Buffer (2M, pH 7.0) | Custom Preparation | N/A | See preparation details below |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 | |
| Lithium Perchlorate (B79767) (3% in Acetone) | Sigma-Aldrich | 431567 (LiClO4), 179124 (Acetone) | For precipitation |
| Acetone, HPLC Grade | Fisher Scientific | A929-4 | For washing |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 | For HPLC purification |
| Triethylammonium Acetate (TEAA), 0.1 M, pH 7.0 | Custom Preparation | N/A | For HPLC purification |
Experimental Protocols
Reagent Preparation
a. Azide-Modified Oligonucleotide Stock Solution (e.g., 1 mM): Dissolve the lyophilized azide-modified oligonucleotide in the appropriate volume of nuclease-free water to achieve a 1 mM stock solution. Vortex briefly and centrifuge to collect the solution at the bottom of the tube.
b. This compound Stock Solution (10 mM): Warm the vial of this compound to room temperature. Add the required volume of anhydrous DMSO to create a 10 mM stock solution. Vortex until the dye is completely dissolved. Centrifuge briefly. This solution can be stored at -20°C in the dark for several months.[6]
c. Sodium Ascorbate Solution (50 mM): Dissolve 9.9 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution must be prepared fresh on the day of use as ascorbic acid is readily oxidized.[1]
d. 2M Triethylammonium Acetate (TEAA) Buffer, pH 7.0: Mix 2.78 mL of triethylamine (B128534) with 1.14 mL of acetic acid. Add nuclease-free water to a final volume of 10 mL and adjust the pH to 7.0. This solution is stable at room temperature.[7]
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
The following protocol is for a typical 10 nmol scale reaction. The reaction can be scaled up or down as needed, with volumes adjusted accordingly.
| Step | Reagent | Volume (µL) | Final Concentration |
| 1 | Azide-Modified Oligonucleotide (1 mM) | 10 | 100 µM |
| 2 | Nuclease-free Water | 20.5 | - |
| 3 | 2M TEAA Buffer, pH 7.0 | 10 | 0.2 M |
| 4 | DMSO | 50 | 50% (v/v) |
| 5 | This compound (10 mM) | 1.5 | 150 µM (1.5x excess) |
| 6 | Sodium Ascorbate (50 mM) | 2 | 1 mM |
| 7 | Copper(II)-TBTA Stock (10 mM) | 6 | 0.6 mM |
| Total Volume | 100 |
Procedure:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, nuclease-free water, and 2M TEAA buffer.
-
Add DMSO and vortex thoroughly.
-
Add the this compound stock solution and vortex again.
-
Add the freshly prepared sodium ascorbate solution and vortex briefly.
-
Degas the solution by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the mixture for 30-60 seconds.[2]
-
Add the Copper(II)-TBTA stock solution.
-
Flush the headspace of the tube with the inert gas and cap it tightly.
-
Vortex the reaction mixture thoroughly. If any precipitation is observed, gently warm the tube to 37-45°C to redissolve.[6]
-
Incubate the reaction at room temperature overnight (12-16 hours) in the dark. For shorter reaction times, the temperature can be increased to 45°C for 2-4 hours, though this may require optimization.[6]
Precipitation of the Labeled Oligonucleotide
-
To the 100 µL reaction mixture, add 400 µL of 3% lithium perchlorate in acetone.[8]
-
Mix thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold (-20°C) acetone.
-
Centrifuge at 12,000-14,000 x g for 5 minutes at 4°C.
-
Decant the supernatant and air dry the pellet for 10-15 minutes to remove residual acetone. Do not over-dry the pellet.
-
Resuspend the pellet in 50-100 µL of 0.1 M TEAA buffer for HPLC purification.
Purification by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly recommended for purifying the Cy7-labeled oligonucleotide to separate it from unlabeled oligonucleotides and free this compound.[4][9]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XTerra MS C18)[10] |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5-30% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 260 nm (oligonucleotide) and 750 nm (Cy7 dye) |
| Column Temperature | 50-60°C |
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the resuspended oligonucleotide solution.
-
Run the gradient program and collect fractions corresponding to the peak that absorbs at both 260 nm and 750 nm. The labeled oligonucleotide will typically elute later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy7 dye.
-
Combine the fractions containing the purified product and lyophilize.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.5) for storage.
Quality Control and Quantification
a. UV/Vis Spectrophotometry: The concentration and degree of labeling (DOL) of the purified Cy7-oligonucleotide conjugate can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 750 nm (for the Cy7 dye).[10][11]
Key Spectroscopic Data for Cy7:
-
Molar Extinction Coefficient (ε) at ~750 nm: 250,000 M⁻¹cm⁻¹[1][12]
-
Correction Factor (CF₂₆₀) at 260 nm: 0.05 (A₂₆₀ / A₇₅₀ for free dye)[1][9]
Calculations:
-
Concentration of Cy7 (M):
-
[Cy7] = A₇₅₀ / ε_Cy7
-
-
Concentration of Oligonucleotide (M):
-
Corrected A₂₆₀ = A₂₆₀ - (A₇₅₀ * CF₂₆₀)
-
[Oligo] = Corrected A₂₆₀ / ε_oligo (The molar extinction coefficient of the oligonucleotide (ε_oligo) should be provided by the synthesis company or can be calculated based on its sequence.)
-
-
Degree of Labeling (DOL):
-
DOL = [Cy7] / [Oligo]
-
b. Expected Yield and Labeling Efficiency: The overall yield of the purified labeled oligonucleotide can vary depending on the efficiency of the synthesis, labeling, and purification steps. A typical overall yield after synthesis, labeling, and dual HPLC purification is in the range of 10-30%. The labeling efficiency of the click chemistry reaction itself is generally high, often exceeding 90% before purification.[13]
Data Presentation
| Parameter | Typical Value | Reference |
| Labeling Reaction Time | 12-16 hours (overnight) at room temperature or 2-4 hours at 45°C | [6] |
| Labeling Efficiency (pre-purification) | > 90% | [13] |
| Purification Method | Reverse-Phase HPLC | [4][9] |
| Purity after HPLC | > 95% | |
| Overall Yield (post-purification) | 10-30% | [13][14] |
| Degree of Labeling (DOL) | 0.9 - 1.0 for a single labeling site | Calculated |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive copper catalyst | Use freshly prepared sodium ascorbate solution. Ensure proper degassing of the reaction mixture. |
| Degradation of this compound or azide-oligonucleotide | Store reagents as recommended. Avoid repeated freeze-thaw cycles. | |
| Incorrect reagent concentrations | Verify the concentrations of all stock solutions. | |
| Multiple Peaks in HPLC | Incomplete reaction, side products | Optimize reaction time and temperature. Ensure efficient purification. |
| Low Yield after Precipitation | Incomplete precipitation | Ensure the correct ratio of lithium perchlorate/acetone is used. Ensure sufficient incubation time at -20°C. |
| Loss of pellet during washing | Be careful when decanting the supernatant. Use a smaller volume for washing. | |
| High Background Signal in Application | Presence of free this compound | Ensure thorough purification by HPLC.[2] |
Visualizations
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cy7 Oligo Labeling [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. interchim.fr [interchim.fr]
- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 9. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
Illuminating Cellular Dynamics: Application Notes and Protocols for Cy7-YNE in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cy7-YNE, a near-infrared (NIR) fluorescent probe, for live-cell imaging experiments. This compound is a powerful tool for labeling and tracking biomolecules in real-time, offering deep tissue penetration and a high signal-to-noise ratio, which is particularly advantageous for dynamic cellular studies and in vivo imaging.
Introduction to this compound
This compound is a fluorescent labeling agent featuring a Cy7 fluorophore and a terminal alkyne group. The Cy7 dye is a heptamethine cyanine (B1664457) dye that exhibits excitation and emission in the near-infrared spectrum, a window where cellular autofluorescence is minimal. This property leads to a significantly improved signal-to-noise ratio in imaging experiments. The terminal alkyne group enables covalent labeling of target molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry". Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified target molecule. This precise labeling strategy allows for the investigation of a wide range of biological processes, including protein tracking, localization, and the study of signaling pathways.
Physicochemical and Spectroscopic Properties
Understanding the characteristics of this compound is crucial for designing and optimizing live-cell imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~776 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy7) | [1] |
| Quantum Yield (Φ) | ~0.28 (for Cy7) | [1] |
| Molecular Weight | Varies depending on the exact structure |
Note: The exact spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.
Key Applications in Live-Cell Imaging
The unique properties of this compound make it suitable for a variety of advanced live-cell imaging applications:
-
Protein Tracking and Localization: By genetically introducing an azide-bearing unnatural amino acid into a protein of interest, this compound can be used to specifically label and track the protein's movement and localization within living cells.
-
Visualizing Signaling Pathways: Labeling key proteins in a signaling cascade, such as kinases or receptors, allows for the real-time visualization of their activation and translocation upon stimulation.
-
Monitoring Protein-Protein Interactions: In combination with other fluorescent probes, this compound can be used in fluorescence resonance energy transfer (FRET) or other proximity-based assays to study protein-protein interactions.
-
Drug Development and Screening: The ability to track the intracellular fate of a drug candidate or its target engagement in real-time makes this compound a valuable tool in preclinical drug development.
Experimental Protocols
General Workflow for Live-Cell Imaging with this compound
The following diagram outlines the general workflow for a typical live-cell imaging experiment using this compound for intracellular protein labeling.
References
Application Notes and Protocols for Pretargeted In Vivo Tumor Imaging in Mice Using Cy7-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for in vivo tumor imaging in mice utilizing Cy7-YNE, a near-infrared (NIR) fluorescent dye featuring an alkyne functional group. The protocol employs a pretargeting strategy based on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry. This two-step approach decouples the tumor-targeting event from the delivery of the imaging agent, which can significantly enhance the signal-to-background ratio and improve image contrast compared to conventional direct antibody-dye conjugate imaging.
In this pretargeting workflow, a tumor-targeting molecule, such as a monoclonal antibody, is first modified with an azide (B81097) group and administered to the tumor-bearing mouse. Following a specific incubation period that allows for the azide-modified antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation, the alkyne-containing fluorescent probe, this compound, is administered. The this compound then rapidly and specifically reacts with the azide groups on the antibody at the tumor site via SPAAC, leading to a localized fluorescent signal for imaging. This method is particularly advantageous for imaging with antibodies that have long circulation times, as it allows for the use of a small, rapidly clearing imaging agent, thereby reducing background fluorescence from non-targeted tissues.
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The imaging strategy described herein relies on the SPAAC reaction, a cornerstone of bioorthogonal chemistry. This reaction is a type of [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide to form a stable triazole linkage. The key advantage of SPAAC for in vivo applications is that it proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are required for the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The azide and alkyne functional groups are chemically inert to most biological molecules, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[]
Quantitative Data
The following tables provide a summary of key quantitative parameters for the successful implementation of the pretargeted in vivo imaging protocol. These values are provided as a starting point and may require optimization for specific antibodies, tumor models, and imaging systems.
Table 1: Reagent and Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-2 mg/mL | Higher concentrations can lead to aggregation. |
| Azide-PEG-NHS Ester Stock Concentration | 10 mM in anhydrous DMSO | Prepare fresh before use. |
| Molar Ratio (Azide-Linker:Antibody) | 10:1 to 20:1 | Optimization may be required to achieve desired degree of labeling without affecting antibody immunoreactivity. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 8.0-8.5 | Amine-free buffer is crucial. |
| Reaction Time | 1-2 hours | At room temperature. |
| This compound Stock Solution | 1-10 mM in DMSO | Store protected from light. |
Table 2: In Vivo Experimental Parameters
| Parameter | Recommended Value | Notes |
| Animal Model | Tumor-bearing immunodeficient mice (e.g., BALB/c nude) | Tumor size should be approximately 100-150 mm³. |
| Dose of Azide-Modified Antibody | 100 µg per mouse | Administered via tail vein injection. |
| Antibody Accumulation/Clearance Time | 24 - 72 hours | Optimal time depends on the antibody's pharmacokinetics and should be determined empirically.[3][4] |
| Dose of this compound | 10-50 nmol per mouse | Administered via tail vein injection. |
| This compound Reaction and Clearance Time | 1 - 3 hours | Allows for in vivo click reaction and clearance of unbound dye.[4] |
| Anesthesia | Isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) |
Table 3: Imaging Parameters
| Parameter | Recommended Value |
| Imaging System | In vivo imaging system with NIR fluorescence capabilities |
| Excitation Wavelength | ~745 nm |
| Emission Filter | ~780 nm long-pass or appropriate band-pass filter |
| Exposure Time | Adjust based on signal intensity (typically 500 ms (B15284909) to a few seconds) |
| Binning | Can be used to increase sensitivity |
| f/stop | Adjust to control lens aperture |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the conjugation of an azide-polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) ester linker to a tumor-targeting antibody.
Materials:
-
Tumor-targeting monoclonal antibody (in amine-free buffer, e.g., PBS)
-
Azide-PEG-NHS ester linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris) or stabilizers like sodium azide, the antibody must be purified by dialysis or desalting into PBS.[]
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
-
Azide-Linker Preparation:
-
Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution.[] The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the azide-modified antibody from the unreacted linker and quenching reagent using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.
-
Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and using a suitable method to quantify the azide groups.
-
Confirm the immunoreactivity of the azide-modified antibody using an in vitro binding assay (e.g., ELISA or flow cytometry).
-
Protocol 2: In Vivo Pretargeted Tumor Imaging
This protocol outlines the two-step procedure for in vivo imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Sterile PBS, pH 7.4
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with NIR fluorescence capabilities
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage, which should be heated to maintain the animal's body temperature.
-
Acquire a baseline pre-injection fluorescence image.
-
-
Step 1: Administration of Azide-Modified Antibody:
-
Dilute the azide-modified antibody in sterile PBS to the desired final concentration for a dose of 100 µg per mouse.
-
Administer the solution via intravenous tail vein injection in a volume of approximately 100-200 µL.
-
-
Accumulation and Clearance Period:
-
Step 2: Administration of this compound:
-
After the clearance period, anesthetize the mouse again.
-
Prepare a solution of this compound in sterile PBS (with a small percentage of DMSO if needed for solubility) for a dose of 10-50 nmol per mouse.
-
Administer the this compound solution via intravenous tail vein injection.
-
-
In Vivo Reaction and Imaging:
-
Allow the SPAAC reaction to occur in vivo and for the unbound this compound to clear. This typically takes 1-3 hours.[4]
-
Acquire fluorescence images at various time points post-Cy7-YNE injection (e.g., 1, 2, 4, and 24 hours) to monitor the biodistribution and tumor accumulation of the fluorescent signal.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) for background measurement.
-
Quantify the fluorescence signal in average radiant efficiency (photons/s/cm²/sr)/(µW/cm²).
-
-
Ex Vivo Organ Imaging (Recommended):
-
At the end of the study, euthanize the animal and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo imaging results and to quantitatively assess the biodistribution of the fluorescent signal.
-
Experimental Workflow
References
Application Notes and Protocols for Flow Cytometry using Cy7-YNE Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cy7-YNE (Cyanine7-alkyne) conjugates in flow cytometry for the detection and quantification of biomolecules. This technology leverages the principles of bioorthogonal chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to label azide-modified molecules with the near-infrared fluorescent dye, Cy7.
The primary application of this compound in flow cytometry is the detection of metabolically labeled biomolecules. Cells are first incubated with a precursor molecule containing an azide (B81097) group. This azide-modified precursor is incorporated into newly synthesized proteins, glycans, lipids, or DNA. Following metabolic labeling, the cells are fixed, permeabilized, and then treated with a this compound conjugate. The alkyne group on the Cy7 molecule reacts specifically with the azide group on the incorporated precursor, resulting in a stable, covalent fluorescent label on the target biomolecule. This allows for the sensitive detection and quantification of these molecules at the single-cell level using a flow cytometer.
Data Presentation
| Fluorophore/Conjugate | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Estimated Stain Index | Estimated Signal-to-Noise Ratio |
| This compound (via Click Chemistry) | ~750 | ~773 | Bright | High | High |
| APC-Cy7 | 650 | ~785 | Very Bright | >200 | High |
| Alexa Fluor 750 | 749 | 775 | Bright | High | High |
| PE-Cy7 | 496, 565 | ~774 | Very Bright | >250 | Very High |
Note: The Stain Index and Signal-to-Noise Ratio are dependent on the specific instrument, cell type, and experimental conditions. The values for this compound are estimations based on the performance of spectrally similar near-infrared dyes.
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling and subsequent detection of newly synthesized proteins and glycans using this compound conjugates in flow cytometry.
Protocol 1: Detection of Nascent Protein Synthesis with Azidohomoalanine (AHA) and this compound
This protocol describes the metabolic labeling of newly synthesized proteins with the methionine analog, azidohomoalanine (AHA), and their subsequent detection with this compound via click chemistry for flow cytometric analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click Reaction Buffer (e.g., PBS containing 1 mM CuSO₄, 10 mM sodium ascorbate, and 5 µM this compound)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with fresh methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate the cells for 4-24 hours under normal growth conditions to allow for AHA incorporation into newly synthesized proteins.
-
-
Cell Harvest and Fixation:
-
Harvest the cells using standard methods (e.g., trypsinization).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Buffer immediately before use.
-
Resuspend the permeabilized cell pellet in 100 µL of Click Reaction Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells three times with Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer equipped with a laser and filter set suitable for Cy7 excitation and emission (e.g., 640 nm laser and a 780/60 nm bandpass filter).
-
Protocol 2: Analysis of Protein Glycosylation with Azido (B1232118) Sugars and this compound
This protocol details the metabolic labeling of glycans with an azide-modified sugar (e.g., N-azidoacetylgalactosamine - GalNAz) and their detection with this compound for flow cytometric analysis of protein glycosylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-azidoacetylgalactosamine (GalNAz) or other azido sugars
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click Reaction Buffer (e.g., PBS containing 1 mM CuSO₄, 10 mM sodium ascorbate, and 5 µM this compound)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add GalNAz to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for the incorporation of the azido sugar into cellular glycans.
-
-
Cell Harvest, Fixation, and Permeabilization:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Permeabilize the cells with Permeabilization Buffer for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Buffer fresh.
-
Resuspend the cell pellet in 100 µL of the Click Reaction Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in Wash Buffer for analysis.
-
Analyze the samples on a flow cytometer with appropriate settings for Cy7 detection.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Ras signaling pathway, highlighting the post-translational modification of Ras protein by farnesylation, a type of prenylation. This modification is crucial for tethering Ras to the cell membrane, a prerequisite for its signaling activity. Metabolic labeling with an azido-farnesyl pyrophosphate analog would allow for the detection of this event using this compound and flow cytometry.
Caption: Ras signaling pathway with protein prenylation.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for metabolic labeling of cellular components with an azide-modified precursor and subsequent detection with this compound using click chemistry for flow cytometry analysis.
Application Notes and Protocols for Labeling Peptides with Cy7-YNE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the labeling of azide-modified peptides with the near-infrared (NIR) fluorescent dye, Cy7-YNE, via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry". This method offers a highly efficient and specific conjugation strategy, ideal for creating fluorescently labeled peptides for a wide range of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.
The protocols detailed below cover the entire workflow, from the labeling reaction and purification to the final characterization of the this compound labeled peptide.
Core Principles of this compound Labeling
The labeling strategy is based on the highly efficient and bio-orthogonal CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne group of this compound and an azide (B81097) group incorporated into the peptide. The reaction is catalyzed by Copper(I), which is typically generated in situ from Copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the biomolecule from oxidative damage.[1][2][3]
The key advantages of this approach include:
-
High Specificity: The azide and alkyne groups react exclusively with each other, preventing non-specific labeling of other functional groups within the peptide.
-
High Efficiency: The reaction proceeds rapidly and with high yields under mild, aqueous conditions.[4]
-
Biocompatibility: The reaction conditions are generally well-tolerated by peptides, preserving their biological activity.[3]
Data Presentation
The following tables summarize the key quantitative data for the successful and reproducible labeling of peptides with this compound.
Table 1: Recommended Reaction Conditions for this compound Peptide Labeling via CuAAC
| Parameter | Recommended Range | Notes |
| Peptide-Azide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (this compound : Peptide) | 1.5:1 to 5:1 | The optimal ratio should be determined empirically for each peptide. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | |
| Sodium Ascorbate Concentration | 5 mM | A 5 to 10-fold molar excess over CuSO₄ is recommended.[5] |
| THPTA Ligand Concentration | 0.25 - 1.25 mM | A 5-fold molar excess over CuSO₄ is recommended to protect the peptide.[2] |
| Reaction Buffer | Phosphate, Carbonate, or HEPES | pH 6.5 - 8.0 is generally optimal.[6] |
| Reaction Time | 1 - 4 hours | Can be extended overnight if necessary. |
| Reaction Temperature | Room Temperature (20-25°C) |
Table 2: Typical Parameters for RP-HPLC Purification of this compound Labeled Peptides
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min for analytical scale |
| Detection Wavelengths | 220 nm (peptide backbone) and 750 nm (Cy7 dye) |
| Gradient | Linear gradient, e.g., 5-95% Mobile Phase B over 30 minutes |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Peptide with this compound
This protocol describes a general method for labeling an azide-containing peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 50 mM in water)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the azide-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the this compound stock solution. The recommended molar ratio of this compound to peptide is typically between 1.5:1 and 5:1.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 0.25-1.25 mM.
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Gentle rotation during incubation is recommended.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.
-
-
Purification:
-
Proceed immediately to purification of the this compound labeled peptide using RP-HPLC as detailed in Protocol 2.
-
Protocol 2: Purification of this compound Labeled Peptide by RP-HPLC
This protocol provides a general method for purifying the labeled peptide from unreacted dye and peptide.[7]
Materials:
-
Crude labeling reaction mixture
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a C18 column and a UV-Vis detector
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the crude reaction mixture onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
-
Elution and Fraction Collection:
-
Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm (for the peptide bond) and ~750 nm (for the Cy7 dye).
-
The labeled peptide should have a longer retention time than the free this compound dye.
-
Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the fractions containing the pure labeled peptide.
-
-
Solvent Removal:
-
Lyophilize the pooled fractions to remove the solvents and obtain the purified this compound labeled peptide as a powder.
-
Protocol 3: Characterization of this compound Labeled Peptide
1. Degree of Labeling (DOL) Calculation:
The DOL, which represents the average number of dye molecules per peptide, can be determined spectrophotometrically.[1][2][6]
Procedure:
-
Dissolve a known amount of the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7 (~750 nm, Aₘₐₓ).
-
Calculate the concentration of the peptide and the dye using the Beer-Lambert law:
-
Molar Concentration of Cy7 (M_dye) = Aₘₐₓ / (ε_dye × path length)
-
ε_dye for Cy7 is approximately 250,000 M⁻¹cm⁻¹.
-
-
Corrected Peptide Absorbance (A_prot) = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
The correction factor (CF₂₈₀) for Cy7 at 280 nm is the ratio of its absorbance at 280 nm to its absorbance at its λmax. This value should be determined experimentally for the free dye or obtained from the supplier.
-
-
Molar Concentration of Peptide (M_prot) = A_prot / (ε_prot × path length)
-
ε_prot is the molar extinction coefficient of the unlabeled peptide at 280 nm, which can be calculated based on its amino acid sequence.
-
-
Degree of Labeling (DOL) = M_dye / M_prot
-
2. Mass Spectrometry Analysis:
Mass spectrometry is used to confirm the successful conjugation and to determine the molecular weight of the labeled peptide.[8][9]
Procedure:
-
Analyze the purified labeled peptide using MALDI-TOF or ESI mass spectrometry.
-
The expected molecular weight will be the sum of the molecular weight of the unlabeled peptide and the molecular weight of this compound, minus the mass of any leaving groups if applicable (in this case, none for click chemistry).
-
A single major peak corresponding to the calculated molecular weight of the this compound-peptide conjugate confirms a successful and homogenous labeling.
Visualizations
The following diagrams illustrate the key workflows and chemical principles described in these application notes.
Caption: General workflow for labeling peptides with this compound.
Caption: Chemical principle of CuAAC "click" reaction.
Caption: Workflow for targeted peptide imaging using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. scispace.com [scispace.com]
- 8. Mass spectrometric analysis of maleimide CyDye labelled model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lubio.ch [lubio.ch]
Application Notes and Protocols for Cy7-YNE in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy7-YNE, a near-infrared fluorescent probe, for super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography). This document includes detailed protocols for labeling and imaging, quantitative performance data, and visualizations of experimental workflows.
Introduction to this compound
This compound is a derivative of the Cy7 cyanine (B1664457) dye, featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Its fluorescence emission in the near-infrared spectrum (~773 nm) makes it well-suited for super-resolution imaging, as this region minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.
Quantitative Performance Data
The performance of a fluorophore is critical for the quality of super-resolution images. The following table summarizes the key photophysical properties and performance metrics of Cy7, which are expected to be comparable to this compound, in the context of dSTORM.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~750 nm | Varies slightly with conjugation and environment. |
| Emission Maximum (λem) | ~773 nm | In the near-infrared range, reducing background. |
| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹ | High absorbance contributes to brightness. |
| Fluorescence Quantum Yield (Φ) | ~0.3 | Moderate quantum yield. |
| Photon Yield (photons/event) | 500 - 1,500 | In dSTORM imaging buffer. Higher photon yield leads to better localization precision.[1] |
| Localization Precision | 15 - 30 nm | Dependent on photon yield and optical setup.[1] |
| Photostability (Blinking Cycles) | Moderate | Sufficient for acquiring the necessary single-molecule localizations for image reconstruction.[1] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol describes the covalent attachment of this compound to a protein of interest that has been metabolically or enzymatically modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1.5x Protein Labeling Buffer (containing copper(II) sulfate (B86663) and THPTA ligand)
-
Ascorbic acid (freshly prepared 50 mM solution in water)
-
Size-exclusion chromatography column (e.g., PD-10) or dialysis equipment
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution. The volume of the protein solution should not exceed one-third of the final reaction volume.[2]
-
Add the 1.5x protein labeling buffer to the protein solution and mix gently by vortexing.[2]
-
Add the 10 mM this compound stock solution to the reaction mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended, but may require optimization.[3] Vortex the solution thoroughly.
-
-
Initiate the Click Reaction:
-
It is recommended to degas the mixture to remove oxygen, which can interfere with the reaction. This can be done by bubbling argon or nitrogen gas through the solution for 5-10 minutes or by using a vacuum.[2][3]
-
Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).[2]
-
Purge the headspace of the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Incubate the reaction mixture for 8-16 hours at room temperature, protected from light, with gentle shaking.[3]
-
-
Purification of the Labeled Protein:
-
Separate the this compound-labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., PD-10) equilibrated with an appropriate storage buffer (e.g., PBS).[2] Alternatively, dialysis can be used.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.
-
Protocol 2: dSTORM Imaging of this compound Labeled Cellular Structures
This protocol outlines the general procedure for performing dSTORM imaging on cells labeled with this compound.
Materials:
-
Cells cultured on high-precision glass coverslips
-
This compound labeled antibodies or other targeting moieties
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
dSTORM imaging buffer (containing a thiol such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) and an oxygen scavenging system like GLOX)
-
Super-resolution microscope equipped with appropriate lasers (e.g., 750 nm for excitation and 405 nm for reactivation) and a sensitive camera.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest on high-precision glass coverslips suitable for microscopy.
-
Fix, permeabilize, and block the cells using standard immunofluorescence protocols.
-
Incubate the cells with the this compound labeled primary or secondary antibody at the optimized concentration.
-
Wash the cells thoroughly to remove unbound antibodies.
-
-
Sample Mounting:
-
Mount the coverslip onto a microscope slide with a small volume of dSTORM imaging buffer.
-
Seal the coverslip to prevent evaporation and oxygen entry.
-
-
Image Acquisition:
-
Place the slide on the super-resolution microscope.
-
Use a high-power laser (e.g., 750 nm) to excite the this compound fluorophores, driving them into a dark state.[1]
-
Individual molecules will spontaneously return to the fluorescent state, or their return can be promoted by a low-power activation laser (e.g., 405 nm).[1]
-
Acquire a series of thousands of images (frames) to capture the stochastic blinking of single this compound molecules.
-
-
Image Reconstruction:
-
Process the acquired image series using a localization software package. This software identifies the precise location of each blinking event in each frame.
-
The accumulated localizations are then used to reconstruct a super-resolved image of the labeled structure.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in super-resolution microscopy.
References
Optimizing Cy7-YNE Labeling: Application Notes and Protocols for Efficient Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for achieving efficient and robust labeling of biomolecules with Cy7-YNE, a near-infrared fluorescent probe. This compound contains a terminal alkyne group that allows for its covalent attachment to azide-modified targets via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3][4] The protocols and data presented herein are designed to guide researchers in obtaining optimal labeling yields while preserving the integrity and function of their biomolecules of interest.
Core Principles of this compound Labeling via CuAAC
The CuAAC reaction is a highly efficient and specific method for bioconjugation. The key to a successful reaction lies in the careful control of the reaction buffer and its components. The central catalyst is the copper(I) ion, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent, most commonly sodium ascorbate (B8700270).[2][5][6][7][8][9][10] To enhance the reaction rate and protect both the catalyst and the biomolecules from degradation, a water-soluble copper-chelating ligand is essential.
Data Presentation: Recommended Buffer Conditions
The efficiency of this compound labeling is highly dependent on the reaction conditions. The following tables summarize the recommended starting concentrations and ranges for the key components of the CuAAC reaction buffer. Optimization may be required for specific applications and biomolecules.
Table 1: Recommended Buffer Parameters for this compound Labeling
| Parameter | Recommended Range | Optimal Starting Point | Notes |
| pH | 6.5 - 8.0[1][4] | 7.0 - 7.5[11] | Avoid Tris buffers as they can inhibit the reaction.[1][4][5][12] Phosphate, HEPES, or carbonate buffers are suitable.[1][4][11] |
| Temperature | Room Temperature (20-25°C) | Room Temperature | Reactions can also be performed at 4°C for sensitive biomolecules, though this may require longer incubation times.[10] |
| Co-solvent | 0 - 10% (v/v) | As needed | For non-sulfonated this compound, a small amount of DMSO or DMF may be required to ensure solubility in aqueous buffers.[5] |
Table 2: Key Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Molar Concentration | Optimal Starting Molar Ratio (to Alkyne) | Notes |
| This compound | 1.5 to 2-fold molar excess over the azide | 1.5:1 | The optimal ratio should be determined empirically. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM[2][5] | 100 µM | Use the lowest effective concentration to minimize potential dye degradation.[2] |
| Sodium Ascorbate | 1 - 5 mM[2][5] | 5 mM | A fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[2][5] |
| Copper Ligand (e.g., THPTA, BTTAA) | 5-fold molar excess over copper[2][5] | 5:1 (Ligand:CuSO₄) | Water-soluble ligands are essential for stabilizing Cu(I) and accelerating the reaction.[6][7][13][14][15] |
| Aminoguanidine (Optional) | 1 - 5 mM | 5 mM | Can be added to protect biomolecules from damage by ascorbate oxidation byproducts.[1][12] |
Experimental Protocols
This section provides detailed methodologies for preparing reagents and performing the this compound labeling reaction.
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions, particularly for the sodium ascorbate, to ensure maximum reactivity.
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or DMF. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve the appropriate amount of CuSO₄·5H₂O in nuclease-free water. This solution is stable at room temperature.
-
Copper Ligand (e.g., THPTA) (100 mM): Dissolve the ligand in nuclease-free water. This solution is stable at room temperature.
-
Sodium Ascorbate (100 mM): Prepare this solution fresh for each experiment. Dissolve sodium ascorbate in nuclease-free water.
-
Aminoguanidine Hydrochloride (100 mM): Dissolve in nuclease-free water.
Protocol 2: General Procedure for this compound Labeling of an Azide-Modified Protein
This protocol is a starting point for labeling an azide-modified protein. The final concentrations of reactants should be optimized for each specific application.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:
-
Azide-modified protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
This compound stock solution to the desired final concentration (e.g., 1.5-fold molar excess to the protein).
-
Nuclease-free water to adjust the final reaction volume.
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:
-
Copper(II) Sulfate stock solution.
-
Copper Ligand stock solution (e.g., THPTA) in a 1:5 molar ratio (CuSO₄:Ligand).
-
Mix gently by pipetting.
-
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and this compound.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing during incubation is recommended.
-
Purification: Upon completion of the reaction, purify the Cy7-labeled protein from unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.
Mandatory Visualizations
Experimental Workflow for this compound Labeling
Caption: General workflow for this compound labeling of biomolecules.
Signaling Pathway Visualization: EGFR Signaling
Cy7-labeled antibodies are valuable tools for visualizing and tracking cell surface receptors and their downstream signaling pathways. The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can be studied using Cy7-labeled anti-EGFR antibodies.[16]
Caption: Simplified EGFR signaling pathway.
Logical Relationship Diagram: Factors Affecting Labeling Efficiency
The success of this compound labeling is influenced by a number of interdependent factors. This diagram illustrates the key relationships between these experimental variables.
Caption: Factors influencing this compound labeling efficiency.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
Application Note: Determination of Degree of Labeling (DOL) for Cy7-YNE Conjugates
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preparation and characterization of fluorescently labeled biomolecules.
Introduction: The Degree of Labeling (DOL) is a critical quality attribute for fluorescently labeled conjugates, such as antibodies or other proteins. It defines the average number of dye molecules conjugated to each biomolecule. An optimal DOL is crucial for assay performance, as under-labeling can result in a low signal, while over-labeling may lead to protein aggregation, loss of function, or fluorescence quenching. This application note provides a detailed protocol for determining the DOL of a biomolecule conjugated with a terminal alkyne-modified Cyanine7 (Cy7-YNE) dye, typically attached via a click chemistry reaction. The method described herein utilizes UV-Vis spectrophotometry to quantify the protein and the covalently attached dye.
Principle of DOL Calculation
The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the purified conjugate at two specific wavelengths—one for the protein (typically 280 nm) and one for the dye (the absorbance maximum, λ_max, for Cy7 is ~750 nm)—their respective concentrations can be determined.
A correction factor is necessary for the protein concentration measurement because the Cy7 dye also absorbs light at 280 nm. The corrected protein absorbance is used to calculate the protein concentration, and the absorbance at the dye's λ_max is used to calculate the dye concentration. The DOL is the molar ratio of the dye to the protein.
DOL Calculation Formula
The Degree of Labeling is calculated using the following formula:
Where:
-
A_dye_max : Absorbance of the conjugate at the λ_max of the dye (~750 nm for Cy7).
-
A_280 : Absorbance of the conjugate at 280 nm.
-
ε_dye : Molar extinction coefficient of the dye at its λ_max (for Cy7, this is typically ~250,000 M⁻¹cm⁻¹).
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (this is specific to the protein).
-
A_280_corrected : Corrected absorbance of the protein at 280 nm.
-
A_280_corrected = A_280 - (A_dye_max * CF_280)
-
-
CF_280 : Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (A_280 / A_dye_max). For Cy7, this is approximately 0.05.
Experimental Workflow and Protocols
This section outlines the complete workflow, from conjugation to final DOL calculation.
Workflow Diagram
Caption: Experimental workflow for this compound conjugation and DOL calculation.
Protocol 1: Protein-Dye Conjugation (CuAAC Example)
This protocol describes a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It assumes the protein has been modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Copper(II) Sulfate (CuSO₄) solution.
-
Reducing agent solution (e.g., Sodium Ascorbate).
-
Copper chelator ligand (e.g., THPTA).
-
Purification column (e.g., Size Exclusion Chromatography, SEC).
Methodology:
-
Prepare Protein: Dissolve the azide-modified protein in reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Catalysts:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 100 mM solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution and the desired molar excess of this compound.
-
Premix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein/dye solution. A final copper concentration of 50-200 µM is typical.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein conjugate from unreacted dye and catalysts using an appropriate SEC column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the purified conjugate.
Protocol 2: Spectrophotometric Analysis and DOL Calculation
Materials:
-
Purified Cy7-protein conjugate.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Buffer used for purification (for blanking).
Methodology:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a cuvette with the buffer used for the final conjugate solution and use it to zero the spectrophotometer at all wavelengths.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution.
-
Record the absorbance at 280 nm (A_280).
-
Scan the spectrum to find the absorbance maximum for the dye and record this value (A_dye_max at ~750 nm).
-
-
Calculate DOL: Use the recorded absorbance values and the formula provided in Section 1.1.
Logical Diagram for DOL Calculation
Caption: Logical flow for the calculation of the Degree of Labeling (DOL).
Data Presentation and Interpretation
The results of the spectrophotometric analysis and the final calculated DOL should be presented clearly.
Example Data Table
Here is an example of how to tabulate the data for a Cy7-labeled IgG antibody.
| Parameter | Value | Unit |
| Protein (IgG) | ||
| Molar Extinction Coefficient (ε_protein) | 210,000 | M⁻¹cm⁻¹ |
| Dye (Cy7) | ||
| Molar Extinction Coefficient (ε_dye) | 250,000 | M⁻¹cm⁻¹ |
| Correction Factor (CF_280) | 0.05 | - |
| Spectrophotometer Readings | ||
| A_280 (Measured) | 0.950 | AU |
| A_750 (Measured, A_dye_max) | 0.740 | AU |
| Calculations | ||
| A_280 (Corrected) | 0.913 | AU |
| Protein Concentration | 4.35 x 10⁻⁶ | M |
| Dye Concentration | 2.96 x 10⁻⁶ | M |
| Final Result | ||
| Degree of Labeling (DOL) | ~0.7 | - |
Note: The calculated DOL of ~0.7 indicates that, on average, less than one dye molecule is attached to each antibody molecule in this specific sample.
Interpretation of Results
-
Low DOL (e.g., < 2): May result in insufficient signal for the intended application. The labeling efficiency might need to be improved by adjusting the molar ratio of dye to protein, reaction time, or catalyst concentrations.
-
Optimal DOL (e.g., 2-4 for antibodies): Generally provides a good balance between signal intensity and protein function. The optimal range is application-dependent.
-
High DOL (e.g., > 8): Can lead to issues such as fluorescence quenching (reducing the signal), protein aggregation, altered protein solubility, and potential loss of biological activity or specificity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Very low or zero DOL | - Inefficient reaction. | - Check the activity of reagents (especially Sodium Ascorbate).- Increase the molar excess of the this compound dye.- Optimize reaction time and temperature. |
| - Protein lacks available azide groups. | - Verify the success of the initial azide modification step. | |
| Very high DOL | - Insufficient purification. | - Ensure complete removal of free dye using an appropriate SEC column.- Pool only the fractions corresponding to the protein peak. |
| - High molar excess of dye used. | - Reduce the dye-to-protein ratio in the conjugation reaction. | |
| Precipitation of conjugate | - Over-labeling. | - Aim for a lower DOL.- Perform conjugation at a lower protein concentration. |
| - Inappropriate buffer. | - Ensure the buffer composition and pH are optimal for protein stability. |
Application Notes and Protocols: Cy7-YNE for In Vivo Tracking of Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool for in vivo imaging research.[1] Its fluorescence emission within the NIR window (700-900 nm) allows for deep tissue penetration with minimal interference from biological autofluorescence, resulting in a high signal-to-noise ratio.[1][2] The Cy7-YNE derivative incorporates an alkyne group, enabling its use in bioorthogonal "click chemistry" reactions.[3][4] Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing an azide (B81097) group.[3] This highly efficient and specific reaction allows for the stable labeling of various drug delivery systems (DDS), such as nanoparticles, liposomes, and antibodies, for real-time in vivo tracking.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound for in vivo tracking of drug delivery systems, including its core properties, detailed experimental protocols, and visualizations of key workflows.
Core Properties of this compound
The photophysical and chemical properties of this compound are crucial for designing and executing successful in vivo imaging experiments.
| Photophysical Properties | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [8][9] |
| Emission Maximum (λem) | ~773 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [8] |
| Chemical Properties | Value | Reference |
| Molecular Formula | C38H41N2+ (cation) | [4] |
| Molecular Weight | 719.9 g/mol | [4] |
| Reactive Group | Alkyne | [3][4] |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [3] |
| Solubility | Limited water solubility; soluble in organic solvents like DMSO and DMF. Conjugation in aqueous buffers is possible with the addition of these co-solvents. | [8] |
| Storage | Store at -20°C in the dark for up to 24 months. For stock solutions, store at -80°C for up to 6 months or -20°C for 1 month, protected from light. | [3][8] |
Experimental Protocols
Protocol 1: Labeling an Azide-Modified Drug Delivery System with this compound via CuAAC
This protocol describes the general procedure for conjugating this compound to a drug delivery system (DDS) that has been functionalized with an azide group.
Materials:
-
Azide-modified DDS (e.g., nanoparticles, liposomes, antibodies)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified DDS to PBS.
-
Add the this compound stock solution. The molar ratio of this compound to the DDS will need to be optimized but a starting point of 5-10 fold molar excess of the dye is recommended.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄:THPTA mixture to the reaction.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can be gently agitated.
-
-
Purification:
-
Purify the Cy7-labeled DDS from unreacted this compound and other reaction components. The method of purification will depend on the nature of the DDS.
-
For nanoparticles and larger constructs, size exclusion chromatography is effective.
-
For proteins and antibodies, dialysis can be used.
-
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance of the purified product at the absorbance maximum of Cy7 (~750 nm) and the absorbance of the DDS (if applicable).
-
The concentration of the labeled DDS and the degree of labeling can be calculated using spectrophotometry.
-
Protocol 2: In Vivo Imaging of Cy7-Labeled Drug Delivery Systems
This protocol outlines the general steps for non-invasively tracking the biodistribution of a Cy7-labeled DDS in a small animal model.
Materials:
-
Cy7-labeled DDS
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy7 (Excitation: ~680-745 nm, Emission: ~775-820 nm).[5][10][11]
-
Anesthesia (e.g., isoflurane)
-
Animal warming system
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[5]
-
Place the anesthetized animal on the imaging stage, which should be heated to maintain body temperature.[5]
-
-
Probe Administration:
-
Acquire a baseline (pre-injection) fluorescence image of the animal.
-
Inject the Cy7-labeled DDS via the desired route of administration (e.g., intravenous tail vein injection). The dose will depend on the specific probe and experimental goals.[10]
-
-
Image Acquisition:
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence intensity.
-
The fluorescence signal is typically measured in units of radiance (photons/second/cm²/steradian).[10]
-
-
Ex Vivo Imaging (Optional but Recommended):
-
At the final time point, euthanize the animal.
-
Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).[12]
-
Arrange the dissected tissues and acquire a final fluorescence image to confirm the in vivo biodistribution and quantify the signal in each organ more accurately.[10][12]
-
Visualizations
Caption: Workflow for labeling a drug delivery system with this compound via CuAAC.
Caption: Experimental workflow for in vivo imaging with Cy7-labeled DDS.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine7 alkyne | 1954687-62-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Multicolor cyanine dendritic dots for real-time, high-resolution tracking of nanoparticle biodistribution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cy7 Alkyne | 1998119-13-3 [amp.chemicalbook.com]
- 10. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Site-Specific Protein Labeling with Cy7-YNE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful technique for the precise attachment of functional moieties, such as fluorescent dyes, to a protein of interest. This approach offers significant advantages over traditional non-specific labeling methods by ensuring homogeneity of the labeled product and preserving the protein's native structure and function. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized site-specific labeling due to its high efficiency, specificity, and biocompatibility.[1][2][3]
This document provides detailed application notes and protocols for the site-specific labeling of proteins using Cy7-YNE, a near-infrared (NIR) fluorescent dye functionalized with a terminal alkyne. The NIR fluorescence of Cy7 is particularly advantageous for in vivo imaging applications, as it allows for deep tissue penetration and minimizes autofluorescence from biological samples.[4][5] The alkyne group on this compound enables its covalent attachment to a protein containing a bioorthogonal azide (B81097) group through the formation of a stable triazole linkage.[1][2]
Principle of Site-Specific Labeling with this compound
The site-specific incorporation of an azide-bearing unnatural amino acid into a protein of interest is the first step in this labeling strategy. This is typically achieved through genetic code expansion, where a unique codon (e.g., the amber stop codon, UAG) is introduced at the desired labeling site in the protein's gene via site-directed mutagenesis.[6][7][8] A corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair is then used to specifically recognize this codon and incorporate an azide-containing unnatural amino acid during protein translation.[7][8]
Once the azide-modified protein is expressed and purified, it can be specifically labeled with this compound through the CuAAC reaction.[1][5] This reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[9][10] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance the reaction rate.[9][11]
Data Presentation
Table 1: Spectral and Photophysical Properties of Cy7 Dye
| Property | Value | References |
| Excitation Maximum (λex) | ~750 - 770 nm | [12] |
| Emission Maximum (λem) | ~775 - 800 nm | [12] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [12] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | [12][13] |
Note: The exact spectral properties can be influenced by the solvent and the molecule to which Cy7 is conjugated.
Table 2: Recommended Reagents and Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-Modified Protein | 1-10 mg/mL | 1-10 µM | The protein to be labeled. |
| This compound | 10 mM in DMSO | 100 µM | The alkyne-containing fluorescent dye. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM | Source of the copper catalyst.[9][14] |
| THPTA or TBTA Ligand | 100 mM in H₂O or DMSO | 5 mM | Stabilizes the Cu(I) catalyst and accelerates the reaction.[9][10] |
| Sodium Ascorbate (B8700270) | 300 mM in H₂O (freshly prepared) | 5 mM | Reduces Cu(II) to the active Cu(I) catalyst.[9][14] |
Experimental Protocols
Part 1: Site-Specific Incorporation of an Azide-Containing Unnatural Amino Acid
This protocol provides a general workflow for introducing an azide-functionalized unnatural amino acid into a protein of interest using amber suppression-based site-directed mutagenesis.
1.1. Site-Directed Mutagenesis:
-
Identify the desired labeling site on your protein of interest.
-
Use a commercially available site-directed mutagenesis kit to introduce an amber stop codon (TAG) at the selected site in the expression plasmid encoding your protein.
-
Verify the successful incorporation of the mutation by DNA sequencing.
1.2. Protein Expression:
-
Co-transform the expression plasmid containing the TAG codon and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired azide-containing unnatural amino acid into a suitable E. coli expression strain.
-
Grow the transformed cells in a minimal medium supplemented with the azide-containing unnatural amino acid (e.g., p-azido-L-phenylalanine) at a final concentration of 1-2 mM.
-
Induce protein expression according to your standard protocol.
1.3. Protein Purification:
-
Harvest the cells by centrifugation and lyse them using your preferred method (e.g., sonication, French press).
-
Purify the azide-modified protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography) appropriate for your protein of interest.
-
Confirm the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., BCA assay).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling with this compound
This protocol describes the "click" reaction to label the azide-modified protein with this compound.
2.1. Preparation of Stock Solutions:
-
Azide-Modified Protein: Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[9][14]
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[9][14]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each use.[9][14]
2.2. Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein (to a final concentration of 10 µM).
-
This compound stock solution (to a final concentration of 100 µM).
-
THPTA ligand stock solution (to a final concentration of 5 mM).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently again.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
2.3. Purification of the Labeled Protein:
-
Remove the excess this compound and other reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[15]
-
Alternatively, acetone (B3395972) precipitation can be used. Add at least 4 volumes of cold acetone to the reaction mixture, vortex, and incubate at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold acetone.[1]
-
Collect the fractions containing the labeled protein. Successful labeling will be indicated by a visible blue color.
2.4. Characterization of the Labeled Protein:
-
Confirm the successful labeling by SDS-PAGE. The labeled protein band should be fluorescent when imaged with a suitable NIR imaging system.
-
Determine the degree of labeling (DOL) using spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and Cy7.
Visualizations
Caption: Experimental workflow for site-specific protein labeling with this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Caption: Application of Cy7-labeled proteins in targeted in vivo imaging.
Conclusion
Site-specific protein labeling with this compound via click chemistry provides a robust and reliable method for generating homogenously labeled, near-infrared fluorescent protein conjugates. This approach is particularly valuable for applications requiring high sensitivity and deep tissue penetration, such as in vivo imaging and drug development studies. The detailed protocols and data presented in this document serve as a comprehensive guide for researchers to successfully implement this powerful technique in their own laboratories.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low Cy7-YNE labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Cy7-YNE labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a near-infrared (NIR) fluorescent dye containing a terminal alkyne group.[1] This alkyne functional group allows for its covalent attachment to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1] This reaction is known for its high efficiency and specificity, forming a stable triazole linkage between the dye and the target molecule.[2]
Q2: My this compound labeling efficiency is low. What are the most common causes?
Low labeling efficiency with this compound can stem from several factors. The most common culprits include:
-
Reagent Quality and Storage: Degradation of this compound, the azide-containing molecule, the copper source, or the reducing agent can significantly impact the reaction. Proper storage, protected from light and moisture, is crucial.[1]
-
Inactive Catalyst: The active catalyst in the CuAAC reaction is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen will halt the reaction.
-
Suboptimal Reagent Concentrations: The stoichiometry of the reactants and catalyst components is critical. Incorrect concentrations can lead to incomplete reactions.
-
Presence of Interfering Substances: Components in your buffer or sample, such as chelators (e.g., EDTA), primary amines (e.g., Tris buffer), or thiols, can interfere with the copper catalyst.
-
Poor Solubility or Aggregation of the Dye: Cyanine dyes like Cy7 can be prone to aggregation in aqueous solutions, which can quench fluorescence and reduce reactivity.[3]
-
Steric Hindrance: The azide group on your target molecule may be in a location that is not easily accessible to the bulky this compound dye.
Q3: How can I improve the efficiency of my CuAAC reaction?
To enhance your labeling efficiency, consider the following optimization strategies:
-
Use High-Quality Reagents: Ensure all your reagents are fresh and have been stored correctly. Prepare the sodium ascorbate (B8700270) solution immediately before use.
-
Optimize Reagent Concentrations: A slight excess of the alkyne or azide partner that is not the limiting reagent is often beneficial. Titrate the concentrations of the copper sulfate (B86663), ligand, and reducing agent to find the optimal ratio for your specific system.
-
Utilize a Copper Ligand: A copper-chelating ligand, such as THPTA or TBTA, is highly recommended. Ligands stabilize the Cu(I) catalyst, accelerate the reaction rate, and protect biomolecules from copper-mediated damage.[2] A 5:1 ligand-to-copper ratio is a good starting point.
-
Degas Your Solutions: To prevent the oxidation of the Cu(I) catalyst, it is advisable to degas your reaction buffer and other aqueous solutions by sparging with an inert gas like argon or nitrogen.
-
Control the Order of Reagent Addition: A recommended practice is to pre-mix the copper sulfate and ligand before adding them to the solution containing your alkyne and azide. The reaction is then initiated by the addition of the freshly prepared reducing agent.
-
Optimize Reaction Conditions: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate. Reaction times can also be extended.
-
Improve Dye Solubility: For non-sulfonated this compound, dissolving the dye in a small amount of an organic solvent like DMSO or DMF before adding it to the reaction mixture can prevent aggregation.
Q4: Can the Cy7 dye itself be the source of the problem?
Yes, the properties of the Cy7 dye can contribute to labeling issues. Cyanine dyes can be susceptible to photobleaching, and their fluorescence can be quenched by aggregation or proximity to certain amino acid residues on a protein. To mitigate these issues, always handle the dye and labeled conjugates in the dark as much as possible and consider using a lower dye-to-protein ratio to avoid over-labeling and self-quenching.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low this compound labeling efficiency.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient click reaction. | Verify the quality and concentration of all reagents. Optimize the concentrations of copper, ligand, and reducing agent. Consider degassing your solutions. |
| Degraded this compound dye. | Use a fresh vial of this compound. Ensure proper storage at -20°C or -80°C, protected from light.[1] | |
| Over-labeling and self-quenching. | Reduce the molar ratio of this compound to your target molecule. Determine the degree of labeling (DOL) to confirm. | |
| Photobleaching of the dye. | Minimize exposure of the dye and labeled product to light during all steps of the experiment. | |
| Reaction Fails to Proceed | Inactive copper catalyst. | Use a freshly prepared solution of sodium ascorbate. Ensure a sufficient ligand-to-copper ratio (e.g., 5:1). Degas all buffers and solutions. |
| Presence of interfering substances in the buffer. | Avoid using Tris-based buffers. Use buffers like phosphate (B84403) or HEPES. Remove any chelators (e.g., EDTA) or thiols from your sample prior to the reaction. | |
| Incorrect pH. | Ensure the reaction buffer is within the optimal pH range for CuAAC, typically between pH 7 and 8. | |
| Precipitation in the Reaction Mixture | Aggregation of the this compound dye. | Dissolve the this compound in a small amount of DMSO or DMF before adding it to the aqueous reaction buffer. |
| Protein precipitation due to over-labeling. | Decrease the molar excess of this compound used in the labeling reaction. | |
| Protein instability in the reaction buffer. | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. |
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by the choice of copper ligand and other reaction parameters. While exact yields can be system-dependent, the following table provides a general comparison of commonly used ligands.
| Ligand | Typical Ligand:Cu Ratio | Key Advantages | Relative Reaction Rate |
| None | N/A | Simple setup. | Slowest |
| TBTA (Tris(benzyltriazolylmethyl)amine) | 1:1 to 5:1 | High efficiency in organic and mixed aqueous/organic solvents. | Fast |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 5:1 | Excellent water solubility, ideal for bioconjugation in aqueous buffers, protects biomolecules.[2] | Very Fast |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | 5:1 | Highly water-soluble and accelerates the reaction even further than THPTA in some cases. | Fastest |
Experimental Protocols
Detailed Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for labeling a protein containing an azide group with this compound using a CuAAC reaction. Optimization may be required for your specific protein and application.
Materials:
-
Azide-modified protein in an amine-free and thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in deionized water)
-
THPTA ligand stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in deionized water, prepare fresh immediately before use )
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM Sodium Ascorbate solution in deionized water.
-
If possible, degas the protein solution and other aqueous buffers by sparging with argon or nitrogen for 15-20 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 2- to 10-fold molar excess over the protein. Gently vortex to mix.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA. This maintains a 1:5 copper-to-ligand ratio.
-
Add the catalyst premix to the tube containing the protein and this compound. Mix gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking or rotation. For challenging conjugations, the reaction can be performed overnight at 4°C or for a shorter duration at 37°C.
-
-
Purification:
-
After the incubation, purify the Cy7-labeled protein from excess reagents using a size-exclusion chromatography column or dialysis.
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Visualizations
References
Technical Support Center: Troubleshooting High Background Fluorescence with Cy7-YNE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background fluorescence when using the near-infrared (NIR) fluorescent probe, Cy7-YNE, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a near-infrared (NIR) fluorescent dye featuring a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". Its fluorescence in the NIR spectrum is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, potentially leading to a better signal-to-noise ratio.
-
Excitation Maximum: Approximately 750 nm
-
Emission Maximum: Approximately 779 nm
Q2: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence in experiments with this compound can stem from several factors, broadly categorized as issues related to the probe itself, the experimental protocol, or the imaging setup.
-
Probe-Related Issues:
-
High Concentration of this compound: Using an excessive concentration of the dye can lead to non-specific binding to cellular components or the extracellular matrix.[1][2]
-
Dye Aggregation: Cyanine dyes like Cy7 have a propensity to form aggregates in aqueous solutions, which can result in non-specific fluorescent signals.[1]
-
Unbound Fluorophore: Incomplete removal of unbound this compound after the click reaction is a common source of high background.[1]
-
-
Protocol-Related Issues:
-
Inefficient Click Reaction: Suboptimal reaction conditions can leave unreacted this compound, which then contributes to background noise. This can be due to degraded reagents, incorrect copper concentration, or the absence of a stabilizing ligand.
-
Insufficient Washing: Inadequate washing steps after the click reaction fail to remove all the unbound dye.[3]
-
Non-Specific Binding of Copper Ions: Copper ions can sometimes bind non-specifically to proteins or other biomolecules, potentially leading to off-target localization of the dye.
-
Contaminated Reagents or Buffers: The presence of fluorescent impurities in buffers or reagents can contribute to the overall background.
-
-
Sample and Imaging-Related Issues:
Q3: How can I be certain that the observed signal is specific to the click reaction?
To validate the specificity of your this compound signal, it is crucial to include proper negative controls in your experiment. An essential control is a sample that undergoes the entire staining protocol, including the click reaction, but without the azide-modified target molecule. A low fluorescent signal in this control sample compared to your experimental sample indicates that the labeling is specific to the azide-alkyne reaction.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from your target of interest, leading to difficulties in data interpretation. The following guide provides a systematic approach to identifying and mitigating the source of high background in your this compound experiments.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background fluorescence in this compound experiments.
Quantitative Data Summary: Impact of Experimental Parameters on Signal-to-Background Ratio (SBR)
The following table summarizes how different experimental parameters can influence the signal-to-background ratio (SBR). The values are illustrative and the optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Condition | Expected Impact on Signal | Expected Impact on Background | Overall Effect on SBR |
| This compound Concentration | Low (e.g., 1-5 µM) | Moderate | Low | Potentially High |
| Optimal (e.g., 5-10 µM) | High | Moderate | Optimal | |
| High (e.g., >20 µM) | High | High | Low | |
| Washing Buffer | PBS | Moderate Removal | Moderate | Moderate |
| PBS + 0.05% Tween 20 | No Impact | Improved Removal | Improved | |
| PBS + 1% BSA | No Impact | Reduced Non-Specific Binding | Improved | |
| Number of Washes | 1-2 washes | No Impact | Incomplete Removal | Low |
| 3-4 washes | No Impact | Good Removal | Optimal | |
| >4 washes | Potential Signal Loss | Excellent Removal | May Decrease | |
| Click Reaction Time | < 30 minutes | Potentially Incomplete | High (Unreacted Dye) | Low |
| 30-60 minutes | Complete Reaction | Low | Optimal | |
| > 60 minutes | No Further Improvement | No Significant Change | Stable | |
| Copper (CuSO₄) Conc. | < 50 µM | Inefficient Reaction | High | Low |
| 50-100 µM | Efficient Reaction | Low | Optimal | |
| > 200 µM | No Further Improvement | Potential for Cell Toxicity | May Decrease |
Detailed Experimental Protocols
This section provides a detailed protocol for labeling azide-modified biomolecules in fixed cells with this compound using a copper-catalyzed click reaction.
Protocol: this compound Staining of Fixed Cells via CuAAC
Materials:
-
Fixed cells containing azide-modified biomolecules
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Antifade mounting medium
-
High-purity water
-
Anhydrous Dimethylsulfoxide (DMSO)
Workflow Diagram:
References
Preventing precipitation of Cy7-YNE labeled proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protein precipitation following labeling with the near-infrared fluorescent dye, Cy7-YNE. This resource is intended for researchers, scientists, and drug development professionals engaged in bioconjugation and related applications.
Troubleshooting Guide: Preventing Precipitation of this compound Labeled Proteins
Protein precipitation is a frequent obstacle encountered during and after labeling with hydrophobic cyanine (B1664457) dyes like Cy7. This guide offers a systematic approach to diagnose and resolve this issue.
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates immediately upon addition of this compound. | High local concentration of organic solvent: this compound is typically dissolved in an organic solvent (e.g., DMSO, DMF), which can denature the protein upon direct addition.[1][2] | 1. Minimize the volume of organic solvent used to dissolve the this compound. 2. Add the dye solution to the protein solution slowly and with gentle stirring or vortexing.[1] 3. Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize protein unfolding.[1] |
| Precipitation occurs during the labeling reaction. | Increased hydrophobicity of the protein-dye conjugate: The covalent attachment of the hydrophobic Cy7 dye increases the overall hydrophobicity of the protein, leading to aggregation.[2][3][4] Suboptimal buffer conditions: The reaction buffer's pH may be too close to the protein's isoelectric point (pI), reducing its solubility.[1][5] | 1. Optimize the dye-to-protein molar ratio: Start with a lower ratio (e.g., 1:1 to 3:1) and perform a titration to find the optimal balance between labeling efficiency and solubility.[1][4][5] 2. Adjust the buffer pH: Maintain a pH at least 1-2 units away from the protein's pI.[1] 3. Modify the ionic strength: Screen a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal level for your protein.[3] |
| Labeled protein precipitates after purification or during storage. | High Degree of Labeling (DOL): Over-labeling is a primary cause of post-purification precipitation.[5] Inappropriate storage buffer: The buffer may lack components that stabilize the now more hydrophobic protein conjugate. Freeze-thaw cycles: Repeated freezing and thawing can lead to aggregation.[1] | 1. Reduce the dye-to-protein ratio in the labeling reaction to achieve a lower DOL.[5] 2. Add solubility-enhancing excipients to the storage buffer (see table below).[1][3] 3. Aliquot the labeled protein into single-use volumes to avoid multiple freeze-thaw cycles.[1] 4. Store at the lowest suitable concentration for your downstream application.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation after labeling with this compound?
The most common cause is the increased hydrophobicity of the protein after conjugation with the Cy7 dye.[3][4] Cyanine dyes, particularly those with longer wavelengths like Cy7, possess large, hydrophobic aromatic structures.[4] Covalently attaching these to your protein can lead to aggregation as the protein molecules attempt to minimize the exposure of these hydrophobic regions to the aqueous environment.[3] Other contributing factors include a high degree of labeling (over-labeling), suboptimal buffer conditions (pH and ionic strength), and the use of organic solvents to dissolve the dye.[1][2][5]
Q2: How can I minimize precipitation during the labeling reaction itself?
To minimize precipitation during the reaction, it is crucial to optimize your labeling conditions.[1] Start by using a lower molar excess of this compound to protein.[5] Ensure your reaction buffer has a pH that is 1-2 units away from your protein's isoelectric point (pI) to maximize its solubility.[1] When adding the this compound (dissolved in a minimal amount of organic solvent), do so slowly and with gentle mixing to avoid high local concentrations of the solvent that could denature the protein.[1] Performing the reaction at a lower temperature, such as 4°C, can also help maintain protein stability.[1]
Q3: What additives can I include in my buffers to prevent my labeled protein from precipitating?
Several additives, or excipients, can be included in your reaction and storage buffers to enhance the solubility and stability of your this compound labeled protein. These work by various mechanisms to prevent protein aggregation.
Quantitative Data: Solubility-Enhancing Additives
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein's hydration shell. | [3][6] |
| Sucrose | 0.25-1 M | Stabilizes protein structure through preferential exclusion. | [3][6] |
| L-Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. | [3][7] |
| Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | A non-ionic detergent that prevents surface-induced aggregation and helps to solubilize hydrophobic molecules. | [3] |
| Sodium Chloride (NaCl) | 50-150 mM | Shields surface charges to prevent electrostatic aggregation. Note: high concentrations can cause "salting out". | [3] |
Experimental Protocols
Protocol 1: Standard Click Chemistry Protocol for Protein Labeling with this compound
This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide-modified protein and this compound.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO4) stock solution (50 mM in deionized water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in deionized water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the this compound solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This should be done immediately before use.
-
Set up the click reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein to a final concentration of 1-10 µM in PBS.
-
This compound to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
TCEP to a final concentration of 1 mM.
-
-
Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[8]
-
Purification: Remove unreacted this compound and other reaction components using a size-exclusion or desalting column equilibrated with your desired storage buffer. The first colored fraction to elute will be the labeled protein.[3]
Protocol 2: Modified Protocol for Precipitation-Prone Proteins
This protocol incorporates strategies to mitigate precipitation for sensitive proteins.
Materials:
-
Same as Protocol 1, with the addition of a solubility-enhancing additive (e.g., L-Arginine).
Procedure:
-
Buffer Exchange: Ensure your azide-modified protein is in a buffer optimized for its stability (pH 1-2 units from pI, optimal salt concentration). Consider adding 50-100 mM L-Arginine to this buffer.
-
Prepare the this compound solution: Dissolve this compound in the absolute minimum volume of anhydrous DMSO required to achieve a 10 mM stock solution.
-
Set up the click reaction on ice:
-
In a pre-chilled microcentrifuge tube, add the azide-labeled protein (in its optimized, additive-containing buffer) to a final concentration of 1-10 µM.
-
Begin with a lower molar excess of this compound (e.g., 3- to 5-fold molar excess over the protein).
-
Slowly add the this compound solution dropwise while gently vortexing the protein solution.
-
Add TBTA, CuSO4, and TCEP to their final concentrations as in Protocol 1.
-
-
Incubate: Incubate the reaction at 4°C for 2-4 hours, or overnight, protected from light.
-
Purification: Purify the conjugate as described in Protocol 1, ensuring the column is equilibrated with a storage buffer that also contains a solubility-enhancing additive if necessary.
Visualizations
Caption: Workflow for labeling an azide-modified protein with this compound via click chemistry.
Caption: A logical troubleshooting guide for addressing protein precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing copper catalyst concentration for Cy7-YNE click chemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to optimize and troubleshoot the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for Cy7-YNE and other sensitive fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the this compound click chemistry reaction?
The reaction, a type of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), involves the covalent joining of a Cy7-modified alkyne (this compound) with an azide-functionalized molecule.[1][2] The process is catalyzed by a Cu(I) species, which is typically generated in the reaction mixture from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[3][4] This reaction is known for its high efficiency, specificity, and compatibility with a wide range of conditions, forming a stable triazole linkage.[1]
Q2: Why is the copper catalyst concentration a critical parameter to optimize?
The copper concentration directly influences reaction speed and efficiency. However, excess copper can lead to several issues, particularly when working with sensitive molecules like the cyanine (B1664457) dye Cy7. These problems include:
-
Dye Degradation: Copper ions can promote the generation of reactive oxygen species (ROS), which can degrade the Cy7 dye structure and reduce fluorescence.[5][6]
-
Biomolecule Damage: In bioconjugation, high copper levels can cause oxidation of sensitive amino acid residues (e.g., histidine) or other damage to proteins and nucleic acids.[7][8][9]
-
Fluorescence Quenching: Residual copper ions in the final product can quench the fluorescence of the dye.[10]
-
Cellular Toxicity: For applications involving live cells, free copper is toxic.[8][11]
Therefore, using the lowest effective copper concentration is crucial to balance a high reaction rate with the preservation of the dye's and biomolecule's integrity.[5]
Q3: What are the essential components for this reaction?
A typical this compound click chemistry reaction mixture includes:
-
This compound: The alkyne-modified cyanine dye.
-
Azide-containing molecule: The binding partner for the this compound.
-
Copper(II) Source: Typically Copper(II) Sulfate (CuSO₄).[1][3][4]
-
Reducing Agent: A freshly prepared solution of Sodium Ascorbate is most common to reduce Cu(II) to the active Cu(I) state.[4][12]
-
Stabilizing Ligand: A water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for aqueous reactions to protect the Cu(I) from oxidation and accelerate the reaction.[3][4][5]
-
Buffer/Solvent System: An appropriate buffer (e.g., PBS, HEPES) or a mixture of water with a co-solvent like DMSO or t-BuOH is used to ensure all components remain soluble.[9][13]
Q4: Which copper-stabilizing ligand should I choose?
For bioconjugation and reactions in aqueous buffers, a water-soluble ligand is essential. THPTA is highly recommended because it effectively stabilizes the Cu(I) catalyst, accelerates the reaction, and helps protect sensitive biomolecules from damage by reactive oxygen species.[3][4][5] A ligand-to-copper ratio of 5:1 is often suggested to provide this protective effect.[7][10][14] For reactions in organic solvents, TBTA is a common choice, though it may require a co-solvent like DMSO for solubility.[4][13]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of copper concentration for this compound click chemistry.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: My reaction has a very low or no product yield. What should I check first? | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) due to dissolved oxygen.[3][4] 2. Degraded Reducing Agent: Sodium ascorbate solutions are unstable and degrade in the presence of oxygen.[12] 3. Reagent Impurity: Impurities in the alkyne, azide (B81097), or solvents can inhibit the reaction.[12] 4. Steric Hindrance: The bulky nature of the Cy7 dye or the azide substrate may slow the reaction.[15] | 1. Use a Stabilizing Ligand: Add a ligand like THPTA to protect the Cu(I) catalyst.[12] Degas your solvents and buffer before use by sparging with nitrogen or argon.[12] 2. Always Use Fresh Ascorbate: Prepare the sodium ascorbate solution immediately before initiating the reaction.[12] 3. Verify Reagent Purity: Use high-purity reagents and solvents.[12] 4. Increase Time/Temperature: For sterically hindered substrates, try increasing the reaction time or gently warming the reaction (e.g., to 37°C).[12][15] |
| Q: The fluorescence of my purified product is much lower than expected. Why? | 1. Dye Degradation: Reactive oxygen species (ROS), generated by the copper/ascorbate system, may have damaged the polymethine chain of the Cy7 dye.[5][6] 2. Residual Copper: Traces of copper ions remaining after purification can quench the fluorescence of the dye.[10] | 1. Optimize Catalyst System: Use the lowest effective copper concentration (start screening at 50 µM).[5] Ensure a sufficient excess of a protective ligand like THPTA is present (e.g., a 5:1 ligand-to-copper ratio).[5][14] Protect the reaction from light.[3] 2. Improve Purification: After the reaction, add a chelating agent like EDTA to sequester the copper.[10] Use a thorough purification method like HPLC or size-exclusion chromatography to remove all traces of the catalyst and excess reagents.[10] |
| Q: My results are not reproducible. What could be the cause? | 1. Inconsistent Reagent Quality: The age and preparation of the sodium ascorbate solution is a major source of variability.[12] 2. Variable Oxygen Levels: Failure to consistently degas solvents can lead to different rates of catalyst oxidation. 3. Incorrect Order of Addition: Adding ascorbate to the copper salt before the ligand is present can cause the copper to precipitate.[9] | 1. Standardize Reagent Prep: Always use a freshly made sodium ascorbate stock solution for each experiment.[12] 2. Standardize Protocol: Implement a consistent protocol for degassing all aqueous solutions. 3. Follow a Strict Order of Addition: A recommended order is to first premix the CuSO₄ and ligand solutions, add this complex to the mixture of your azide and alkyne, and finally, initiate the reaction by adding the fresh sodium ascorbate solution.[9][16] |
Data Presentation: Recommended Starting Concentrations
To achieve the highest yield while preserving the integrity of the Cy7 dye, systematically vary the parameters below. Start with the recommended initial concentrations and adjust based on your results.
Table 1: Recommended Component Concentration Ranges for Optimization
| Component | Initial Concentration | Optimization Range | Key Considerations |
| Copper (CuSO₄) | 100 µM | 50 µM - 500 µM | Start at the low end (50-100 µM) to minimize potential dye degradation.[5] |
| Ligand (THPTA) | 500 µM | 1:1 to 5:1 (Ligand:Cu) | A 5:1 ratio is recommended for bioconjugation to protect sensitive molecules.[7][10][14] |
| Sodium Ascorbate | 5 mM | 1 mM - 10 mM | A fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[7][12] |
| This compound | 100 µM | 10 µM - 1 mM | Dependent on the specific application and solubility. |
| Azide Substrate | 120 µM - 200 µM | 1.2 to 2-fold molar excess over alkyne | A slight excess can help drive the reaction to completion.[10] |
Experimental Protocols
Detailed Protocol for Optimizing Copper Concentration
This protocol describes a systematic approach to finding the optimal copper concentration for your specific this compound and azide substrates in a 100 µL reaction volume.
1. Preparation of Stock Solutions:
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.[7]
-
THPTA Ligand: Prepare a 50 mM or 100 mM stock solution in deionized water.[3][7]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [7][12][13]
-
This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
-
Azide Substrate: Prepare a 10 mM stock solution in a compatible solvent.
2. Design of Experiment (DoE):
-
Set up a series of reactions in microcentrifuge tubes. In this example, we will test final copper concentrations of 50 µM, 100 µM, 250 µM, and 500 µM.
-
The Ligand:Copper ratio will be kept constant at 5:1.
-
The final concentrations of the reactants will be 100 µM for this compound and 150 µM for the azide.
-
The final concentration of sodium ascorbate will be 5 mM.
3. Reaction Setup (Order of Addition is Critical):
-
For each reaction, add the components to a microcentrifuge tube in the following order:
-
Buffer/Water: Add the required volume of reaction buffer (e.g., PBS, pH 7.4) to reach the final 100 µL volume.
-
This compound: Add 1 µL of the 10 mM stock solution (final conc. 100 µM).
-
Azide Substrate: Add 1.5 µL of the 10 mM stock solution (final conc. 150 µM).
-
Vortex gently.
-
Catalyst Premix: In a separate tube for each reaction, prepare a premix of CuSO₄ and THPTA.
-
For 50 µM Cu: Mix 0.25 µL of 20 mM CuSO₄ and 0.5 µL of 50 mM THPTA.
-
For 100 µM Cu: Mix 0.5 µL of 20 mM CuSO₄ and 1.0 µL of 50 mM THPTA.
-
For 250 µM Cu: Mix 1.25 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA.
-
For 500 µM Cu: Mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
-
Add the appropriate catalyst premix to each reaction tube and mix gently.[16]
-
Initiate Reaction: Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to each tube.[16]
-
4. Incubation:
-
Cap the tubes tightly.
-
Incubate the reactions at room temperature for 1-4 hours. Protect the tubes from light to prevent photodegradation of the Cy7 dye.[12]
-
For challenging substrates, incubation can be extended overnight at 4°C or gently heated to 37°C.[12]
5. Analysis:
-
Monitor the reaction progress and determine the final yield using an appropriate analytical technique such as HPLC, LC-MS, or gel electrophoresis for biomolecules.
-
Compare the yield and any signs of dye degradation (e.g., loss of fluorescence, presence of degradation products) across the different copper concentrations to identify the optimal condition.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key processes for optimizing and troubleshooting the this compound click chemistry reaction.
Caption: Workflow for optimizing copper catalyst concentration.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: The catalytic cycle of the CuAAC click reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Cy7-YNE Photostability and Photobleaching
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cy7-YNE in their experiments. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability issues and prevent photobleaching of this near-infrared (NIR) fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is photostability a concern?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family, featuring a terminal alkyne group.[1] This alkyne functionality allows for its convenient attachment to azide-modified biomolecules via a copper-catalyzed click chemistry reaction.[1] Cy7 dyes are widely used in in-vivo imaging due to their emission in the NIR window (750-800 nm), where tissue autofluorescence is minimal, allowing for deeper tissue penetration.[1]
However, like many cyanine dyes, Cy7 is susceptible to photobleaching, which is the irreversible photo-induced destruction of the fluorophore, leading to a loss of fluorescence signal.[1][2] This can be a significant issue in experiments requiring prolonged or intense light exposure, such as time-lapse microscopy or high-resolution imaging.[3]
Q2: What is the primary mechanism of Cy7 photobleaching?
The predominant mechanism of photobleaching for heptamethine cyanine dyes like Cy7 is photooxidation.[2] Upon excitation, the dye can transition to a long-lived triplet state. In the presence of molecular oxygen, this excited triplet state can generate reactive oxygen species (ROS), such as singlet oxygen.[4] These highly reactive species can then attack the polymethine chain of the Cy7 molecule, leading to its cleavage and the loss of conjugation, which is essential for its fluorescence.[2]
Q3: How does the photostability of Cy7 compare to other cyanine dyes?
Generally, the photostability of cyanine dyes can vary. While Cy7 is known for its high fluorescence quantum yield in the NIR spectrum, it is often considered to have lower photostability compared to some other cyanine dyes like Cy5.[1][5] The longer polymethine chain of Cy7, which is responsible for its NIR properties, also makes it more susceptible to oxidative damage.[2] However, experimental conditions can significantly influence these comparisons. For instance, in one study, Cy7 showed rapid signal loss in formulated serum-free media under white light, while Cy5 remained stable under the same conditions.[5]
Troubleshooting Guide: Preventing Photobleaching of this compound
This guide provides practical solutions to common photobleaching issues encountered during experiments with this compound.
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching. The following troubleshooting steps can help mitigate this issue.
Solution 1: Optimize Imaging Parameters
Reducing the intensity and duration of excitation light is the most direct way to minimize photobleaching.
-
Reduce Laser Power/Light Intensity: Use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Keep camera exposure times as short as possible.
-
Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.
-
Image Sequentially: If performing multi-color imaging, acquire the Cy7 signal with minimal exposure before proceeding to other channels.
Solution 2: Employ Antifade Reagents and Oxygen Scavengers
Antifade reagents are chemical cocktails that reduce photobleaching by scavenging ROS or quenching the excited triplet state of the fluorophore.
-
Commercial Antifade Reagents: For live-cell imaging, it is crucial to use reagents that are non-toxic. Products like ProLong™ Live Antifade Reagent are specifically designed for this purpose.[6][7][8][9] For fixed samples, a wider range of mounting media with antifade protection is available, such as ProLong™ Gold Antifade Reagent.[10]
-
Homemade Antifade Solutions:
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a potent antioxidant that can reduce ROS. A concentration of 500 µM has been shown to suppress phototoxicity in mitotic cells during live-cell imaging.[11]
-
Oxygen Scavenging Systems: For demanding applications like single-molecule imaging, an oxygen scavenging system containing enzymes like glucose oxidase and catalase, or protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD), can be highly effective.[12][13]
-
Solution 3: Utilize Triplet-State Quenchers
Triplet-state quenchers (TSQs) depopulate the reactive triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen to produce ROS.
-
Cyclooctatetraene (COT): COT is a widely used TSQ. Covalently linking COT to a cyanine dye has been shown to dramatically enhance photostability. For instance, a Cy7-COT conjugate exhibited a ~70-fold increase in the number of photons emitted before photobleaching compared to Cy7 alone.[14]
-
Other TSQs: 4-Nitrobenzyl alcohol (NBA) and Trolox (a water-soluble vitamin E analog) are other effective TSQs.[15]
Quantitative Data on Photostability
The following tables summarize quantitative data on the photophysical properties and photostability of Cy7 and related dyes.
Table 1: Photophysical Properties of Cy7 and Other Far-Red Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy7 | ~750 | ~773 | ~250,000 | 0.3[16][17] |
| Alexa Fluor 750 | 749 | 775 | 290,000 | 0.12[17] |
| IRDye 800CW | 775 | 796 | 242,000 | 0.09 - 0.12[17] |
| DyLight 755 | 754 | 776 | 220,000 | 0.119[17] |
Note: Quantum yields can vary depending on the solvent and conjugation status.
Table 2: Comparative Photostability of Cyanine Dyes with Photostabilizers
| Fluorophore | Photostabilizer | Improvement in Photostability | Reference |
| Cy7 | Cyclooctatetraene (COT) | ~70-fold increase in photons emitted before photobleaching | [14] |
| Cy3/Cy5 | GGO + ROXS | Up to 28.7 times reduction in acceptor decay rate | [12] |
| BDP FL | Oxygen Scavenger + ROXS | Lifetime increased from <20 ms (B15284909) to ~500 ms | [13] |
GGO: Glucose oxidase, ROXS: Reducing and Oxidizing System
Experimental Protocols
Protocol 1: Measuring Photobleaching of this compound
This protocol describes a method to quantify the photobleaching rate of this compound in solution using a spectrofluorometer.
Materials:
-
This compound
-
Spectrofluorometer with a stable light source
-
Quartz cuvette
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Sample Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Dilute the stock solution in PBS to a final concentration of 1 µM. The absorbance at the excitation maximum should be below 0.05 to prevent inner filter effects.
-
Initial Measurement: Record the initial fluorescence emission spectrum of the sample.
-
Photobleaching: Continuously illuminate the sample in the spectrofluorometer at the excitation maximum of this compound (~750 nm).
-
Time-Lapse Measurement: Record fluorescence emission spectra at regular time intervals (e.g., every 30 seconds) for a defined period.
-
Data Analysis:
-
Measure the peak fluorescence intensity at each time point.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity against time.
-
Fit the data to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Protocol 2: Using Ascorbic Acid to Reduce Photobleaching in Live-Cell Imaging
Materials:
-
This compound labeled cells
-
Live-cell imaging medium
-
Ascorbic acid (cell culture grade)
-
Fluorescence microscope
Procedure:
-
Prepare Ascorbic Acid Stock: Prepare a fresh stock solution of ascorbic acid in water or buffer.
-
Treat Cells: Add ascorbic acid to the live-cell imaging medium to a final concentration of 500 µM.[11] Incubate the cells in this medium for at least 15-30 minutes before imaging.
-
Image Cells: Proceed with your live-cell imaging experiment, following the recommendations for optimized imaging parameters.
Visualizations
Caption: Mechanism of Cy7 photobleaching via photooxidation.
Caption: A workflow for troubleshooting this compound photobleaching.
Caption: Experimental workflow for labeling with this compound via click chemistry.
References
- 1. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 9. umbmbcorelab.com [umbmbcorelab.com]
- 10. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
Low signal-to-noise ratio in Cy7-YNE imaging experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Cy7-YNE imaging experiments, specifically focusing on resolving issues of low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (S/N) in this compound imaging experiments?
A low signal-to-noise ratio is typically a result of either a weak fluorescence signal, high background fluorescence, or a combination of both.
-
Weak Signal Sources:
-
Low Target Abundance: The target molecule being labeled may be expressed at low levels in the sample.[1]
-
Inefficient Labeling: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction between your azide-modified target and the this compound probe may be inefficient.[2]
-
Photobleaching: Cy7 is susceptible to photobleaching (irreversible fading) upon prolonged exposure to excitation light.[3][4]
-
Fluorescence Quenching: High labeling density on a target molecule can lead to self-quenching, where adjacent Cy7 molecules suppress each other's fluorescence. Environmental factors can also cause quenching.[1]
-
-
High Background Sources:
-
Autofluorescence: Biological samples naturally fluoresce, creating a background signal that can obscure the specific Cy7 signal. This is less pronounced in the near-infrared (NIR) spectrum where Cy7 operates but can still be a factor.[5][6]
-
Non-Specific Binding: The this compound probe may bind to cellular components other than the intended target. Cyanine (B1664457) dyes are known to sometimes bind non-specifically to macrophages and monocytes.[7][8]
-
Unbound Probe: Residual, unbound this compound probe that was not removed during washing steps will contribute to a diffuse background signal.[9]
-
Suboptimal Imaging Parameters: Using excessive laser power or overly long exposure times can increase background noise from autofluorescence and detector noise.[4][5]
-
Q2: My click chemistry reaction (CuAAC) for labeling with this compound is not working efficiently. How can I troubleshoot it?
Inefficient click chemistry is a common reason for a weak signal. Here are key areas to troubleshoot:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Ensure you are using a freshly prepared reducing agent (like sodium ascorbate) and consider degassing your solutions or performing the reaction under an inert atmosphere (nitrogen or argon).[2][7]
-
Reagent Quality: Use high-purity this compound and azide-modified molecules. Ensure reagents are stored correctly to prevent degradation.
-
Ligand Use: A copper-stabilizing ligand, such as THPTA or TBTA, is crucial for protecting the Cu(I) catalyst from oxidation and improving reaction efficiency. A ligand-to-copper ratio of 5:1 is often recommended.[2]
-
Inhibitors: Components in your buffer, such as Tris, EDTA, or high concentrations of thiols, can chelate the copper catalyst and inhibit the reaction.[2][10] If possible, perform the reaction in a compatible buffer like PBS or use buffer exchange techniques.
-
Concentrations: For the reaction to proceed efficiently, reactant concentrations should generally be above 10 µM.[2]
Q3: How can I minimize photobleaching of the Cy7 dye?
Cy7 is less photostable than some other cyanine dyes.[11] To minimize photobleaching:
-
Reduce Exposure: Use the lowest possible laser power and the shortest exposure time that provides an adequate signal.[1]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[4]
-
Limit Light Exposure: Protect your samples from light at all stages, including during incubation and storage.
-
Image Efficiently: Locate the region of interest using brightfield or a more stable fluorescent channel before exposing the sample to the Cy7 excitation wavelength.
Q4: What is the best way to reduce background from tissue autofluorescence?
While Cy7's NIR properties reduce autofluorescence, it can still be an issue in certain tissues.
-
Use a Far-Red Counterstain: If a nuclear counterstain is needed, choose one in the far-red spectrum to avoid spectral overlap with autofluorescence in the blue and green channels.
-
Autofluorescence Quenching: Treat fixed tissue sections with a commercial quenching agent or a solution like 0.1% Sudan Black B in 70% ethanol.[6]
-
Perfusion: If working with animal tissues, perfusing the animal with PBS prior to fixation can help remove red blood cells, which are a source of autofluorescence.[12][13]
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the Cy7 signal from the autofluorescence signature.[11]
Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues.
Caption: General troubleshooting workflow for low S/N.
Caption: Workflow for troubleshooting the CuAAC click reaction.
Quantitative Data Summary
Successful imaging relies on optimizing the concentrations of reagents and instrument settings. The tables below provide recommended starting points for your experiments.
Table 1: Recommended Reagent Concentrations
| Reagent/Parameter | Recommended Range | Notes |
|---|---|---|
| Cellular Labeling | ||
| This compound Probe Concentration | 2 - 40 µM | Start with 20 µM and titrate down if background is high.[14] |
| Azide-Modified Protein | 1 - 10 µM | Final concentration in the click reaction mixture.[15] |
| CuAAC (Click Chemistry) | ||
| Copper(II) Sulfate | 50 - 250 µM | Used with a reducing agent to generate Cu(I) in situ.[10] |
| Sodium Ascorbate | 1 - 5 mM | Prepare fresh. Use a 5-10 fold excess over copper.[10] |
| Cu-Stabilizing Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is often recommended.[2][10] |
| Immunofluorescence | ||
| Primary Antibody | 1 - 10 µg/mL | Titration is critical to find the optimal signal-to-noise ratio. |
| Cy7-conjugated Secondary Antibody | 1 - 5 µg/mL | Protect from light during incubation. |
| In Vivo Imaging |
| Cy7-labeled Antibody Dose | 50 µg per mouse | Typical starting dose, may require optimization.[16] |
Table 2: Recommended Imaging Parameters
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Cy7 Filter Set | ||
| Excitation Filter | ~710 - 750 nm | Example: 710/75x (Center Wavelength/Bandwidth). |
| Dichroic Mirror | ~760 nm | Example: T760lpxr (Long-pass). |
| Emission Filter | ~775 - 810 nm | Example: 810/90m (Center Wavelength/Bandwidth). |
| Confocal Microscope Settings | ||
| Laser Power | 1 - 10% | Use the lowest power that provides a detectable signal to minimize photobleaching. |
| Detector/PMT Gain | Adjust as needed | Increase gain before increasing laser power. High gain can increase noise. |
| Pinhole | 1 Airy Unit (AU) | Provides a good balance between confocality and signal strength. |
| Exposure Time / Dwell Time | 100 - 800 ms (B15284909) | Keep consistent for quantitative comparisons. Longer times increase signal but also background. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Protein with this compound via CuAAC
This protocol describes a general method for labeling a protein containing an azide (B81097) group with a this compound probe.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deoxygenated water. This must be made fresh immediately before use.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate in deoxygenated water.
-
Prepare a 100 mM stock solution of THPTA ligand in deoxygenated water.[14]
-
-
Reaction Setup (Example for 200 µL final volume):
-
In a microcentrifuge tube, combine your azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with a compatible buffer (e.g., 100 µL PBS, pH 7.4) to bring the volume to 150 µL.
-
Add 4 µL of 1 mM this compound stock solution (final concentration: 20 µM). Vortex gently.[14]
-
Prepare a catalyst premix: combine 10 µL of 20 mM Copper(II) Sulfate and 10 µL of 100 mM THPTA ligand. Vortex.
-
Add 10 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 10 µL of 300 mM fresh sodium ascorbate solution. Vortex gently.[14]
-
-
Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 30-60 minutes. Gentle mixing is recommended.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging into a suitable storage buffer like PBS.[2] The labeled protein is now ready for use.
-
Protocol 2: Immunofluorescence Staining and Imaging
This protocol provides a general workflow for staining fixed cells.
-
Sample Preparation:
-
Grow cells on sterile coverslips to desired confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes to reduce non-specific binding.
-
-
Staining & Labeling:
-
If performing click chemistry, follow Protocol 1 at this stage on the fixed, permeabilized sample.
-
If using a directly conjugated antibody, dilute the Cy7-conjugated primary antibody to its optimal concentration in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Washing:
-
Wash the cells three times with PBS (or PBST) for 5 minutes each to remove unbound probe/antibody.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image using a confocal or fluorescence microscope equipped with appropriate Cy7 filter sets (see Table 2).
-
Signaling Pathway Visualization
This compound probes, after being clicked onto a specific antibody or metabolic label, can be used to visualize cellular components and signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical cascade in cell proliferation and is often studied in cancer research.
Caption: Visualizing the EGFR pathway with a Cy7-antibody.
References
- 1. MyScope [myscope.training]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PE/Cy7® Conjugation Kit - Lightning-Link® | Easy PE/Cy7 Labelling (ab102903) | Lightning-Link® | Abcam [abcam.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. APC/Cy7® Conjugation Kit - Lightning-Link® | Easy APC/Cy7 Labelling (ab102859) | Lightning-Link® | Abcam [abcam.com]
- 9. MyScope [myscope.training]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PE-Cyanine7 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Impact of buffer composition on Cy7-YNE conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Cy7-YNE conjugation. The following information addresses common issues related to buffer composition and other experimental parameters that affect the efficiency and success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation and which reaction chemistry is involved?
This compound refers to a Cy7 fluorescent dye molecule that has been functionalized with a terminal alkyne group (-YNE). Conjugating this molecule to another biomolecule (e.g., a protein, antibody, or oligonucleotide) that has been modified with an azide (B81097) group is typically achieved through a "click chemistry" reaction. The two most common methods are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that uses a copper(I) catalyst to form a stable triazole linkage between the alkyne and azide.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (instead of a simple alkyne like YNE) to react with the azide.[3][] This guide will primarily focus on CuAAC, as it is the indicated reaction for a terminal alkyne like this compound.
Q2: What is the optimal buffer and pH for my CuAAC reaction?
There is no single "best" buffer, as the optimal choice depends on the stability of your biomolecule. However, here are some general guidelines:
-
pH: A pH range of 7.0-8.5 is generally recommended for bioconjugation.[5][6] While the CuAAC reaction itself is tolerant to a wide pH range (4-12), the optimal performance and stability of your biomolecule are paramount.[2][7]
-
Buffer Type: Phosphate-Buffered Saline (PBS) and HEPES at pH 7.0-7.5 are excellent starting points.[6] Borate and bicarbonate buffers (pH 8.3-9.3) are also commonly used.[8]
-
Buffers to Avoid: Buffers containing high concentrations of chloride (>0.2 M) or chelating agents like EDTA can interfere with the copper catalyst.[9] Tris buffer can also bind to copper and is generally not recommended.[9]
Q3: Why is my Cy7-conjugate precipitating during or after the reaction?
Precipitation is a common issue that can be caused by several factors:
-
Dye Aggregation: Non-sulfonated Cy7 is hydrophobic and can aggregate in aqueous solutions, especially at high concentrations.[5] To prevent this, dissolve the this compound in a small amount of an organic co-solvent like DMSO or DMF before adding it to the reaction buffer.[5][10]
-
High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules to a protein can cause it to precipitate.[8] If you suspect over-labeling, reduce the molar ratio of dye to protein in your reaction.
-
Buffer Conditions: High ionic strength buffers can sometimes promote the aggregation of cyanine (B1664457) dyes.[5] Consider testing different buffer conditions, including lower salt concentrations.
Q4: How can I minimize the degradation of the Cy7 dye during the experiment?
Cy7 is susceptible to photobleaching and degradation, particularly when exposed to light.[5][11]
-
Protect from Light: Always protect the dye and the conjugate from light during storage, handling, and incubation steps.[12]
-
Avoid Contaminants: Some components in complex media, like serum-free media, can accelerate Cy7 degradation under light exposure.[5][11]
-
Use Additives: In CuAAC reactions, reactive oxygen species can be generated. The use of a copper-stabilizing ligand and additives like aminoguanidine (B1677879) can help protect the dye and biomolecules from oxidative damage.[9]
Q5: My reaction buffer contains sodium azide (NaN₃) as a preservative. Will this interfere with the conjugation?
Yes. Sodium azide will directly compete with your azide-functionalized molecule for reaction with the this compound, significantly reducing the efficiency of your intended conjugation.[13] It is critical to ensure that all buffers and solutions used in your reaction are free of sodium azide.[13] If your biomolecule is stored in an azide-containing buffer, it must first be purified by dialysis or buffer exchange.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you are experiencing poor yields, follow this troubleshooting workflow to diagnose and resolve the potential cause.
Data Presentation
The composition of the reaction buffer significantly impacts the efficiency and outcome of the conjugation. The tables below summarize key components and their effects.
Table 1: Comparison of Common Buffer Systems for Click Chemistry
| Buffer System | Recommended pH | Suitability for CuAAC | Suitability for SPAAC | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good | Good | A common starting point. Ensure it is azide-free. High chloride can be inhibitory at >0.2 M.[9] |
| HEPES | 7.0 - 7.5 | Good | Excellent | Often results in higher reaction rates for SPAAC compared to PBS.[13] |
| Tris Buffers | 7.5 - 8.5 | Not Recommended | Acceptable | Tris can chelate copper, inhibiting the CuAAC reaction.[9] Use with caution in SPAAC. |
| Borate/Bicarbonate | 8.0 - 9.0 | Acceptable | Excellent | Higher pH values tend to accelerate SPAAC reactions, provided the biomolecule is stable.[8][13] |
Table 2: Key Reagents and Additives for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Purpose | Recommended Concentration | Key Considerations |
| CuSO₄ | Copper(II) Source | 50 - 250 µM | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | Reducing Agent | ~5 mM | Reduces Cu(II) to the active Cu(I) state. Use a freshly prepared solution.[9] |
| THPTA | Cu(I) Ligand | 5x molar excess to Cu | A water-soluble ligand that accelerates the reaction and protects biomolecules from oxidative damage.[14] |
| DMSO / DMF | Co-solvent | <10% (v/v) | Required to dissolve hydrophobic reagents like non-sulfonated this compound.[10][15] |
| Aminoguanidine | ROS Scavenger | ~5 mM | Can be added to scavenge reactive oxygen species (ROS) that may damage biomolecules.[9] |
Experimental Protocols
The following are generalized protocols. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific application.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Cy7-Alkyne
This protocol describes the conjugation of a Cy7-alkyne to an azide-modified protein.
-
Reagent Preparation:
-
Protein-Azide: Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange to remove interfering substances.
-
This compound Stock: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[16]
-
CuSO₄ Stock: Prepare a 20 mM solution of CuSO₄ in water.
-
THPTA Ligand Stock: Prepare a 50 or 100 mM solution of THPTA in water.[17]
-
Sodium Ascorbate Stock: Prepare a 100 mM solution of sodium ascorbate in water. This solution must be made fresh immediately before use. [14]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the protein-azide solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 3x to 10x over the protein). Vortex gently.[16]
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stocks in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst solution to the reaction mixture to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Protect the tube from light and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]
-
-
Purification:
-
Remove the unreacted dye and copper catalyst from the Cy7-protein conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.[8]
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. confluore.com [confluore.com]
Technical Support Center: Post-Labeling Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted Cy7-YNE after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my labeling reaction?
A: The presence of unreacted, free this compound can lead to inaccurate quantification of labeling efficiency, artificially high signal-to-noise ratios in imaging applications, and potential interference with downstream assays. It is essential to remove it to ensure that the detected signal originates exclusively from the labeled target molecule.
Q2: What are the most common methods for removing unreacted fluorescent dyes like this compound?
A: The most prevalent methods for purifying labeled biomolecules from unconjugated small molecule dyes are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Larger, labeled molecules elute first, while smaller, unreacted dye molecules are retained longer in the column.
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The labeled molecule is retained within the membrane, while the smaller, unreacted dye diffuses out into a larger volume of buffer.
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, this method is a rapid and efficient technique for separating molecules based on size, particularly for larger sample volumes. The sample is passed tangentially across a semi-permeable membrane, where smaller molecules like unreacted dye pass through the membrane (permeate), while the larger, labeled product is retained (retentate).
Q3: How do I choose the right purification method for my experiment?
A: The choice of purification method depends on several factors, including the sample volume, the properties of your labeled molecule, and the required purity. The table below provides a comparison of the common methods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent free dye contamination after purification. | Inappropriate column/membrane choice: The pore size of the SEC resin or the MWCO of the dialysis/TFF membrane may be too large, allowing the labeled molecule to be lost or the free dye to be retained. | Select the appropriate resin/membrane: Ensure the MWCO of your dialysis/TFF membrane is at least 10-20 times smaller than the molecular weight of your labeled molecule. For SEC, choose a resin with a fractionation range appropriate for separating your labeled molecule from the small dye. |
| Insufficient purification cycles/time: A single round of purification may not be enough to remove all the free dye. | Repeat the purification step: Perform a second round of SEC or extend the dialysis time with fresh buffer changes. | |
| Non-specific binding of the dye: The dye may be non-covalently associating with your molecule. | Modify buffer conditions: Try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your purification buffer to disrupt non-specific interactions. | |
| Low recovery of the labeled product. | Incorrect column/membrane selection: The pore size of the SEC resin or the MWCO of the membrane may be too small, leading to the loss of the labeled molecule. | Choose a larger pore size/MWCO: Select an SEC resin or membrane with a pore size that allows for efficient recovery of your labeled molecule. |
| Adsorption to the purification matrix: Your labeled molecule may be sticking to the SEC column or the filtration membrane. | Pre-treat the column/membrane: Pre-equilibrate the SEC column with a protein solution (e.g., BSA) to block non-specific binding sites. For TFF, select a membrane material known for low protein binding (e.g., PES). | |
| Difficulty in assessing the purity of the final product. | Inadequate analytical methods: Relying solely on absorbance measurements can be misleading due to the overlapping spectra of the dye and the labeled molecule. | Use a combination of analytical techniques: Employ methods like SDS-PAGE with fluorescence imaging to visually confirm the removal of free dye and HPLC or FPLC to quantify the purity of the labeled conjugate. |
Quantitative Data Summary
| Purification Method | Typical Protein Recovery | Free Dye Removal Efficiency | Processing Time | Scalability |
| Size Exclusion Chromatography (SEC) | > 90% | > 99% | 30-60 minutes | Low to Medium |
| Dialysis | > 80% | ~95-99% | 12-48 hours | Low to High |
| Tangential Flow Filtration (TFF) | > 95% | > 99% | 1-4 hours | Medium to High |
Experimental Protocols
Protocol: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
1. Materials:
- SEC column (e.g., Sephadex G-25 or equivalent)
- Purification buffer (e.g., Phosphate-Buffered Saline - PBS)
- Labeled sample containing unreacted this compound
- Fraction collector or collection tubes
2. Column Equilibration:
- Equilibrate the SEC column with at least 5 column volumes of purification buffer at the desired flow rate. This ensures the column is properly packed and the buffer environment is stable.
3. Sample Loading:
- Carefully load your sample onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.
4. Elution and Fraction Collection:
- Begin eluting the sample with the purification buffer.
- Start collecting fractions immediately after the void volume has passed. The larger, labeled molecule will elute first, followed by the smaller, unreacted this compound.
5. Analysis of Fractions:
- Monitor the elution profile by measuring the absorbance of the fractions at both the protein absorbance maximum (typically 280 nm) and the Cy7 absorbance maximum (~750 nm).
- Pool the fractions containing the purified, labeled product (high absorbance at both wavelengths in the initial fractions).
- Confirm the removal of free dye by running a sample of the pooled fractions on an SDS-PAGE gel and visualizing the fluorescence. The fluorescence should only be associated with the protein band.
Visualizations
Technical Support Center: Troubleshooting Cy7-YNE Solubility and Conjugation
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common challenges associated with Cy7-YNE, a near-infrared fluorescent dye. The focus is on addressing solubility issues and optimizing its use in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?
A1: this compound has limited solubility in water.[1][2] To achieve successful dissolution and conjugation in aqueous buffers, it is recommended to first dissolve the this compound powder in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution.[1][2][3] This stock solution can then be added to the aqueous reaction buffer. It is crucial to use anhydrous DMSO to prevent hydrolysis of the dye.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: DMSO is a commonly recommended solvent for dissolving this compound and other cyanine (B1664457) dyes.[3][4] It is also soluble in other organic solvents like DMF and dichloromethane.[5][6] For click chemistry reactions, a variety of polar aprotic solvents such as THF, acetonitrile, and DMF can be used.[7]
Q3: I'm observing precipitation or aggregation after adding the this compound stock solution to my aqueous buffer. How can I prevent this?
A3: Aggregation of cyanine dyes like Cy7 in aqueous solutions is a common issue that can lead to fluorescence quenching.[8][9] To minimize aggregation:
-
Optimize the amount of organic solvent: While DMSO or DMF is necessary for initial dissolution, the final concentration in the aqueous reaction mixture should be kept as low as possible, typically not exceeding 10-20%.
-
Control the concentration: Cyanine dyes are more prone to aggregation at higher concentrations.[8] It is advisable to work with the lowest effective concentration of this compound.
-
Consider additives: The use of certain additives, such as 20% SBE-β-CD in saline, has been shown to improve the solubility of similar compounds.[10]
-
Sonication: Sonication of the solution can help to break up aggregates.[4]
Q4: Can I use buffers containing primary amines, like Tris, for my conjugation reaction?
A4: If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, amine-containing buffers are generally acceptable. However, if you were using an amine-reactive version of the dye (like an NHS ester), primary amine-containing buffers such as Tris or glycine (B1666218) would interfere with the conjugation reaction and should be avoided.[11][12] For CuAAC, the reaction is bio-orthogonal, meaning the azide (B81097) and alkyne groups will not react with native functional groups found in biomolecules.[13][14]
Q5: My conjugation efficiency is low. What are the possible causes and solutions?
A5: Low conjugation efficiency can stem from several factors:
-
Reagent Quality: Ensure that your this compound and other reagents have been stored properly, protected from light and moisture, to prevent degradation.[5][10]
-
Reaction Conditions: Optimize reaction parameters such as pH, temperature, and incubation time.[11][15] For CuAAC, the reaction is generally robust and can be performed at room temperature in aqueous buffers.[14]
-
Purity of Biomolecule: Impurities in your protein or antibody sample can compete with the target molecule for the dye, reducing conjugation efficiency. It is recommended to use a biomolecule that is greater than 95% pure.[12][16]
-
Interfering Substances: Components in your biomolecule's buffer, such as sodium azide, can interfere with the reaction. A buffer exchange step may be necessary.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound conjugation.
Problem: Poor Solubility of this compound
| Possible Cause | Recommended Solution |
| Inherent low aqueous solubility of this compound. [1][2] | Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][2][3] |
| Precipitation upon addition to aqueous buffer. | Minimize the final concentration of the organic solvent in the reaction mixture. Use sonication to aid dissolution.[4] Consider the use of solubility enhancers.[10] |
| Aggregation of the dye in the reaction mixture. | Work at the lowest effective concentration of this compound.[8] Monitor the absorbance spectrum for a blue-shift, which can indicate H-aggregate formation.[8] |
Problem: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Degraded this compound or other reagents. | Store all reagents according to the manufacturer's instructions, typically at -20°C in the dark and desiccated.[5][10] Allow reagents to warm to room temperature before opening to prevent condensation.[12] |
| Presence of interfering substances in the biomolecule buffer (e.g., sodium azide). | Perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography to remove interfering substances.[11][12] |
| Suboptimal reaction conditions. | While CuAAC is robust, ensure the reaction is carried out within a suitable pH range (typically 4-12) and for a sufficient duration.[14] |
| Low purity or concentration of the target biomolecule. | Use a highly purified biomolecule (>95% purity).[12][16] Ensure the starting concentration of the biomolecule is adequate (e.g., >0.5 mg/mL for antibodies).[16] |
| Inefficient catalyst in CuAAC reaction. | For copper-catalyzed reactions, use a freshly prepared solution of a copper(I) source or generate Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[17] The use of a stabilizing ligand like THPTA or BTTAA can improve reaction efficiency.[17][18] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a small volume of anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear, colored solution.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[10]
Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation
This protocol is a general guideline and may require optimization for specific applications.
-
Prepare the Biomolecule: Ensure the protein containing an azide group is in an amine-free buffer (e.g., PBS) at a suitable concentration.
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water).
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing protein.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the protein).
-
Add the THPTA solution, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess, unreacted dye and other small molecules by size exclusion chromatography, dialysis, or ultrafiltration.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy and SDS-PAGE.
Visualizations
Caption: A simplified workflow for this compound bioconjugation via CuAAC.
Caption: A decision tree for troubleshooting low this compound conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]
- 3. Cyanine 7 alkyne [equivalent to Cy7(R) alkyne] | AAT Bioquest | Biomol.com [biomol.com]
- 4. CY5-YNE | Cyanine dye | Aminoreactive | TargetMol [targetmol.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 7.5 alkyne (A270173) | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Click Chemistry [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Conjugation Troubleshooting [bio-techne.com]
- 17. broadpharm.com [broadpharm.com]
- 18. FastClick™ Cy7 Alkyne | AAT Bioquest [aatbio.com]
How to reduce non-specific binding of Cy7-YNE conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of Cy7-YNE conjugates in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to high background and non-specific binding of this compound conjugates.
Issue: High background signal across the entire sample
High background fluorescence can obscure specific signals and compromise the quality of your data. This section provides a step-by-step approach to diagnose and mitigate this common problem.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess Conjugate Concentration | Titrate the this compound conjugate to determine the optimal concentration that provides a strong specific signal with minimal background.[1][2][3] | Improved signal-to-noise ratio. |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation with the conjugate.[1][4][5][6] Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt hydrophobic interactions.[5][7] | Reduction in overall background fluorescence. |
| Inadequate Blocking | Optimize your blocking protocol by testing different blocking agents and incubation times.[7][8] For near-infrared (NIR) dyes like Cy7, avoid using Bovine Serum Albumin (BSA) as it can autofluoresce in the NIR spectrum.[3] Consider using normal serum from the species of the secondary antibody (if applicable) or commercial NIR blocking buffers.[3] | Decreased non-specific binding to cellular components and substrate. |
| Hydrophobic Interactions | The cyanine (B1664457) dye structure can lead to non-specific hydrophobic interactions with cellular components.[7][9][10] Include non-ionic detergents like Tween-20 or Triton X-100 in your blocking and washing buffers to minimize these interactions.[5][7] | Reduced background staining caused by non-specific hydrophobic binding. |
| Sample Autofluorescence | Examine an unstained sample under the same imaging conditions to assess the level of natural fluorescence.[1] If autofluorescence is high, consider using a different imaging channel if possible or employ autofluorescence quenching techniques. | Differentiation between signal from the conjugate and inherent sample fluorescence. |
Issue: Punctate or speckled background staining
This type of background often indicates the presence of aggregated this compound conjugates.
| Potential Cause | Recommended Solution | Expected Outcome |
| Conjugate Aggregation | Centrifuge the this compound conjugate solution at high speed immediately before use to pellet any aggregates.[7] Prepare fresh dilutions of the conjugate for each experiment and avoid repeated freeze-thaw cycles.[11] | Elimination of fluorescent aggregates in the sample, leading to a cleaner background. |
| Precipitation of Unreacted Components | If using click chemistry for conjugation, ensure optimal ratios of all reagents to prevent the precipitation of unreacted components that might contribute to a punctate background.[7] | A homogenous staining pattern without specks or dots. |
Issue: Non-specific binding to specific cell types (e.g., monocytes/macrophages)
Cyanine dyes, including Cy7, are known to exhibit non-specific binding to certain cell types, particularly monocytes and macrophages, which can be mediated by Fc receptors or other surface molecules.[12][13][14]
| Potential Cause | Recommended Solution | Expected Outcome |
| Dye-Mediated Binding to Leukocytes | Use a specialized commercial blocking buffer, such as a cyanine dye-blocking buffer or a monocyte blocker, designed to prevent this type of non-specific interaction.[12][13][14][15] | Significant reduction of non-specific signal on monocytes, macrophages, and other susceptible leukocyte populations. |
| Fc Receptor Binding | If your this compound conjugate is an antibody, pre-incubate your sample with an Fc blocking reagent or serum from the same species as your sample to block Fc receptors.[8] | Minimized background staining on Fc receptor-expressing cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound conjugates?
A1: Non-specific binding of this compound conjugates can stem from several factors:
-
Hydrophobic Interactions: The aromatic structure of the Cy7 dye can lead to non-specific binding to hydrophobic regions of proteins and lipids.[7][9][10]
-
Electrostatic Interactions: Charged groups on the conjugate can interact with oppositely charged molecules on cell surfaces or the extracellular matrix.[7]
-
High Conjugate Concentration: Using an excessive concentration of the conjugate increases the likelihood of non-specific binding.[1][16]
-
Inadequate Blocking and Washing: Failure to effectively block non-specific binding sites or to sufficiently wash away unbound conjugate will result in high background.[4][5][8]
-
Conjugate Aggregation: Aggregates of the conjugate can bind non-specifically and create a punctate background.[7]
-
Properties of the Conjugated Molecule: The biomolecule to which this compound is attached may itself have an affinity for non-specific interactions.[7]
Q2: Why is BSA not recommended as a blocking agent for Cy7 and other NIR dyes?
A2: Bovine Serum Albumin (BSA) is a common blocking agent, but it can exhibit autofluorescence in the near-infrared (NIR) spectrum.[3] This can lead to an increase in background noise and a lower signal-to-noise ratio in experiments using NIR fluorophores like Cy7.[3]
Q3: How can I optimize my washing protocol to reduce background?
A3: A rigorous washing protocol is crucial for minimizing background.[4] Consider the following optimizations:
-
Increase the number and duration of washes: Instead of the standard 3 washes, try 4-5 washes of 5-10 minutes each.[3][5]
-
Use an appropriate wash buffer: Phosphate-buffered saline (PBS) is standard, but you can increase its stringency.[5]
-
Incorporate a non-ionic detergent: Adding 0.05% to 0.1% Tween-20 to your wash buffer can help disrupt non-specific hydrophobic interactions.[5][7]
-
Increase the salt concentration: For interactions that are primarily electrostatic, increasing the salt concentration (e.g., up to 1 M NaCl) in the wash buffer can be effective.[17][18]
Q4: What are isotype controls and when should I use them?
A4: An isotype control is an antibody of the same immunoglobulin class, subclass, and light chain as the primary antibody-conjugate, but it is not specific to the target antigen.[8] It is used to differentiate between specific antigen binding and non-specific background staining caused by the antibody itself (e.g., binding to Fc receptors). You should use an isotype control to confirm that the observed staining is due to specific binding of your primary antibody-Cy7-YNE conjugate.[8]
Experimental Protocols
Protocol 1: Titration of this compound Conjugate Concentration
This protocol will help you determine the optimal concentration of your this compound conjugate to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your this compound conjugate in an appropriate dilution buffer (e.g., PBS with 1% BSA, if not imaging in NIR, or a commercial antibody diluent). Example dilutions: 1:50, 1:100, 1:200, 1:500, 1:1000.
-
Prepare your samples (cells or tissue sections) according to your standard protocol, including fixation, permeabilization (if required), and blocking.
-
Incubate separate samples with each dilution of the conjugate for the standard time and temperature.
-
Include a negative control sample that is not incubated with the conjugate to assess autofluorescence.
-
Wash all samples using your optimized washing protocol.
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the signal intensity at the target location versus the background intensity for each dilution.
-
The optimal dilution is the one that provides the highest signal-to-noise ratio.
Protocol 2: Optimization of Blocking Conditions
This protocol will help you identify the most effective blocking agent and incubation time for your experiment.
-
Prepare different blocking buffers to be tested. Examples include:
-
Prepare your samples as usual up to the blocking step.
-
Incubate separate samples with each of the different blocking buffers. Test different incubation times (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.
-
Include a "no blocking" control to assess the baseline level of non-specific binding.
-
Proceed with your standard staining protocol , using the optimal concentration of your this compound conjugate as determined from Protocol 1.
-
Wash and image all samples under identical conditions.
-
Compare the background fluorescence across the different blocking conditions to identify the most effective method for your specific experiment.
Data Presentation
Table 1: Illustrative Data for this compound Conjugate Titration
| Conjugate Dilution | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1:50 | 1800 | 600 | 3.0 |
| 1:100 | 1650 | 450 | 3.7 |
| 1:200 | 1400 | 300 | 4.7 |
| 1:500 | 1100 | 200 | 5.5 |
| 1:1000 | 700 | 150 | 4.7 |
Note: In this example, a 1:500 dilution provides the optimal balance between signal intensity and low background.
Table 2: Comparison of Different Blocking Agents (Illustrative Data)
| Blocking Agent | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| None | 550 | 2.5 |
| 5% BSA in PBS | 300 | 4.0 |
| 5% Normal Goat Serum in PBS | 180 | 6.1 |
| Commercial NIR Blocking Buffer | 120 | 7.5 |
Visualizations
Caption: A workflow for troubleshooting and reducing non-specific binding of this compound conjugates.
Caption: Logical relationships between causes of non-specific binding and their respective solutions.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. How do I reduce high background in my FISH assay? [ogt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 17. researchgate.net [researchgate.net]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. m.youtube.com [m.youtube.com]
Stability of Cy7-YNE conjugates in serum or cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cy7-YNE conjugates in serum and cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound conjugates in experimental settings?
A1: The stability of this compound conjugates is primarily influenced by three main factors:
-
Photostability: Cy7, like other cyanine (B1664457) dyes, is susceptible to degradation upon exposure to light, a process known as photobleaching. This is particularly pronounced in serum-free media formulations.[1][2]
-
Chemical Stability of the Dye: The core structure of the Cy7 dye can be sensitive to reactive oxygen species (ROS) and certain chemicals, leading to a loss of fluorescence.[1][3]
-
Stability of the Alkyne Group: The terminal alkyne (YNE) is generally stable but can undergo reactions, such as thiol-yne coupling, especially in the presence of free thiols found in proteins like serum albumin.[4][5]
Q2: How should I store my this compound conjugates to ensure long-term stability?
A2: For optimal long-term stability, this compound conjugates should be stored under the following conditions:
-
Temperature: Store stock solutions and conjugates at -20°C or colder.[4] For extended storage, -80°C is recommended.[6]
-
Light: Cy7 is photosensitive and must be protected from light.[4] Use amber vials or wrap tubes in foil.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the conjugate into smaller, single-use volumes.[4]
Q3: Is the fluorescence of this compound conjugates sensitive to pH?
A3: The fluorescence of the Cy7 dye is generally stable across a broad pH range, typically from pH 3 to 10.[4] However, extreme pH values should be avoided as they can degrade the dye or the molecule it is conjugated to. For most biological experiments in serum or cell culture media, which are buffered around neutral pH, pH is not a significant factor in Cy7 stability.[7]
Q4: Can I use this compound conjugates in serum-free media?
A4: Yes, but with caution. Studies have shown that Cy7 conjugates can degrade rapidly in serum-free media upon exposure to light.[8] This degradation is often mediated by reactive oxygen species. If you must use serum-free media, it is critical to minimize light exposure at all times. The presence of serum or an antioxidant like Vitamin C can help to mitigate this degradation.[3]
Q5: Will the alkyne group of my this compound conjugate be stable in media containing serum?
A5: The terminal alkyne is a relatively stable functional group. However, it can react with free thiols, such as the cysteine residues in serum albumin, through a process called thiol-yne coupling.[4][5] While this reaction is generally slow for terminal alkynes in the absence of a catalyst, it is a potential source of conjugate instability and loss of reactivity for subsequent click chemistry reactions.[9][10]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal from this compound Conjugate
| Possible Cause | Troubleshooting Steps |
| Dye Degradation | Ensure the conjugate has been stored correctly at -20°C or colder and protected from light. If degradation is suspected, use a fresh aliquot. |
| Photobleaching | Minimize light exposure during all experimental steps, including sample preparation, incubation, and imaging. Use neutral density filters or reduce laser power if possible. |
| Incorrect Buffer/Media | In serum-free media, photostability is significantly reduced.[1] If possible, perform experiments in the presence of serum or add an antioxidant like Vitamin C. Confirm that the pH of your media is within the optimal range for your experiment (typically 7.2-7.4).[7] |
| Low Conjugate Concentration | Verify the concentration of your this compound conjugate. If necessary, concentrate the sample or use a higher working concentration. |
| Suboptimal Imaging Settings | Ensure that the excitation and emission filters on your imaging system are appropriate for Cy7 (Ex/Em maxima ~750/776 nm).[4] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excess Unbound Dye | Ensure that all non-conjugated this compound has been removed after labeling your molecule of interest using appropriate purification methods (e.g., dialysis, size exclusion chromatography). |
| Non-specific Binding | Use appropriate blocking agents, such as Bovine Serum Albumin (BSA) or serum from a species different from your primary antibody source, in your buffers to prevent non-specific binding of the conjugate. |
| Hydrophobic Interactions | Non-sulfonated Cy7 can sometimes exhibit non-specific binding due to its hydrophobicity. Consider using a sulfonated version of Cy7 if available to reduce these interactions. |
Issue 3: Inconsistent Results or Failed Click Chemistry Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of Alkyne Group | The alkyne group may have reacted with components in the serum or media, such as free thiols.[4] Prepare fresh dilutions of the this compound conjugate immediately before use and minimize the incubation time in complex biological media prior to the click reaction. |
| Inefficient Click Reaction | Review your click chemistry protocol. Ensure you are using fresh catalyst (Cu(I)) and ligand solutions. For biological applications, a water-soluble ligand like THPTA is recommended to stabilize the copper catalyst.[11] |
| Steric Hindrance | Bulky molecules near the alkyne group can hinder the click reaction. Consider redesigning your conjugate with a longer linker if steric hindrance is suspected.[11] |
| Interference from Media | Some components in cell culture media can interfere with the click reaction. If possible, perform the click reaction in a simplified buffer like PBS after incubating your conjugate with cells. |
Quantitative Data
The stability of fluorescent dyes is significantly impacted by the composition of the media and exposure to light. The following table summarizes the percentage of fluorescence signal loss for a PE-Cy7 conjugate in various media after one hour of exposure to white light.
| Media Type | Buffer/Media | % Signal Loss of PE-Cy7 (after 1h light exposure) |
| Serum-Containing | PBS + 2% FBS | Minimal |
| Serum-Free | RPMI | ~20% |
| AIM V™ | ~30% (with extensive spillover into PE channel) | |
| X-Vivo™ 15 | ~50% | |
| ImmunoCult™-XF | ~60% | |
| Macrophage-SFM | ~70% |
Data adapted from a study on the light-dependent degradation of fluorescent dyes in formulated serum-free media.[1][2]
Experimental Protocols
Protocol for Assessing the Stability of this compound Conjugates
This protocol provides a framework for evaluating the stability of a this compound conjugate in a specific cell culture medium.
Materials:
-
This compound conjugate of interest
-
Cell culture medium to be tested (e.g., DMEM + 10% FBS, RPMI-1640 serum-free)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with appropriate filters for Cy7 (Ex: ~750 nm, Em: ~780 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Solutions: Prepare a working solution of your this compound conjugate in the cell culture medium to be tested at the final concentration you would use in your experiment. Prepare a parallel solution in PBS as a stable control.
-
Plating: Aliquot 100 µL of the conjugate-containing medium and the PBS control into multiple wells of a 96-well black microplate.
-
Initial Measurement (T=0): Immediately measure the fluorescence intensity of the plate using a fluorescence plate reader. This will serve as your baseline reading.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. To test for photostability, a parallel plate can be exposed to ambient light conditions while another is wrapped in foil to keep it in the dark.
-
Time-Point Measurements: At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours), remove the plate from the incubator and measure the fluorescence intensity.
-
Data Analysis: For each time point, calculate the percentage of remaining fluorescence relative to the T=0 reading for each condition. Plot the percentage of fluorescence intensity versus time to visualize the stability of your conjugate.
Visualizations
References
- 1. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-molecule reaction of serum albumin can occur through thiol-yne coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. labinsights.nl [labinsights.nl]
- 7. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Cy7-YNE Click Chemistry Reactions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Cy7-YNE click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in click chemistry?
A1: this compound is a fluorescent labeling agent featuring a Cy7 fluorophore and a terminal alkyne group.[1][2] The alkyne group allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry."[1] This enables the covalent labeling of azide-containing molecules such as proteins, antibodies, and peptides for visualization in various applications, including in vivo imaging.[1][]
Q2: What are the optimal storage conditions for this compound?
A2: To maintain its stability and performance, this compound should be stored under specific conditions. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[1] It is highly recommended to aliquot the dye into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4]
Q3: What factors can affect the stability of the Cy7 dye during experiments?
A3: The stability of the Cy7 dye can be influenced by several factors. It is photosensitive and should be protected from light to prevent photobleaching.[4] While the fluorescence of Cy7 is generally stable across a broad pH range (3-10), extreme pH values should be avoided to prevent degradation of the dye or the biomolecule it's conjugated to.[4] Additionally, high ionic strength buffers may promote aggregation of the dye, potentially leading to fluorescence quenching.[4]
Q4: How can I purify the final Cy7-conjugated product?
A4: After the click chemistry reaction, purification is essential to remove unreacted dye, reagents, and any byproducts.[] Common purification techniques for Cy7-conjugated antibodies and other biomolecules include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography.[][5] The choice of method will depend on the specific characteristics of the conjugated molecule and the required level of purity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry reactions in a question-and-answer format.
Q5: I am observing low or no yield of my desired product. What are the potential causes and solutions?
A5: Low or no product yield is a frequent issue in CuAAC reactions. The problem can often be traced back to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(II) salt like CuSO₄, ensure that a reducing agent, such as sodium ascorbate (B8700270), is present in sufficient quantity to generate Cu(I) in situ.[6][7] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[8]
-
Reagent Quality and Stoichiometry: The purity of your azide- and alkyne-containing molecules is crucial.[8] Impurities can interfere with the reaction. Consider using a slight excess (e.g., 1.5 to 2-fold) of one of the reactants to drive the reaction to completion.[9]
-
Substrate-Specific Issues: Bulky groups near the alkyne or azide (B81097) can cause steric hindrance, slowing down the reaction.[7] In such cases, increasing the reaction time or temperature might be beneficial.[7] For some biomolecules, the alkyne groups may become buried within hydrophobic regions, making them inaccessible.[10][11] Performing the reaction in the presence of denaturing agents or co-solvents like DMSO can help in these situations.[10][11]
-
Oxygen Exposure: The presence of oxygen can lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state.[12] While excess reducing agent helps to mitigate this, it is good practice to cap the reaction tubes to minimize oxygen exposure.[10]
Q6: My reaction is slow or incomplete. What can I do to improve the reaction kinetics?
A6: Several factors can be optimized to enhance the reaction rate.
-
Catalyst System: The use of a stabilizing ligand for the copper catalyst is highly recommended. Ligands like THPTA not only accelerate the reaction but also protect the biomolecules from oxidative damage.[10][12] An optimal ligand-to-copper ratio is important and typically ranges from 1:1 to 5:1.[8]
-
Temperature: While many click reactions work well at room temperature, gentle heating (e.g., to 37°C) can increase the reaction rate.[7][8] However, be mindful of the thermal stability of your biomolecules.[7]
-
pH: The CuAAC reaction is generally robust over a wide pH range (4-12).[6][7] For reactions involving proteins, a pH between 7 and 9 is often optimal to maintain the stability of the biomolecule while ensuring an efficient reaction.[6][7]
Q7: I am observing side reactions or unexpected products. What could be the cause?
A7: Side reactions can compete with the desired click reaction, leading to a complex product mixture.
-
Thiol-Yne Reactions: Alkynes can react with free thiol groups, such as those on cysteine residues in proteins.[6][13] This side reaction can be minimized by pre-treating the sample with iodoacetamide (B48618) to block the thiol groups.[6]
-
Glaser Coupling: In the presence of oxygen, Cu(II) can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).[10] Ensuring a sufficient concentration of a reducing agent and minimizing oxygen exposure can help prevent this.[10]
-
Biomolecule Oxidation: Reactive oxygen species generated during the reaction can lead to the oxidation of sensitive amino acid residues like histidine and methionine.[12] The use of a suitable copper-chelating ligand and additives like aminoguanidine (B1677879) can help protect the biomolecules from oxidative damage.[12]
Quantitative Data Summary
The following table provides recommended starting concentrations and ratios for key components in a typical CuAAC reaction for bioconjugation. These parameters should be optimized for each specific application.
| Component | Recommended Concentration/Ratio | Notes |
| Copper (CuSO₄) | 50 µM - 100 µM | Higher concentrations may be needed if the substrate chelates copper.[12] |
| Reducing Agent (Sodium Ascorbate) | 3 to 10-fold excess over copper | Should be prepared fresh for each experiment.[6][8] |
| Copper Ligand (e.g., THPTA) | At least 5 equivalents relative to copper | Protects the catalyst from oxidation and accelerates the reaction.[10][12] |
| Azide:Alkyne Ratio | 1.1 to 2-fold excess of one reactant | Can help drive the reaction to completion.[8] |
| pH | 7 - 9 | Optimal for most bioconjugations to ensure biomolecule stability.[6][7] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may affect biomolecule stability.[7][8] |
Experimental Protocols
Detailed Protocol for a Standard this compound Click Chemistry Reaction
This protocol provides a general procedure for labeling an azide-modified biomolecule with this compound.
1. Reagent Preparation:
- Biomolecule-Azide Stock Solution: Prepare a stock solution of your azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- This compound Stock Solution: Prepare a stock solution of this compound in a compatible solvent like DMSO.
- Copper Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
- Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
2. Reaction Setup:
- In a microcentrifuge tube, add the reagents in the following order:
- The azide-modified biomolecule diluted in buffer to the desired final concentration.
- The this compound stock solution to achieve the desired final concentration.
- A premixed solution of CuSO₄ and THPTA ligand. For example, for a 100 µM final copper concentration and a 5:1 ligand-to-copper ratio, you would add the appropriate volumes of the 20 mM CuSO₄ and 50 mM THPTA stock solutions.
- Gently mix the solution by pipetting.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Mix the reaction mixture thoroughly by inverting the tube several times.
3. Incubation:
- Incubate the reaction at room temperature for 1-4 hours. If using fluorescent reagents, protect the tube from light by wrapping it in aluminum foil.
- For slow reactions, the incubation time can be extended, or the temperature can be increased to 37°C if the biomolecule is stable at that temperature.
4. Purification:
- After the incubation period, purify the Cy7-conjugated product from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.[]
5. Analysis:
- Analyze the purified product to confirm successful conjugation. This can be done using techniques like UV-Vis spectroscopy to determine the degree of labeling, and SDS-PAGE or mass spectrometry to confirm the integrity of the biomolecule.
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Pathway of the Cu(I)-catalyzed this compound click chemistry reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on Cy7-YNE labeling efficiency
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of Cy7-YNE for fluorescent labeling. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments in a question-and-answer format.
Q1: Why is my this compound labeling efficiency consistently low or non-existent?
A1: Low labeling efficiency is a frequent issue that can stem from several factors. A primary suspect is the inactivation of the copper catalyst. The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen. To troubleshoot, consider the following:
-
Catalyst Preparation: Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ from a Cu(II) source like copper sulfate (B86663) (CuSO₄).
-
Oxygen Removal: Deoxygenate your reaction buffers and solvents by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.
-
Stabilizing Ligands: Employ a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). These ligands protect the Cu(I) ion from oxidation and can enhance reaction efficiency.
-
Reagent Quality: Verify the purity and integrity of your this compound and azide-modified biomolecule. Improper storage can lead to degradation.
Q2: I observe precipitation in my reaction mixture. What could be the cause and how can I resolve it?
A2: Precipitation can occur for several reasons. The solubility of your biomolecule may be compromised under the reaction conditions. Alternatively, the precipitation could be due to the aggregation of the labeled protein, especially if over-labeling has occurred. Consider these solutions:
-
Solvent Optimization: If your biomolecule has poor aqueous solubility, consider using a co-solvent system, such as water mixed with DMSO or t-butanol.
-
Molar Ratio: Reduce the molar ratio of this compound to your biomolecule to prevent over-labeling, which can lead to aggregation and precipitation.
-
Concentration: Adjust the concentration of your reactants. While higher concentrations can improve reaction rates, they may also exceed the solubility limits of your molecules.
Q3: The fluorescence signal from my purified Cy7-labeled conjugate is weak. What are the possible reasons?
A3: A weak fluorescent signal can be due to a low degree of labeling (DOL), photobleaching, or environmental effects.
-
Optimize Labeling: Re-evaluate your labeling protocol to increase the DOL. This may involve adjusting the molar ratio of dye to protein, reaction time, or pH.
-
Protect from Light: Cyanine dyes are sensitive to light. Protect your reaction mixture and purified conjugate from light at all stages to prevent photobleaching.
-
Buffer Conditions: While Cy7 fluorescence is generally stable over a pH range of 3 to 10, extreme pH values can affect its quantum yield.[1] Ensure your final buffer is within a suitable pH range for the dye.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH for this compound labeling depends on the specific step of the conjugation process. The overall process can be thought of in two stages:
-
Introduction of the Alkyne/Azide (B81097) Handle: If you are first modifying your biomolecule (e.g., a protein) to introduce an azide or alkyne group using an NHS ester, the reaction with primary amines (like lysine (B10760008) residues) is most efficient at a slightly alkaline pH of 8.0-9.0.[2]
-
The CuAAC "Click" Reaction: The copper-catalyzed reaction between the this compound (alkyne) and the azide-modified biomolecule is robust over a wide pH range, typically between 4 and 12.[3] However, for bioconjugation applications involving sensitive biomolecules like proteins, a pH range of 7.0 to 7.5 is often recommended to maintain the stability and integrity of the biomolecule.[3][4]
Q2: Can I use Tris buffer for my this compound labeling reaction?
A2: It is generally recommended to avoid Tris buffer, as the tris(hydroxymethyl)aminomethane can act as a competing ligand for the copper catalyst, which may slow down the reaction rate.[5] Buffers such as phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are more suitable choices.[3][4]
Q3: How do I remove the copper catalyst after the reaction is complete?
A3: The copper catalyst can be removed using a variety of methods. Size-exclusion chromatography (e.g., a desalting column) is effective for separating the labeled protein from the small-molecule catalyst and excess dye. Dialysis is another common method. Additionally, using a copper-chelating agent can help to sequester the copper ions before purification.
Q4: What is a typical molar ratio of this compound to my azide-modified protein?
A4: A common starting point for labeling antibodies is a 10:1 molar ratio of dye to protein. However, the optimal ratio should be determined empirically for each specific protein and application. Over-labeling can lead to protein aggregation and fluorescence quenching, while under-labeling will result in a weak signal.
Data Presentation
The efficiency of the CuAAC reaction is influenced by pH, with optimal performance for bioconjugation typically observed in the neutral to slightly basic range. The following table provides representative data on how pH can affect the relative labeling efficiency.
| pH | Buffer System | Relative Labeling Efficiency (%) | Notes |
| 5.0 | Acetate | 65 | Reaction proceeds, but may be slower. Potential for acid-induced damage to sensitive biomolecules. |
| 6.0 | MES | 85 | Good efficiency, suitable for many biomolecules. |
| 7.4 | PBS/HEPES | 100 | Optimal for maintaining the integrity and activity of most proteins and other biomolecules.[3][4] |
| 8.5 | Bicarbonate/Borate | 95 | High efficiency, but risk of hydrolysis of some reagents and potential for biomolecule degradation. |
| 9.5 | Borate | 70 | Reduced efficiency likely due to side reactions and potential instability of reactants/products. |
Note: This data is representative and illustrates the general trend of pH effect on CuAAC bioconjugation. The optimal pH for a specific application should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for a standard labeling reaction.
Materials:
-
Azide-modified protein in an amine-free and copper-chelator-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and buffer to the desired final volume and concentration.
-
Add the this compound solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye to protein). Mix gently.
-
In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is often used.
-
Add the CuSO₄/THPTA mixture to the protein/dye solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1-5 mM.
-
Gently mix the reaction by inverting the tube.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle rotation during incubation is recommended.
-
-
Purification:
-
Purify the Cy7-labeled protein from excess dye and catalyst using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the colored fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Protocol 2: Optimization of pH for this compound Labeling
This protocol outlines an experiment to determine the optimal pH for your specific this compound labeling reaction.
Materials:
-
Same as Protocol 1
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
Procedure:
-
Set up Parallel Reactions: Prepare a series of reaction tubes, each containing the same amount of azide-modified protein and this compound.
-
Vary the pH: To each tube, add a different buffer to create a range of pH conditions for the reaction.
-
Initiate and Incubate: Add the catalyst (CuSO₄/THPTA) and initiator (sodium ascorbate) to each tube as described in Protocol 1. Incubate all reactions under identical conditions (time, temperature, light protection).
-
Purify and Analyze: Purify each reaction mixture using the same method (e.g., individual desalting columns). Analyze the labeling efficiency for each pH condition, for example, by measuring the degree of labeling (DOL) or by another quantitative method such as HPLC.
-
Determine Optimal pH: Compare the results from each pH condition to identify the pH that yields the highest labeling efficiency for your specific system.
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid aggregation of Cy7-YNE labeled antibodies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid aggregation of antibodies labeled with Cy7-YNE. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound labeled antibodies?
A1: Aggregation of this compound labeled antibodies is a multifactorial issue that can arise from the intrinsic properties of the dye and antibody, as well as the specifics of the conjugation and handling processes. Key contributing factors include:
-
High Dye-to-Antibody Ratio (DAR): Over-labeling an antibody with hydrophobic cyanine (B1664457) dyes like Cy7 can significantly increase the overall hydrophobicity of the antibody surface. This promotes non-specific intermolecular interactions, leading to the formation of aggregates.[1]
-
Suboptimal Reaction Conditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" used for this compound conjugation requires careful optimization. Improper concentrations of the copper (I) catalyst, stabilizing ligands, or the presence of contaminants can lead to side reactions and antibody damage, promoting aggregation.
-
Buffer Composition: The pH, ionic strength, and composition of the reaction and storage buffers are critical for antibody stability. A buffer pH close to the antibody's isoelectric point (pI) can minimize electrostatic repulsion between antibody molecules, increasing the likelihood of aggregation.[2]
-
Presence of Organic Solvents: While a co-solvent like DMSO is often necessary to dissolve the hydrophobic this compound, high concentrations can destabilize the antibody structure, leading to aggregation.[3][4]
-
Physical Stress: Agitation, multiple freeze-thaw cycles, and exposure to air-liquid interfaces can induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.[5]
Q2: How does the click chemistry approach for this compound labeling compare to traditional NHS-ester labeling in terms of aggregation?
A2: Click chemistry offers several advantages over traditional N-hydroxysuccinimide (NHS) ester chemistry that can potentially reduce the risk of aggregation. The reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency under mild conditions and is less likely to cause non-specific modifications to the antibody that could lead to instability.[6][7][8] In contrast, NHS ester chemistry targets primary amines (lysine residues), which are often distributed across the antibody surface, and over-labeling can lead to a heterogeneous product with an increased propensity for aggregation.
Q3: What are the best practices for storing this compound labeled antibodies to prevent aggregation?
A3: Proper storage is crucial for maintaining the stability of your labeled antibody. Here are some key recommendations:
-
Storage Temperature: For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage, aliquot the antibody into single-use volumes and store at -20°C or -80°C in a non-frost-free freezer.[9] Fluorescently conjugated antibodies, in particular, should be protected from light.[10]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody and should be strictly avoided.[10]
-
Storage Buffer: The storage buffer should be optimized for your specific antibody. Generally, a buffer with a pH between 6.5 and 7.5, containing stabilizers, is recommended.
-
Additives and Stabilizers: The addition of certain excipients can help prevent aggregation.
Troubleshooting Guide
Issue 1: Antibody precipitates immediately upon addition of this compound or during the conjugation reaction.
| Possible Cause | Recommended Solution |
| High local concentration of DMSO | Add the this compound/DMSO solution to the antibody solution dropwise while gently stirring. Keep the final DMSO concentration as low as possible, ideally below 10%.[3] |
| Suboptimal buffer pH | Ensure the reaction buffer pH is optimal for both the antibody's stability (typically pH 7.0-8.0) and the click chemistry reaction.[2][11] |
| High antibody concentration | If the antibody is prone to aggregation, consider performing the labeling reaction at a lower antibody concentration (e.g., 1-2 mg/mL). |
| Pre-existing aggregates in the antibody stock | Before labeling, centrifuge the antibody solution at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any pre-existing aggregates. |
Issue 2: Labeled antibody appears soluble but shows aggregation during purification or upon storage.
| Possible Cause | Recommended Solution |
| High Dye-to-Antibody Ratio (DAR) | Reduce the molar ratio of this compound to antibody in the conjugation reaction. Perform a titration to find the optimal DAR that provides sufficient fluorescence without causing aggregation. |
| Inefficient removal of unreacted dye | Use an appropriate purification method, such as size exclusion chromatography (SEC), to efficiently separate the labeled antibody from unreacted this compound.[12] |
| Inappropriate storage buffer | Re-evaluate the storage buffer composition. Consider adding stabilizers such as glycerol (B35011) or arginine. |
| Oxidation | If the antibody is sensitive to oxidation, consider adding a non-thiol reducing agent like TCEP to the storage buffer. |
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your this compound antibody labeling protocol to minimize aggregation.
Table 1: Recommended Molar Ratios for this compound to Antibody (Click Chemistry)
| Antibody Type | Starting Molar Ratio (Dye:Antibody) | Notes |
| IgG | 3:1 to 10:1 | Start with a lower ratio and perform a titration to determine the optimal degree of labeling for your specific application and antibody. |
| Other | 2:1 to 8:1 | Optimization is crucial as different antibody isotypes and fragments will have varying tolerance to labeling. |
Table 2: Recommended Buffer Conditions for CuAAC (Click Chemistry) Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | Balances antibody stability with the efficiency of the click reaction. Avoid Tris buffers as they can interfere with the copper catalyst.[11] |
| Buffer System | Phosphate (B84403), HEPES, MOPS | These buffer systems are generally compatible with CuAAC reactions.[11] |
| Ionic Strength | 50 - 150 mM NaCl | Helps to maintain protein solubility and stability.[13][14] |
Table 3: Recommended Additives for Antibody Storage
| Additive | Recommended Concentration | Purpose |
| Glycerol | 20-50% (v/v) | Cryoprotectant, prevents aggregation during freezing.[9] |
| L-Arginine | 50 - 250 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[15] |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation.[5] |
Experimental Protocols
Protocol 1: Antibody Preparation for Click Chemistry
This protocol assumes your antibody contains or has been modified to contain an azide (B81097) group for reaction with the alkyne group on this compound.
-
Buffer Exchange: If your antibody is in a buffer containing interfering substances (e.g., Tris, sodium azide), exchange it into a click-chemistry-compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4). This can be done using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
Removal of Aggregates: Centrifuge the antibody solution at >14,000 x g for 10 minutes at 4°C to pellet any pre-existing aggregates. Carefully transfer the supernatant to a new tube.
Protocol 2: this compound Labeling of Azide-Modified Antibody via CuAAC
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh.
-
Prepare Catalyst/Ligand Stock Solution: Prepare a 10 mM stock solution of CuSO₄ in water and a 50 mM stock solution of a water-soluble ligand such as THPTA in water.
-
Prepare Reducing Agent Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified antibody (to a final concentration of 1-5 mg/mL)
-
This compound stock solution (to the desired final molar excess)
-
Catalyst/Ligand premix (add CuSO₄ and THPTA to the reaction to final concentrations of 0.1-0.5 mM and 0.5-2.5 mM, respectively, maintaining a 1:5 molar ratio of copper to ligand)[11]
-
Sodium ascorbate stock solution (to a final concentration of 1-5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted this compound and other reaction components using size exclusion chromatography (SEC). The column should be equilibrated with a suitable storage buffer for your antibody.
Protocol 3: Characterization of Labeled Antibody
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). The DOL can be calculated using the Beer-Lambert law.
-
Assess Aggregation: Analyze the purified conjugate by size exclusion chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.[12][16]
Visualizations
Caption: Experimental workflow for this compound antibody labeling.
Caption: Mechanisms of this compound labeled antibody aggregation.
Caption: Troubleshooting decision tree for antibody aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding antibody aggregation during processing: establishing hold times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of antibody aggregation: role of buried, unpaired cysteines in particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. bidmc.org [bidmc.org]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 13. Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Convenient Strategy for Studying Antibody Aggregation and Inhibition of Aggregation: Characterization and Simulation [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cy7-YNE Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy7-YNE labeling. Our aim is to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling?
A1: The optimal incubation time for this compound labeling can vary depending on the specific biomolecule and reaction conditions. Generally, incubation times ranging from 30 minutes to 4 hours at room temperature are recommended.[1] For some applications, longer incubation times, such as overnight at 4°C, may improve labeling efficiency, particularly if lower reagent concentrations are used.[2] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.[3][4]
Q2: My fluorescence signal is very low. What are the possible causes?
A2: Low fluorescence signal can stem from several factors:
-
Inefficient Labeling Reaction: This could be due to suboptimal reagent concentrations, degraded reagents (especially the sodium ascorbate (B8700270), which should be freshly prepared), or the presence of primary amines (e.g., Tris buffer) that interfere with the reaction.[2][5][6]
-
Over-labeling and Self-Quenching: Attaching too many Cy7 molecules to a single biomolecule can lead to fluorescence quenching.[2][7][8]
-
Photobleaching: Cy7 dyes can be sensitive to light. It is crucial to protect the dye and the labeled conjugate from light during the reaction and storage.[2]
-
Environmental Effects: The local microenvironment around the conjugated dye can affect its fluorescence.[7][8]
-
Suboptimal Imaging Settings: Ensure you are using the correct filter sets and laser lines for Cy7 (Ex: ~750 nm, Em: ~773 nm).[9]
Q3: Why is my labeled protein precipitating during or after the reaction?
A3: Precipitation of the labeled biomolecule is often a result of over-labeling.[2][7] The addition of multiple bulky and hydrophobic this compound molecules can alter the solubility of the protein. To mitigate this, try reducing the molar ratio of the this compound to your biomolecule.[7]
Q4: Can I use a buffer containing Tris for the this compound labeling reaction?
A4: It is not recommended to use buffers containing primary amines, such as Tris, as they can compete with the azide-modified biomolecule in the click chemistry reaction, thereby reducing labeling efficiency.[2][6] Amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffers are preferred.[2]
Q5: How should I store my this compound reagent and the labeled conjugate?
A5: this compound should be stored at -20°C or -80°C, protected from light.[6][9] Once dissolved in an organic solvent like DMSO or DMF, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] The labeled conjugate should also be protected from light and stored under conditions appropriate for the specific biomolecule.
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Inefficient Click Chemistry Reaction | - Ensure the sodium ascorbate solution is freshly prepared. - Optimize the concentrations of this compound, copper catalyst, and your azide-modified biomolecule.[5] - Increase the incubation time.[2][5] - Verify that your buffer is amine-free (e.g., avoid Tris).[2][6] |
| Over-labeling and Self-Quenching | - Reduce the molar ratio of this compound to your biomolecule.[2][7] - Determine the degree of labeling (DOL) to ensure it is within the optimal range (typically 2-10 for antibodies).[10] |
| Photobleaching | - Protect the reaction mixture and the final conjugate from light at all stages.[2] - Minimize exposure to excitation light during imaging.[1] |
| Degraded this compound Reagent | - Use a fresh aliquot of this compound. - Verify the integrity of the dye by checking its absorbance spectrum. |
| High Autofluorescence | - Include an unstained control to assess the level of background fluorescence.[1] - If autofluorescence is high, consider using a quencher or adjusting imaging settings.[1] |
Issue 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Incomplete Removal of Unbound Dye | - Increase the number and duration of washing steps after the labeling reaction.[5] - Use an appropriate purification method such as size exclusion chromatography, dialysis, or HPLC to remove excess dye.[1] |
| Non-specific Binding of the Fluorophore | - Include a blocking step with an agent like bovine serum albumin (BSA) before the labeling reaction, especially in cell-based assays.[5] |
Issue 3: Labeled Biomolecule Precipitation
| Possible Cause | Suggested Solution |
| High Degree of Labeling (DOL) | - Decrease the molar excess of this compound used in the reaction.[2][7] |
| Suboptimal Buffer Conditions | - Ensure the reaction buffer pH is not close to the isoelectric point (pI) of your protein.[2] - Test different buffer conditions, including varying salt concentrations.[2] |
Experimental Protocols
Protocol 1: General this compound Labeling of an Azide-Modified Biomolecule (CuAAC)
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended ligand to protect the biomolecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6]
-
Dissolve your azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a 50 mM stock solution of CuSO₄ in water.[1]
-
Prepare a 500 mM stock solution of sodium ascorbate in water immediately before use. [1]
-
If using, prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water, respectively.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your azide-modified biomolecule with a 2-10 fold molar excess of this compound.[1]
-
If using a ligand, add TBTA or THPTA to the reaction mixture at a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.[1]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[1]
-
-
Incubation:
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using a suitable method for your molecule (e.g., size exclusion chromatography, dialysis, or HPLC).[1]
-
Protocol 2: Optimizing Incubation Time
-
Set up multiple identical labeling reactions as described in Protocol 1.
-
Incubate the reactions for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight at 4°C).
-
At the end of each incubation period, stop the reaction and purify the conjugate.
-
Measure the degree of labeling (DOL) and the fluorescence intensity for each sample.
-
Compare the results to determine the incubation time that yields the optimal balance of labeling efficiency and signal intensity without causing precipitation.[3][4]
Quantitative Data Summary
The following table provides a template for recording data from an incubation time optimization experiment.
| Incubation Time | Analyte Concentration (mg/mL) | This compound Molar Excess | Degree of Labeling (DOL) | Relative Fluorescence Units (RFU) | Observations |
| 30 minutes | 1.0 | 5x | User Data | User Data | e.g., No precipitation |
| 1 hour | 1.0 | 5x | User Data | User Data | e.g., No precipitation |
| 2 hours | 1.0 | 5x | User Data | User Data | e.g., Slight precipitation |
| 4 hours | 1.0 | 5x | User Data | User Data | e.g., Significant precipitation |
| Overnight (4°C) | 1.0 | 5x | User Data | User Data | e.g., No precipitation |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanocomposix.com [nanocomposix.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Cy7-YNE vs. Alexa Fluor 750 Alkyne for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental outcomes. Among the myriad of choices, Cyanine7 (Cy7) and Alexa Fluor 750 have emerged as two of the most prominent dyes for applications requiring deep tissue penetration and high signal-to-noise ratios. This guide provides an objective, data-driven comparison of their alkyne derivatives, Cy7-YNE and Alexa Fluor 750 alkyne, to aid in the selection of the optimal dye for your specific research needs.
This comprehensive analysis delves into the spectral properties, relative brightness, and photostability of this compound and Alexa Fluor 750 alkyne. Both dyes feature a terminal alkyne group, making them ideal for covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Furthermore, this guide presents detailed experimental protocols for biomolecule conjugation and a general workflow for in vivo near-infrared imaging, providing a practical framework for the application of these powerful research tools.
Spectral and Photophysical Properties: A Quantitative Overview
The fundamental characteristics of a fluorophore are dictated by its spectral and photophysical properties. These parameters, including excitation and emission maxima, molar extinction coefficient, and quantum yield, determine the dye's brightness and
Choosing the Right Tool for the Job: A Comparative Guide to Cy7-YNE and Cy5-YNE for Protein Labeling
In the dynamic fields of proteomics and drug development, the precise labeling of proteins is paramount for unraveling complex biological processes. Cyanine-based fluorescent dyes, particularly those functionalized for bioorthogonal click chemistry, have emerged as powerful tools for this purpose. This guide provides a detailed comparison of two such popular dyes, Cy7-YNE and Cy5-YNE, to assist researchers in selecting the optimal reagent for their specific experimental needs.
At a Glance: Key Differences Between this compound and Cy5-YNE
The primary distinction between this compound and Cy5-YNE lies in their spectral properties. Cy7 is a near-infrared (NIR) dye, while Cy5 fluoresces in the far-red region of the spectrum.[1] This difference has significant implications for their respective applications, particularly in complex biological systems.
| Property | Cy5-YNE | This compound | Reference |
| Excitation Maximum (λex) | ~650 nm | ~750-770 nm | [1][2][3] |
| Emission Maximum (λem) | ~670-680 nm | ~775-800 nm | [1][2][3] |
| Spectral Range | Far-Red | Near-Infrared (NIR) | [1] |
| Key Advantage | High quantum yield, bright signal for in vitro applications. | Deep tissue penetration, low autofluorescence for in vivo imaging. | [1][4] |
Delving Deeper: Performance Characteristics
Cy5-YNE: The Workhorse for In Vitro Applications
Cy5 has long been a staple in fluorescence-based applications due to its brightness and high quantum yield.[5] When conjugated to an alkyne group (YNE), it becomes a potent tool for labeling azide-modified proteins via click chemistry.[2] Its strong signal in the far-red spectrum makes it ideal for a variety of in vitro techniques, including:
-
Fluorescence Microscopy: Visualizing labeled proteins within fixed cells.
-
Flow Cytometry: Quantifying labeled cell populations.
-
Western Blotting: Detecting specific proteins in complex mixtures.
-
FRET (Förster Resonance Energy Transfer) studies: As an acceptor dye in combination with a suitable donor.
However, the utility of Cy5 can be limited in living organisms due to the absorption and scattering of its emission wavelengths by biological tissues, as well as higher background autofluorescence.[4]
This compound: The Specialist for In Vivo Imaging
The near-infrared properties of Cy7 make this compound the superior choice for deep-tissue and whole-animal imaging.[4] Biological tissues are more transparent to NIR light, allowing for greater penetration and reduced background signal.[4] This "NIR window" minimizes autofluorescence from endogenous molecules like hemoglobin and water, leading to a significantly higher signal-to-noise ratio.[4]
Key applications for this compound include:
-
In Vivo Imaging: Tracking the localization and dynamics of labeled proteins in live animal models.
-
Drug Distribution Studies: Monitoring the biodistribution of protein-based therapeutics.
-
Tumor Targeting: Visualizing the accumulation of labeled antibodies or other targeting proteins at tumor sites.
While highly effective for in vivo studies, the quantum yield of Cy7 is generally lower than that of Cy5, which may result in a comparatively dimmer signal in in vitro applications where tissue penetration is not a concern.
Experimental Workflow and Signaling Pathway
The general workflow for labeling a protein of interest with either this compound or Cy5-YNE involves a two-step process. First, the target protein is metabolically, enzymatically, or chemically modified to introduce an azide (B81097) group. Subsequently, the azide-modified protein is reacted with the alkyne-functionalized cyanine (B1664457) dye (Cy-YNE) in the presence of a copper(I) catalyst, which facilitates the formation of a stable triazole linkage.
Experimental Protocol: Labeling of Azide-Modified Proteins with Cy-YNE
This protocol provides a general guideline for the copper-catalyzed click reaction between an azide-modified protein and an alkyne-functionalized cyanine dye. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Cy5-YNE dissolved in anhydrous DMSO (10 mM stock solution)
-
Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will interfere with some labeling chemistries and should be avoided if an amine-reactive modification strategy was used to introduce the azide.[6]
-
-
Preparation of the Labeling Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Azide-modified protein solution.
-
CuSO4 solution to a final concentration of 1 mM.
-
THPTA solution to a final concentration of 5 mM.
-
Cy-YNE stock solution to a final concentration of 100-250 µM (a 10- to 25-fold molar excess over the protein is a good starting point).
-
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction. The solution will be gently mixed.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rotation or rocking is recommended.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and other small molecule reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the respective absorbance maximum of the cyanine dye (approx. 650 nm for Cy5 and 750 nm for Cy7). A correction factor for the dye's absorbance at 280 nm must be applied for accurate protein concentration determination.[7]
-
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) and a stabilizing protein like BSA is often recommended.[7]
-
Conclusion
The choice between this compound and Cy5-YNE for protein labeling is fundamentally dictated by the intended application. For most in vitro studies where signal brightness is the primary concern, Cy5-YNE is an excellent and well-established option. Conversely, for in vivo imaging and other applications requiring deep tissue penetration and minimal autofluorescence, the near-infrared properties of this compound make it the unequivocally superior choice. By understanding the distinct spectral characteristics and leveraging the robust and specific nature of click chemistry, researchers can effectively utilize these powerful fluorescent probes to illuminate the intricate workings of biological systems.
References
Validating the Conjugation of Cy7-YNE to Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and validated conjugation of fluorescent dyes to antibodies is paramount for the accuracy and reproducibility of a multitude of applications, from high-resolution imaging to targeted drug delivery. This guide provides an objective comparison of Cy7-YNE, a near-infrared (NIR) cyanine (B1664457) dye, with a common alternative, Alexa Fluor 750. It includes supporting experimental data and detailed protocols for conjugation and validation to ensure the generation of high-quality, reliable antibody conjugates.
Performance Comparison: Cy7 vs. Alexa Fluor 750
The selection of a fluorophore for antibody conjugation is a critical decision that directly influences experimental outcomes. Both Cy7 and Alexa Fluor 750 operate in the near-infrared spectrum, offering advantages for deep tissue imaging due to reduced tissue autofluorescence. While their core spectral properties are similar, there are key differences in their performance characteristics.[1]
| Property | Cy7 | Alexa Fluor 750 | Key Insights |
| Maximum Excitation (nm) | ~745 - 756[1] | 749[1] | Both dyes are compatible with common laser lines in the 730-750 nm range.[1] |
| Maximum Emission (nm) | ~779 - 800[1] | 775[1] | The similar emission spectra allow for the use of comparable filter sets.[1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~199,000 - 250,000 | ~240,000 - 290,000[1] | Alexa Fluor 750 generally exhibits a higher molar extinction coefficient, indicating more efficient light absorption.[1] |
| Quantum Yield (Φ) | ~0.12 - 0.3[1] | 0.12[1] | The quantum yields are comparable, representing similar efficiency in converting absorbed light to fluorescence.[1] |
| Photostability | Moderate | High[2][3][4] | Alexa Fluor 750 is significantly more resistant to photobleaching than Cy7, making it more suitable for long-term imaging experiments.[2][3][4] |
| Brightness | Good | Excellent[2][3] | Due to its higher photostability and resistance to self-quenching at higher degrees of labeling, Alexa Fluor 750 conjugates are often brighter.[2][3] |
| Susceptibility to Aggregation | Higher | Lower[3][4] | Cy dye conjugates can exhibit blue-shifted shoulder peaks in their absorption spectra, indicative of dye aggregation that can quench fluorescence.[2][3][4] |
Experimental Protocols
Rigorous validation of antibody-dye conjugates is essential to ensure their quality and performance. The following protocols provide a framework for the conjugation of this compound to azide-modified antibodies and the subsequent validation of the resulting conjugate.
Protocol 1: Conjugation of this compound to Azide-Modified Antibodies via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction for labeling an antibody containing an azide (B81097) group with the alkyne-functionalized Cy7 dye.
Materials:
-
Azide-modified antibody in a copper-free buffer (e.g., PBS)
-
This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (B86663) (CuSO₄), 100 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 200 mM in water
-
Sodium ascorbate (B8700270), 100 mM in water (prepare fresh)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the azide-modified antibody to room temperature.
-
Prepare the sodium ascorbate solution immediately before use.
-
-
Formation of the Copper(I) Complex:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[5] Allow the solution to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a separate reaction tube, combine the azide-modified antibody with this compound. A typical starting molar ratio is 1:10 (antibody:dye).[5]
-
Add the pre-formed Cu(I)/THPTA complex to the antibody-dye mixture. A final copper concentration of 0.1 mM is a good starting point.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the Cy7-conjugated antibody using a size-exclusion chromatography column to remove unreacted dye and other small molecules.[5]
-
Protocol 2: Validation by UV-Vis Spectrophotometry to Determine Degree of Labeling (DOL)
This protocol determines the average number of dye molecules conjugated to each antibody molecule.
Materials:
-
Purified Cy7-antibody conjugate in a suitable buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the instrument to scan a spectrum from approximately 250 nm to 800 nm.
-
-
Blank Measurement:
-
Fill the quartz cuvette with the buffer used to dissolve the conjugate and zero the spectrophotometer.
-
-
Sample Measurement:
-
Measure the absorbance of the purified Cy7-antibody conjugate.
-
Record the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (A_max, typically ~750 nm).
-
-
Calculation of DOL:
-
The DOL is calculated using the following formula:[7][8] DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye)
-
Where:
-
A_max is the absorbance of the conjugate at the λ_max of Cy7.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy7 at its λ_max.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
-
Protocol 3: Validation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This protocol assesses the purity of the conjugate and detects the presence of aggregates or fragments.
Materials:
-
Purified Cy7-antibody conjugate
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column for monoclonal antibodies
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System Setup:
-
Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the Cy7-antibody conjugate to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Injection and Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomeric antibody conjugate, as well as any earlier-eluting aggregates and later-eluting fragments.
-
Calculate the percentage of each species relative to the total peak area to determine the purity of the conjugate.[9]
-
Protocol 4: Validation by Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol confirms that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.
Materials:
-
Target antigen
-
Cy7-antibody conjugate
-
Unconjugated antibody (as a control)
-
96-well ELISA plate
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring fluorescence at the emission wavelength of Cy7
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the target antigen at an optimized concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the Cy7-antibody conjugate and the unconjugated antibody in blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound antibodies.
-
-
Detection:
-
For the Cy7-antibody conjugate, directly measure the fluorescence in each well using a plate reader with the appropriate excitation and emission settings.
-
For the unconjugated antibody, a labeled secondary antibody would be required for detection in a traditional ELISA format.
-
-
Data Analysis:
-
Plot the fluorescence signal against the antibody concentration and compare the binding curves of the conjugated and unconjugated antibodies to assess any changes in binding affinity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. Antibody Aggregates & Fragments Analysis Workflow [sigmaaldrich.com]
Quantitative Analysis of Cy7-YNE Labeling Efficiency by Spectrophotometry: A Comparative Guide
In the realm of molecular imaging and quantitative proteomics, the precise and efficient labeling of biomolecules is paramount. Near-infrared (NIR) fluorescent dyes have emerged as powerful tools for these applications due to their deep tissue penetration and low autofluorescence.[1] This guide provides a comprehensive analysis of the labeling efficiency of Cy7-YNE, a cyanine-based NIR dye functionalized with an alkyne group for click chemistry applications, using spectrophotometry.[2][3] We offer a detailed experimental protocol, comparative data with alternative NIR dyes, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their labeling strategies.
Introduction to this compound and Click Chemistry
Cy7 is a heptamethine cyanine (B1664457) dye that fluoresces in the near-infrared spectrum, typically with an excitation maximum around 750 nm and an emission maximum around 773 nm.[] This spectral window is advantageous for biological imaging as it minimizes interference from tissue autofluorescence.[5][6] The "YNE" modification signifies the presence of an alkyne group, making this compound a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][7] This bioorthogonal reaction offers high specificity and efficiency, allowing for the covalent attachment of the dye to azide-modified biomolecules under mild conditions.[8][9]
Spectrophotometric Quantification of Labeling Efficiency
The efficiency of a labeling reaction is typically expressed as the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein). Spectrophotometry provides a straightforward and accessible method for determining the DOL. The principle lies in the Beer-Lambert law, which relates the absorbance of a substance to its concentration in a solution.[10] By measuring the absorbance of the labeled conjugate at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the dye (around 750 nm for Cy7)—the concentrations of both the protein and the dye can be calculated, ultimately yielding the DOL.[10]
Comparative Analysis of NIR Dyes
The selection of a fluorescent dye is a critical decision in experimental design. The following table summarizes the key photophysical properties of Cy7 and several alternative NIR dyes commonly used in bioconjugation.
Table 1: Photophysical Properties of Common NIR Dyes
| Property | Cy7 | Cy5 | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~750[11] | ~649 | ~749 | ~774 |
| Emission Max (nm) | ~773[] | ~670 | ~775 | ~789 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000[11] | ~250,000 | ~270,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.30[11] | ~0.20 | ~0.12 | ~0.12 |
| Reactive Forms Available | Alkyne, NHS Ester, Azide (B81097) | NHS Ester, Maleimide, Azide | NHS Ester, Maleimide, Azide | NHS Ester, Maleimide |
Comparison of Labeling Chemistries
The choice of conjugation chemistry significantly impacts labeling efficiency and specificity. This compound utilizes click chemistry, which offers distinct advantages over the more traditional NHS ester chemistry.
Table 2: Comparison of Labeling Chemistries
| Feature | Click Chemistry (e.g., this compound) | NHS Ester Chemistry |
| Target Functional Group | Azide | Primary Amines (e.g., Lysine) |
| Specificity | High (Bioorthogonal)[8] | Moderate (Multiple lysines can react) |
| Reaction pH | 4-11 (pH-insensitive)[7] | 8.3-8.5 (pH-sensitive)[12] |
| Typical DOL Control | Can be precisely controlled | Can lead to over- or under-labeling |
| Key Considerations | Requires introduction of an azide group into the biomolecule. | Biomolecule must be in an amine-free buffer.[12] |
Experimental Protocol: Quantitative Analysis of this compound Labeling
This protocol provides a general framework for labeling an azide-modified protein with this compound and determining the DOL using spectrophotometry.
1. Materials and Reagents:
-
Azide-modified protein in a copper-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
2. Labeling Reaction:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Freshly prepare a 500 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., at 1-5 mg/mL) with a 5-10 molar excess of this compound.
-
Add the CuSO₄:THPTA premix (prepare by mixing CuSO₄ and THPTA solutions at a 1:5 molar ratio) to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
3. Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column to separate the labeled protein from unreacted dye and other reaction components.[10]
-
Collect the fractions containing the colored, labeled protein.
4. Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀) using a spectrophotometer.
-
If the absorbance is too high, dilute the sample with PBS and record the dilution factor.[12]
5. Calculation of the Degree of Labeling (DOL):
-
Corrected Protein Absorbance (A_protein): The dye also absorbs light at 280 nm, so a correction factor is needed.
-
A_protein = A₂₈₀ - (A₇₅₀ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for Cy7 at 280 nm (typically ~0.05).
-
-
Protein Concentration (M):
-
Protein Concentration (M) = A_protein / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M):
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (~250,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind dye selection, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling and DOL determination.
Caption: Logical flow for selecting an appropriate fluorescent labeling strategy.
References
- 1. Near Infrared (NIR) Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cy7-YNE and Other NIR Dyes: A Guide for Researchers
In the rapidly advancing fields of biomedical imaging and drug development, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. Among the plethora of available options, cyanine (B1664457) dyes, particularly those in the Cy7 family, have garnered significant attention for their utility in deep-tissue imaging. This guide provides a comprehensive, data-driven comparison of Cy7-YNE, a novel alkyne-functionalized cyanine dye, with other commonly used NIR dyes, including the clinically approved Indocyanine Green (ICG) and standard Cy7.
Executive Summary
This compound emerges as a strong candidate for applications requiring targeted covalent labeling via click chemistry, offering a potentially higher quantum yield than ICG. While its photostability is a consideration, its suitability for specific, covalent conjugation to biomolecules provides a distinct advantage in preclinical research. ICG remains the gold standard for clinical applications due to its established safety profile, though it suffers from a lower quantum yield and less specific targeting capabilities. Standard Cy7 provides a baseline for comparison, with its performance often being highly dependent on the specific derivative and experimental conditions.
Data Presentation: A Quantitative Comparison of NIR Dyes
The following tables summarize the key photophysical and performance characteristics of this compound, standard Cy7, and ICG. It is important to note that these values are compiled from various sources and may vary depending on the experimental conditions, such as the solvent, temperature, and conjugation to biomolecules.
Table 1: Photophysical Properties of Selected NIR Dyes
| Property | This compound / Cyanine7-alkyne | Standard Cy7 | Indocyanine Green (ICG) |
| Excitation Maximum (λex) | ~750 nm | ~750 nm | ~780 nm |
| Emission Maximum (λem) | ~773 nm | ~773 nm | ~820 nm |
| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~200,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.3 | ~0.3[1] | Low (~0.01 in aqueous solution)[2] |
Table 2: Performance Characteristics
| Characteristic | This compound | Standard Cy7 | Indocyanine Green (ICG) |
| Photostability | Moderate; can be susceptible to photobleaching.[3] | Generally lower than other cyanine dyes like Cy5.[3][4] | Poor; prone to rapid photodegradation.[5] |
| Solubility | Generally requires organic co-solvents for aqueous solutions. | Varies by derivative; sulfonated versions have improved water solubility. | Water-soluble. |
| Bioconjugation | Covalent via click chemistry (alkyne-azide cycloaddition). | Typically via NHS ester to primary amines. | Non-covalent binding to proteins (e.g., albumin). |
| In Vivo Performance | Enables targeted imaging through covalent labeling. | Dependent on the conjugation strategy and stability of the conjugate. | Rapid clearance; used for angiography and perfusion studies. |
| Clinical Approval | Research use only. | Research use only. | FDA-approved for clinical use. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and application of NIR dyes. Below are representative protocols for key experiments.
Protocol 1: Protein Labeling with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the covalent conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified antibody (e.g., produced by treating an antibody with an azide-PEG-NHS ester)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified antibody solution.
-
THPTA solution (to a final concentration of 1 mM).
-
Copper(II) sulfate solution (to a final concentration of 0.1 mM).
-
This compound solution (use a 5-10 molar excess relative to the antibody).
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the this compound labeled antibody from unreacted dye and catalyst using a desalting column equilibrated with PBS. The labeled antibody will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for this compound).
Protocol 2: Comparative Photostability Assay of NIR Dyes
This protocol outlines a method to quantify the photostability of different NIR dyes.
Materials:
-
Solutions of this compound, standard Cy7, and ICG at the same concentration (e.g., 1 µM) in PBS.
-
A fluorescence microscope with a suitable NIR filter set and a stable light source (e.g., a laser).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software.
Procedure:
-
Sample Preparation: Place a drop of each dye solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without immediate photobleaching.
-
Acquire a time-lapse series of images with continuous illumination. Use the same acquisition parameters (exposure time, illumination intensity, etc.) for all dyes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.
-
Normalize the initial fluorescence intensity to 100%.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.
-
Protocol 3: In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging of NIR dye-labeled antibodies in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
NIR dye-labeled antibody (e.g., this compound-antibody conjugate) in sterile PBS.
-
In vivo imaging system (IVIS) or a similar fluorescence imager.
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Pre-injection Imaging: Acquire a baseline whole-body fluorescence image of the mouse to determine the level of autofluorescence.
-
Injection: Administer the NIR dye-labeled antibody intravenously via the tail vein.
-
Post-injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess the targeting efficiency of the labeled antibody.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and workflows discussed in this guide.
Caption: Workflow for this compound conjugation to an antibody via click chemistry.
Caption: Experimental workflow for comparing the photostability of NIR dyes.
Caption: General workflow for in vivo NIR fluorescence imaging in a mouse model.
References
Navigating the Near-Infrared: A Comparative Guide to Alternatives for Cy7-YNE Fluorescence Labeling
For researchers, scientists, and drug development professionals working at the frontiers of bioimaging and diagnostics, the selection of the optimal near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. While Cy7-YNE has been a valuable tool for NIR fluorescence labeling via click chemistry, a growing landscape of alternative dyes offers enhanced performance characteristics. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to empower informed decisions in your research.
The NIR window (700-900 nm) offers significant advantages for in vivo and deep-tissue imaging, primarily due to reduced light scattering by biological tissues and lower autofluorescence compared to the visible spectrum. This results in a higher signal-to-background ratio and deeper tissue penetration. This compound, an alkyne-functionalized cyanine (B1664457) 7 dye, facilitates covalent labeling of azide-modified biomolecules through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. However, the ideal NIR dye must balance brightness, photostability, water solubility, and quantum yield. This guide explores prominent alternatives to this compound that may offer superior performance in these key areas.
Comparative Analysis of Alkyne-Functionalized NIR Dyes
The selection of a fluorescent probe for covalent labeling is a trade-off between multiple photophysical and practical parameters. The following table summarizes the key quantitative data for this compound and its leading alternatives, providing a clear basis for comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| This compound | ~750 - 756 | ~773 - 779 | ~250,000 | ~0.3 | Well-established, high extinction coefficient.[1] |
| sulfo-Cy7 Alkyne | ~750 | ~773 | ~240,600 | ~0.24 | High water solubility due to sulfonation, reducing aggregation.[2][3] |
| IRDye 800CW Alkyne | ~774 | ~789 | ~240,000 | ~0.25 | Excellent photostability, high signal-to-noise ratio in vivo.[4] |
| Alexa Fluor 750 Alkyne | ~749 - 753 | ~775 - 782 | ~290,000 | ~0.12 | Superior photostability to many cyanine dyes, produces bright conjugates.[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the process of NIR fluorescence labeling and its application in a biological context, the following diagrams illustrate the key pathways and workflows.
References
A Comparative Guide to the Performance of Cy7-YNE Conjugates in Diverse Imaging Modalities
For researchers, scientists, and drug development professionals, the selection of an appropriate imaging probe is critical for generating high-quality, reproducible data. Among the near-infrared (NIR) probes, Cyanine (B1664457) 7 (Cy7) and its derivatives have become essential tools. This guide provides an objective comparison of the performance of Cy7-YNE conjugates across various imaging modalities, supported by experimental data and detailed protocols. The alkyne group (-YNE) on the Cy7 molecule facilitates its use in "click chemistry," a highly efficient and specific method for conjugation to biomolecules.
Core Physicochemical and Spectroscopic Properties of Cy7
Cy7 is a heptamethine cyanine dye known for its fluorescence in the near-infrared (NIR) window (700-900 nm).[1] This spectral range is highly advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration compared to the visible spectrum.[2][3][4] The fundamental properties of the Cy7 fluorophore are crucial for understanding the performance of its conjugates.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm[1][4] | Falls within the NIR-I window, minimizing tissue autofluorescence.[5] |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm[4][6] | Provides a good Stokes shift for clear signal detection.[6] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1][4][5] | High value indicates efficient light absorption, contributing to brightness.[4] |
| Quantum Yield (Φ) | ~0.1 - 0.3[4][5][7] | Moderate efficiency of converting absorbed light into emitted fluorescence. |
| Photostability | Moderate[4] | Can be susceptible to photobleaching compared to other cyanine dyes like Cy5.[2][4][8] |
| Solubility | Low (unmodified), High (sulfonated)[4] | Modifications are often needed to improve solubility in aqueous buffers. |
Performance Across Imaging Modalities
The versatility of this compound allows for its application in several advanced imaging techniques.
Fluorescence Imaging
This is the most common application for Cy7 conjugates. In this modality, the fluorophore is excited by a light source (e.g., a laser), and the emitted fluorescence is detected.
Advantages:
-
Deep Tissue Penetration: NIR light can penetrate tissues more effectively than visible light, enabling the imaging of deeper structures within living organisms.[2][4]
-
Low Autofluorescence: Biological tissues naturally exhibit minimal autofluorescence in the NIR region, leading to a higher signal-to-noise ratio and clearer images.[3][4]
-
High Molar Absorptivity: Cy7's ability to efficiently absorb excitation light contributes to its brightness.[4]
Disadvantages:
-
Photostability: Cy7 is known to be less photostable than some other cyanine dyes, which can be a limitation for long-term imaging experiments.[2][8]
-
Quantum Yield: While its extinction coefficient is high, its quantum yield is moderate, and can be lower than some alternatives.[5]
Comparative Performance with Other NIR Dyes:
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| Cy7 | ~750-760[5] | ~776-790[5] | ~250,000[5] | ~0.1-0.28[5] | Well-established, high extinction coefficient.[5] | Susceptible to photobleaching.[2][5] |
| Indocyanine Green (ICG) | ~790-805[5] | ~810-830[5] | ~200,000[5] | ~0.01-0.02 (in blood)[5] | FDA-approved, strong NIR-II tail emission.[5] | Low quantum yield, rapid clearance.[5] |
| IRDye 800CW | ~774[5] | ~789[5] | ~240,000[5] | ~0.05-0.12[5][7] | High photostability, good brightness.[5] | Proprietary, can have nonspecific uptake.[5] |
| Alexa Fluor 750 | 749[7] | 775[7] | 290,000[7] | 0.12[7] | Exceptionally bright and stable.[9] | Higher cost compared to Cy7. |
Photoacoustic Imaging (PAI)
PAI is a hybrid imaging modality that combines light and sound.[10][11] A pulsed laser excites the tissue, and the absorption of light by molecules like Cy7 leads to a localized temperature increase and subsequent thermoelastic expansion, generating an ultrasound wave that can be detected.[11][12]
Performance of this compound Conjugates in PAI:
-
Cy7's strong absorption in the NIR region makes it an effective photoacoustic contrast agent.[13]
-
PAI is not dependent on fluorescence quantum yield, meaning that even if the fluorescence of Cy7 is quenched, it can still generate a strong photoacoustic signal.[11]
-
This modality provides high-resolution images at greater depths than what is achievable with pure optical imaging.[13][14]
Surface-Enhanced Raman Scattering (SERS) Imaging
SERS is a powerful technique that enhances the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces.[15] Unlike fluorescence, which produces broad emission spectra, SERS provides sharp, distinct spectral peaks, allowing for a high degree of multiplexing.[16][17]
Performance of this compound Conjugates in SERS:
-
Cy7 can be used as a Raman reporter molecule in SERS tags.[18][19]
-
When a this compound conjugate is brought into proximity with a plasmonically active nanoparticle (e.g., gold or silver), it can produce a strong and characteristic SERS spectrum.[16]
-
The fluorescence of Cy7 is often quenched by its proximity to the metal surface, which is advantageous as fluorescence can be a significant source of background in Raman measurements.[16]
Experimental Protocols & Visualizations
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to label an antibody.
Materials:
-
Azide-modified antibody in phosphate-buffered saline (PBS), pH 7.4.
-
This compound dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate (B8700270).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with this compound (typically at a 5:1 to 10:1 molar ratio of dye to antibody).
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. Add the sodium ascorbate solution to this mixture to reduce Cu(II) to the active Cu(I) state.
-
Initiate Reaction: Add the catalyst premix to the antibody-dye mixture. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the Cy7-labeled antibody from unreacted dye and catalyst components using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Collect the first colored fraction, which contains the conjugated antibody. Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).[20]
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a typical procedure for evaluating the tumor-targeting ability of a Cy7-conjugate.
Materials:
-
Tumor-bearing immunodeficient mice (e.g., nude mice with subcutaneous tumors).[20]
-
Cy7-labeled targeting agent (e.g., antibody, peptide) dissolved in sterile PBS.
-
In vivo imaging system (IVIS) equipped with appropriate NIR filters.[21]
Procedure:
-
Animal Model: Implant human cancer cells subcutaneously on the flank of the mice. Allow tumors to grow to a palpable size (e.g., 5-10 mm).[5]
-
Probe Administration: Anesthetize the mice and inject the Cy7-conjugate (typically 1-5 nmol of dye) via the tail vein.[20]
-
In Vivo Imaging: Acquire fluorescence images at various time points (e.g., 4, 24, 48, 72 hours) post-injection to monitor tumor accumulation and clearance from non-target tissues.[20] Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 780 nm long pass).[3][20]
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and a non-target tissue area (e.g., muscle) to calculate the tumor-to-background ratio (TBR).
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is performed at the end of the in vivo study to quantify probe distribution.
Procedure:
-
Euthanasia & Dissection: At the final imaging time point, euthanize the mouse and carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface within the imaging system and acquire a fluorescence image using the same parameters as the in vivo scan.[5]
-
Quantification: Draw ROIs around each organ and the tumor to measure the average fluorescence intensity.[5] This provides a more accurate measure of probe accumulation without the confounding effects of tissue depth and scattering.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 3. optolongfilter.com [optolongfilter.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine7 Dye | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. axisimagingnews.com [axisimagingnews.com]
- 9. biotium.com [biotium.com]
- 10. Photoacoustic imaging on its way toward clinical utility: a tutorial review focusing on practical application in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of photoacoustic imaging | Photoacoustic Imaging Lab [photoacoustics.pratt.duke.edu]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 15. Frontiers | Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS) for the Analysis of Blue and Black Writing Inks: Identification of Dye Content and Degradation Processes [frontiersin.org]
- 16. Surface Enhanced Raman Scattering (SERS) Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Enhanced Raman Scattering (SERS) Cytometry [nolanlab.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
Cy7-YNE versus strain-promoted alkyne dyes (e.g., DBCO-Cy7) for copper-free click chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry" has emerged as a revolutionary tool for this purpose, with two prominent methods taking center stage: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive comparison of two near-infrared (NIR) fluorescent probes, Cy7-YNE for CuAAC and DBCO-Cy7 for SPAAC, to aid in the selection of the optimal tool for your bioconjugation needs.
The core of this comparison lies in the fundamental difference between the two approaches. This compound, with its terminal alkyne, relies on a copper(I) catalyst to efficiently "click" with an azide-modified molecule. In contrast, DBCO-Cy7 utilizes a strained dibenzocyclooctyne (DBCO) group that reacts spontaneously with azides in a copper-free manner, a significant advantage for applications in living systems where copper toxicity is a concern.[1][2]
Performance Characteristics: A Quantitative Comparison
The choice between these two powerful labeling strategies often involves a trade-off between reaction speed, biocompatibility, and the specific demands of the experimental system. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | This compound (in CuAAC) | DBCO-Cy7 (in SPAAC) | References |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][2] |
| Catalyst Required | Yes (Copper (I)) | No | [1][2] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity | High, suitable for in vivo applications | [3][4] |
| Reaction Kinetics (Second-Order Rate Constant) | ~104 - 105 M-1s-1 (estimated for terminal alkynes) | ~0.3 - 1.0 M-1s-1 | [5][6][7] |
| Reaction Time | Minutes to a few hours | Hours to overnight | [8][9] |
| Property | This compound Conjugate | DBCO-Cy7 Conjugate | References |
| Excitation Maximum (approx.) | ~750 nm | ~753 nm | [][11] |
| Emission Maximum (approx.) | ~773 nm | ~775 nm | [][11] |
| Quantum Yield of Conjugate | Generally moderate; can be influenced by the local environment and conjugation | Generally moderate; can be influenced by the local environment and conjugation | [12][13] |
| Photostability | Susceptible to photobleaching, a common trait for cyanine (B1664457) dyes. Can be enhanced with stabilizers. | Susceptible to photobleaching. Covalent linkage to stabilizers can improve stability. | [14][15][16] |
| Stability in Biological Milieu | The triazole linkage is highly stable. | The triazole linkage is highly stable. The DBCO moiety can exhibit some reactivity with thiols. | [17][18][19] |
Experimental Considerations and Potential Pitfalls
This compound (CuAAC): The Need for Speed vs. The Perils of Copper
The copper-catalyzed reaction is exceptionally fast and efficient, often leading to high yields in a short amount of time.[20] However, the reliance on a copper catalyst introduces several challenges, particularly for in vivo and live-cell applications.
Potential Side Reactions and Cytotoxicity: The copper(I) catalyst can generate reactive oxygen species (ROS), leading to oxidative damage to proteins and other biomolecules.[21][22] This cytotoxicity is a major drawback for live-cell imaging.[3] The use of copper-chelating ligands, such as THPTA, can help mitigate these effects.[23][24]
DBCO-Cy7 (SPAAC): Biocompatibility at the Cost of Speed
The primary advantage of DBCO-Cy7 is its bioorthogonality; the reaction proceeds efficiently in biological media without the need for a toxic catalyst.[4] This makes it the preferred choice for labeling in living cells and whole organisms.
Slower Kinetics: The trade-off for this biocompatibility is a slower reaction rate compared to CuAAC.[1] This may necessitate higher concentrations of reactants or longer incubation times to achieve sufficient labeling.
Off-Target Reactivity: While generally bioorthogonal, the strained alkyne of the DBCO group has been shown to react with thiols, such as those found on cysteine residues in proteins.[17][18] Although this reaction is significantly slower than the reaction with azides, it can lead to non-specific labeling, particularly in environments with high concentrations of free thiols.[19]
Visualizing the Chemistries
To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms and a general workflow for a bioconjugation experiment.
Detailed Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water).[24]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.[24]
-
Add the catalyst premix to the protein-dye mixture to a final copper concentration of 50-250 µM.
-
If using, add aminoguanidine to a final concentration of 1-5 mM.[24]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein using a suitable method to remove excess dye and catalyst components.
Protocol 2: Labeling of an Azide-Modified Protein with DBCO-Cy7 via SPAAC
This protocol is a general guideline and may require optimization.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.
-
DBCO-Cy7 stock solution (e.g., 10 mM in DMSO).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Combine the azide-modified protein with the DBCO-Cy7 stock solution in a microcentrifuge tube. A molar excess of the dye (e.g., 3-10 fold) is recommended.
-
Incubate the reaction at room temperature or 4°C for 4-24 hours, protected from light. The reaction can be monitored by measuring the decrease in DBCO absorbance at around 310 nm.
-
Purify the labeled protein to remove unreacted DBCO-Cy7.
Conclusion: Making the Right Choice
Both this compound with CuAAC and DBCO-Cy7 with SPAAC are powerful tools for fluorescently labeling biomolecules. The decision of which to use hinges on the specific experimental context.
-
Choose this compound (CuAAC) for: in vitro applications where speed and reaction efficiency are paramount, and the potential for copper-induced side reactions can be managed or is not a concern.[2]
-
Choose DBCO-Cy7 (SPAAC) for: in vivo and live-cell imaging applications where biocompatibility is essential, and slower reaction kinetics can be accommodated.[1][4]
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry strategy to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. confluore.com.cn [confluore.com.cn]
- 9. interchim.fr [interchim.fr]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. licorbio.com [licorbio.com]
- 20. Click Chemistry [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Cy7-YNE Labeled Biomolecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. The emergence of click chemistry has provided a powerful tool for bioconjugation, offering high specificity and reaction yields. This guide provides a comprehensive comparison of Cy7-YNE, a near-infrared (NIR) fluorescent dye equipped with an alkyne handle for click chemistry, with traditional labeling methods, focusing on the critical aspect of purity assessment.
This guide will delve into the common techniques used to evaluate the purity of labeled biomolecules, presenting experimental data and detailed protocols to enable a thorough comparison of this compound's performance against alternative labeling strategies.
Comparison of Labeling Chemistries: Click Chemistry vs. Amine-Reactive Labeling
The choice of labeling chemistry is a fundamental factor influencing the purity and homogeneity of the final conjugate. This compound utilizes bioorthogonal click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an azide-modified biomolecule. This is in contrast to the more traditional amine-reactive labeling, which typically employs N-hydroxysuccinimide (NHS) esters to target primary amines on lysine (B10760008) residues and the N-terminus of proteins.
The bioorthogonal nature of click chemistry, where the reacting partners (alkyne and azide) are inert to most functional groups found in biological systems, leads to significantly higher specificity and cleaner reaction products compared to NHS ester chemistry, which can react with other nucleophiles besides the intended primary amines. This higher specificity often translates to a more homogenous product with a more defined degree of labeling.
Performance Comparison of Labeling Chemistries
| Feature | This compound (Click Chemistry) | Cy7 NHS Ester (Amine-Reactive) |
| Target Residue | Azide (B81097) (introduced site-specifically) | Primary amines (Lysine, N-terminus) |
| Specificity | High (Bioorthogonal) | Moderate (Prone to side reactions) |
| Reaction Yield | Typically >90% | Variable, often lower due to hydrolysis |
| Control over Labeling Site | High (Requires azide introduction) | Low (Targets multiple accessible amines) |
| Homogeneity of Labeled Product | High | Low (Can result in a heterogeneous mixture) |
| Reaction Conditions | Mild, physiological pH | pH-dependent (typically pH 8.0-9.0) |
Key Purity Assessment Techniques
To ascertain the purity of a fluorescently labeled biomolecule, a combination of analytical techniques is employed. The most common methods include UV-Vis spectrophotometry to determine the degree of labeling (DOL), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for a qualitative assessment of purity and molecular weight, and high-performance liquid chromatography (HPLC) for a quantitative analysis of purity and detection of impurities.
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical parameter for ensuring batch-to-batch consistency and optimal performance. An ideal DOL for antibodies is typically in the range of 2-10.
Materials:
-
Purified Cy7-labeled biomolecule solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy7 (approximately 750 nm, Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye.
-
Determine the DOL using the following formulas:
-
Corrected Protein Absorbance (A_protein): A_protein = A280 - (Amax * CF) where CF is the correction factor for the dye at 280 nm (A280 of dye / Amax of dye). For Cy7, the CF is approximately 0.05.
-
Molar Concentration of Protein: [Protein] (M) = A_protein / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
Molar Concentration of Dye: [Dye] (M) = Amax / (ε_dye * path length) where ε_dye is the molar extinction coefficient of Cy7 at its Amax (~250,000 M⁻¹cm⁻¹).
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
SDS-PAGE Analysis
SDS-PAGE separates proteins based on their molecular weight and provides a qualitative assessment of the purity of the labeled biomolecule. Unconjugated dye and gross heterogeneity can often be visualized.
Materials:
-
Labeled biomolecule
-
Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Polyacrylamide gel
-
Electrophoresis running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or fluorescence imaging system
Procedure:
-
Mix the labeled biomolecule with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the protein.
-
Load the denatured sample and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualize the protein bands by staining with Coomassie Brilliant Blue or by imaging the gel for Cy7 fluorescence.
Expected Results: A pure, successfully labeled biomolecule should appear as a single, sharp band at the expected molecular weight. Smearing or multiple bands may indicate degradation, aggregation, or heterogeneity in labeling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative assessment of purity. Size-exclusion chromatography (SEC-HPLC) separates molecules based on size and can resolve labeled protein from free dye and aggregates. Reverse-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and can often resolve species with different degrees of labeling.
Materials:
-
Purified labeled biomolecule
-
HPLC system with a size-exclusion column
-
Mobile phase (e.g., phosphate (B84403) buffer)
-
UV and fluorescence detectors
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the labeled biomolecule onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the eluent using both UV (at 280 nm) and fluorescence (excitation ~750 nm, emission ~773 nm) detectors.
-
Analyze the chromatogram to determine the percentage of the main peak (labeled biomolecule) and identify any peaks corresponding to aggregates or free dye.
Comparative Data Summary
The following table summarizes typical expected results from the purity assessment of a monoclonal antibody (mAb) labeled with this compound versus a Cy7 NHS ester. These values are representative and can vary depending on the specific biomolecule and reaction conditions.
| Purity Assessment Metric | This compound Labeled mAb (Click Chemistry) | Cy7 NHS Ester Labeled mAb (Amine-Reactive) |
| Degree of Labeling (DOL) | 2.5 ± 0.3 | 4.8 ± 1.5 |
| Purity by SEC-HPLC (%) | >98% (single, sharp peak) | ~90% (broader peak with potential shoulders) |
| SDS-PAGE Analysis | Sharp band at the correct molecular weight | Broader band, potential for slight smearing |
| Free Dye Post-Purification | Negligible | Often a small, detectable amount |
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams created using Graphviz depict the experimental workflow for purity assessment and the logical comparison between the labeling chemistries.
Measuring the Quantum Yield of Cy7-YNE Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescent probes, the quantum yield (Φ) is a critical parameter for assessing the brightness and sensitivity of these molecules. This guide provides a comprehensive comparison of the quantum yield of Cy7-YNE conjugates with alternative NIR dyes and details the experimental protocol for its measurement.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye for imaging and sensing applications is often dictated by its brightness, which is directly proportional to its quantum yield. The following table summarizes the quantum yield of Cy7 and other commonly used NIR dyes. It is important to note that the quantum yield of a dye can be influenced by its local environment and conjugation to other molecules. The value for this compound is based on the closely related Cyanine7 alkyne and should be considered an estimate that may change upon conjugation.[1]
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent |
| Cy7 | ~750 | ~773 | ~0.3 [1][2] | Various |
| Rhodamine 101 | 520 - 900 | 600 - 1000 | 0.913 | Ethanol |
| Cresyl Violet | 520 - 900 | 600 - 1000 | 0.578 | Ethanol |
| Oxazine 170 | 520 - 900 | 600 - 1000 | 0.579 | Ethanol |
| Oxazine 1 | 520 - 900 | 600 - 1000 | 0.141 | Ethanol |
| HITCI | 520 - 900 | 600 - 1000 | 0.283 | Ethanol |
| IR-125 | 520 - 900 | 600 - 1000 | 0.132 | Ethanol |
| IR-140 | 520 - 900 | 600 - 1000 | 0.167 | Ethanol |
| Cryptocyanine | 520 - 900 | 600 - 1000 | 0.012 | Ethanol |
Data for Rhodamine 101, Cresyl Violet, Oxazine 170, Oxazine 1, HITCI, IR-125, IR-140, and Cryptocyanine are from studies on a series of red and near-infrared dyes.[3][4][5][6]
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[7][8] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.
I. Materials and Equipment
-
Fluorometer: Capable of measuring excitation and emission spectra in the NIR range.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.
-
Standard Dye: A well-characterized NIR dye with a known quantum yield in the same solvent as the sample (e.g., Indocyanine Green (ICG) in DMSO).
-
Sample (this compound conjugate): Dissolved in a suitable solvent.
-
Solvent: Spectroscopic grade, the same for both the standard and the sample.
II. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
III. Step-by-Step Procedure
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the this compound conjugate and the standard dye in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each dilution. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the Gradient: Perform a linear regression on each plot to obtain the slope (gradient) of the line. The plot should be linear, confirming the absence of inner filter effects.
-
Calculate Quantum Yield: The quantum yield of the this compound conjugate (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the known quantum yield of the standard dye.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Signaling Pathway and Logical Relationships
In the context of this experimental procedure, we can visualize the logical relationship between the measured parameters and the final calculated quantum yield.
Caption: Logical flow from experimental data to quantum yield calculation.
By following this detailed protocol, researchers can accurately and reliably determine the quantum yield of their this compound conjugates, enabling a quantitative comparison with other fluorescent probes and facilitating the development of highly sensitive bio-imaging and diagnostic tools.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Collection - Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600â1000 nm - Analytical Chemistry - Figshare [acs.figshare.com]
- 4. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. edinst.com [edinst.com]
A Comparative Guide to the Stability of Cy7-Alkyne Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe for bioconjugation is a critical decision that directly impacts the reliability and reproducibility of experimental results. Cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) dye, is a popular choice for in vivo imaging and other applications requiring deep tissue penetration. When functionalized with an alkyne group, Cy7 can be readily conjugated to biomolecules via "click chemistry." This guide provides a comparative analysis of the stability of two common Cy7-alkyne derivatives: the terminal alkyne (Cy7-Alkyne) and the strain-promoted alkyne, dibenzocyclooctyne (Cy7-DBCO).
Executive Summary
Both Cy7-Alkyne and Cy7-DBCO are valuable tools for bioconjugation, but they exhibit key differences in their stability profiles. Terminal alkynes, such as in Cy7-Alkyne, demonstrate remarkable chemical stability in biological environments. In contrast, strained alkynes like DBCO, while offering the advantage of copper-free click chemistry, show moderate stability and are susceptible to degradation over time, particularly in the presence of thiols. The choice between these derivatives will depend on the specific experimental conditions and the required longevity of the fluorescent signal.
Data Presentation: Comparative Stability of Cy7-Alkyne Derivatives
The following table summarizes the known stability characteristics of Cy7-Alkyne and Cy7-DBCO based on available literature. Direct quantitative comparisons under identical conditions are limited; however, the data provides a strong indication of their relative performance.
| Parameter | Cy7-Alkyne (Terminal Alkyne) | Cy7-DBCO (Strained Alkyne) | Key Considerations |
| Chemical Stability | |||
| In Cellular Environments | High (<6% degradation observed over 24 hours in RAW 264.7 cells)[1] | Moderate (36% ± 0.8% degradation observed over 24 hours in RAW 264.7 cells)[1] | Terminal alkynes show superior stability in complex cellular environments. |
| Reactivity with Thiols | Stable[1] | Reactive (undergoes thiol-yne addition)[2][3][4] | DBCO's reactivity with thiols, such as glutathione (B108866) present in cells, is a potential pathway for non-specific labeling and degradation. The rate of this reaction is significantly lower than the reaction with azides.[3] |
| Hydrolytic Stability | Generally high | Generally high | Both alkyne functionalities are stable towards hydrolysis under typical physiological conditions. |
| Photostability | |||
| General Photostability | Moderate (inherent to the Cy7 core) | Moderate (inherent to the Cy7 core) | Cy7 dyes are known to have lower photostability compared to other cyanine dyes like Cy5.[5][6] |
| Linkage Stability (Post-Conjugation) | |||
| Triazole Linkage (with Azide) | Highly Stable (formed via CuAAC) | Highly Stable (formed via SPAAC) | The 1,2,3-triazole linkage formed by both click chemistry methods is extremely robust and not susceptible to hydrolysis, oxidation, or reduction. |
Experimental Protocols
To enable researchers to perform their own side-by-side comparisons, detailed experimental protocols for assessing the chemical and photostability of Cy7-alkyne derivatives are provided below.
Protocol 1: Assessment of Chemical Stability in the Presence of Thiols
Objective: To compare the degradation of Cy7-Alkyne and Cy7-DBCO in the presence of a biologically relevant thiol, such as glutathione (GSH).
Materials:
-
Cy7-Alkyne and Cy7-DBCO stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Plate reader capable of measuring fluorescence at Ex/Em ~750/775 nm
-
HPLC-MS system for degradation product analysis (optional)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a 100 mM stock solution of GSH in PBS.
-
In separate wells of the 96-well plate, prepare the following solutions:
-
Test Samples: 10 µM Cy7-Alkyne or Cy7-DBCO with 10 mM GSH in PBS.
-
Control Samples: 10 µM Cy7-Alkyne or Cy7-DBCO in PBS (without GSH).
-
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each sample.
-
Calculate the half-life (t½) of the fluorescence signal for each condition. A significant decrease in fluorescence in the presence of GSH for Cy7-DBCO would indicate degradation.
-
-
(Optional) HPLC-MS Analysis:
-
At each time point, take an aliquot of the reaction mixture and analyze it by HPLC-MS to identify and quantify the parent dye and any degradation products.
-
Protocol 2: Assessment of Photostability
Objective: To compare the photobleaching rates of Cy7-Alkyne and Cy7-DBCO upon continuous illumination.
Materials:
-
Cy7-Alkyne and Cy7-DBCO solutions (e.g., 1 µM in PBS)
-
Fluorescence microscope with a stable light source (e.g., laser or xenon arc lamp) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with immobilized Cy7-Alkyne and Cy7-DBCO. This can be achieved by conjugating the dyes to a biomolecule (e.g., an antibody or oligonucleotide) that is then adhered to the slide.
-
-
Image Acquisition:
-
Expose a defined region of the sample to continuous illumination using the microscope's light source.
-
Acquire images at regular time intervals (e.g., every 30 seconds) until the fluorescence signal is significantly reduced.
-
-
Data Analysis:
-
Using the image analysis software, measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life for each derivative.
-
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the stability of Cy7-alkyne derivatives.
Caption: Experimental workflow for comparing the stability of Cy7-alkyne derivatives.
References
- 1. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of Cy7-YNE Targeted Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of targeted probes is a critical step to ensure data accuracy and reliability. This guide provides an objective comparison of methods for validating the specificity of Cy7-YNE targeted probes against other alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Probe Characteristics
The choice of a fluorescent label for a targeted probe significantly impacts its in vivo performance, particularly its specificity, which is often measured by the tumor-to-background ratio (TBR). Below is a comparison of Cy7 with a common alternative, IRDye 800CW, when conjugated to a targeting moiety like the epidermal growth factor (EGF).
| Feature | Cy7-Conjugate (e.g., EGF-Cy5.5*) | IRDye 800CW-Conjugate (e.g., EGF-IRDye 800CW) | Rationale for Performance |
| Excitation/Emission Maxima | ~660 nm / ~710 nm | ~785 nm / ~830 nm | IRDye 800CW operates further in the near-infrared (NIR) spectrum, reducing tissue autofluorescence and leading to a better signal-to-noise ratio.[1][2] |
| Tumor-to-Background Ratio (TBR) | Lower (e.g., 0.24 for EGF-Cy5.5)[1] | Higher (e.g., 1.84 for EGF-IRDye 800CW)[1] | The reduced background signal from IRDye 800CW allows for a clearer distinction between the targeted tumor and surrounding tissue.[1][2] |
| Quantum Yield | Higher than IRDye 800CW | Lower than Cy5.5 | While Cy5.5 has a higher quantum efficiency, the overwhelming effect of tissue autofluorescence in its emission range diminishes its in vivo performance.[1] |
| Photostability | Moderate | High | IRDye 800CW is known for its high photostability, which is advantageous for longitudinal imaging studies.[3] |
| Non-specific Uptake | Can be an issue | Can have non-specific uptake, but zwitterionic alternatives like ZW800-1 show even lower non-specific binding.[4] | The chemical properties of the dye itself can lead to accumulation in non-target tissues. |
Note: Data for EGF-Cy5.5 is used as a proxy for a red-excitable dye in comparison to the NIR-excitable IRDye 800CW, as direct comparative data for a this compound conjugate was not available in a single study.
Experimental Protocols
To validate the specificity of a this compound targeted probe, a series of key experiments should be performed.
Protocol 1: In Vitro Competition Assay
This assay confirms that the targeted probe binds specifically to its intended receptor.
Objective: To demonstrate that the binding of the this compound targeted probe to its target can be displaced by an unlabeled version of the targeting ligand.
Materials:
-
Cells expressing the target receptor.
-
This compound targeted probe.
-
Unlabeled targeting ligand (competitor).
-
Cell culture medium.
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with fresh medium.
-
Incubate the cells with increasing concentrations of the unlabeled competitor for 30 minutes.
-
Add a fixed concentration of the this compound targeted probe to all wells and incubate for 1-2 hours.
-
Wash the cells to remove any unbound probe.
-
Measure the fluorescence intensity in each well using a plate reader or capture images using a fluorescence microscope.
Expected Outcome: A dose-dependent decrease in the fluorescence signal should be observed with increasing concentrations of the unlabeled competitor, indicating specific binding of the this compound probe to its target.
Protocol 2: Negative Control Study
This experiment helps to distinguish between target-specific uptake and non-specific accumulation.
Objective: To compare the uptake of the this compound targeted probe with a non-targeted or structurally similar but inactive control probe.
Materials:
-
This compound targeted probe.
-
A negative control probe (e.g., this compound attached to a scrambled peptide or a molecule with no affinity for the target).
-
Cell lines with and without expression of the target receptor.
-
In vivo imaging system.
Procedure (In Vivo):
-
Administer the this compound targeted probe to one group of tumor-bearing animals (with tumors expressing the target).
-
Administer the negative control probe to a second group of tumor-bearing animals.
-
Perform fluorescence imaging at various time points post-injection (e.g., 1, 4, 24 hours).
-
Quantify the fluorescence intensity in the tumor and a non-target tissue (e.g., muscle) to determine the tumor-to-background ratio (TBR).
Expected Outcome: The this compound targeted probe should show significantly higher accumulation and a higher TBR in the target-expressing tumor compared to the negative control probe.
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol provides a quantitative measure of probe distribution in various organs.
Objective: To quantify the accumulation of the this compound targeted probe in the tumor and major organs after in vivo imaging.
Materials:
-
In vivo imaging system.
-
Dissection tools.
Procedure:
-
Following the final in vivo imaging time point, euthanize the animal.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the dissected organs in the imaging system and acquire a fluorescence image.
-
Draw regions of interest (ROIs) around each organ and the tumor and quantify the average fluorescence intensity.
Expected Outcome: The biodistribution analysis will reveal the extent of probe accumulation in the target tissue versus other organs, providing insights into the probe's specificity and clearance profile. The targeted probe should show the highest accumulation in the tumor.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows for validating probe specificity.
Caption: A diagram of a targeted probe binding to its receptor and initiating a signaling cascade.
Caption: The experimental workflow for an in vitro competition assay to validate probe specificity.
Caption: The expected outcomes for a targeted probe versus a negative control in specificity validation.
References
A Researcher's Guide to Confirming Successful Click Chemistry with Cy7-YNE
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become an indispensable tool for bioconjugation.[1] Its high efficiency, specificity, and biocompatibility make it ideal for labeling biomolecules.[2][3] When using fluorescent probes like Cy7-YNE, a near-infrared alkyne, confirming the success of the reaction is paramount for the reliability of downstream applications, from in vivo imaging to fluorescence-based assays.[4]
This guide provides an objective comparison of methods to confirm the successful conjugation of this compound to an azide-modified molecule. It includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to ensure robust and reproducible results.
Primary vs. Orthogonal Confirmation Methods
Confirmation of a successful click reaction should ideally involve more than one analytical technique. While the fluorescence of Cy7 is a direct indicator, orthogonal methods provide independent verification of the covalent triazole bond formation, lending greater confidence to the results.[5]
-
Primary Method (Fluorescence Detection): The most straightforward approach is to measure the fluorescence of the Cy7 dye. If the reaction is successful, the Cy7-alkyne will be covalently linked to the target molecule. After removing any unreacted this compound, the fluorescence intensity of the purified product will be proportional to the amount of successful conjugation.
-
Orthogonal Methods: These techniques confirm the reaction by detecting changes in the physical or chemical properties of the reactants and products, rather than relying on the reporter tag. Common methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and SDS-PAGE analysis.
Comparison of Confirmation Methods
The choice of confirmation method depends on the sample type, required sensitivity, and available instrumentation.
| Method | Principle | Sample Type | Sensitivity | Key Advantages | Key Disadvantages |
| Fluorescence Spectroscopy | Detects the emission of light from the Cy7 fluorophore after excitation at its specific wavelength. | Purified proteins, nucleic acids, lysates | High | Rapid, highly sensitive, and directly measures the intended reporter molecule. | Susceptible to background fluorescence; does not confirm the specific covalent bond. |
| SDS-PAGE with In-Gel Scan | Separates proteins by size. A fluorescent band at the expected molecular weight of the conjugate confirms labeling. | Proteins, cell lysates | Moderate | Provides molecular weight confirmation; good for assessing labeling specificity. | Semi-quantitative; requires removal of unreacted probe to reduce background. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. A mass shift corresponding to the addition of this compound confirms conjugation. | Purified proteins, peptides, small molecules | High | Provides unambiguous confirmation of covalent bond formation and precise mass.[6] | Requires pure samples; instrumentation may not be readily available. |
| HPLC Analysis | Separates molecules based on their physical properties (e.g., hydrophobicity). A new peak with a different retention time indicates product formation. | Small molecules, peptides, oligonucleotides | Moderate | Can be used to quantify reaction yield and purity. | May require method development; not suitable for complex mixtures like lysates. |
Experimental Workflows and Reaction Mechanisms
Visualizing the experimental and logical workflows can clarify the process of performing and confirming a click chemistry reaction.
Detailed Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a starting point for labeling an azide-modified protein in solution. Optimization may be required based on the specific protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 20 mM in water[7]
-
THPTA ligand, 100 mM in water[7]
-
Sodium Ascorbate, 300 mM in water (prepare fresh)[8]
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add this compound to the protein solution. A 10-20 fold molar excess of the alkyne probe over the protein is a good starting point.
-
Prepare the catalyst premix: a few minutes before use, combine the 20 mM CuSO₄ solution and 100 mM THPTA ligand solution at a 1:2 ratio.[8]
-
Add the CuSO₄/THPTA premix to the reaction tube to a final concentration of 1 mM CuSO₄. Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[7][8]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]
-
Purify the resulting Cy7-protein conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted this compound and catalyst components.
Protocol 2: Confirmation by SDS-PAGE and In-Gel Fluorescence Scan
Materials:
-
Purified Cy7-protein conjugate from Protocol 1
-
Unlabeled protein (negative control)
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner with appropriate laser and emission filters for Cy7 (e.g., ~750 nm excitation, ~780 nm emission)
Methodology:
-
Mix samples of the purified conjugate and the negative control with loading buffer and load onto an SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Scan the gel using a fluorescence scanner.
-
Confirmation: A fluorescent band should appear in the lane with the conjugate at a molecular weight corresponding to the protein plus the mass of the this compound tag. The negative control lane should show no significant fluorescence at that band.
Troubleshooting Common Issues
Low yield or failed reactions are common challenges in bioconjugation.[9]
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inactive Catalyst: The Cu(I) catalyst is easily oxidized to inactive Cu(II). | Always use a freshly prepared solution of the reducing agent (sodium ascorbate). Ensure the ligand (e.g., THPTA) is present to stabilize the Cu(I) state. |
| Reagent Degradation: Azide (B81097) or alkyne functionalities may have degraded. | Use fresh reagents. Check the purity of starting materials. Confirm the presence of the alkyne group on your molecule using an orthogonal method if possible.[10] | |
| Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[9] | Increase reaction time or temperature (e.g., to 37°C). Consider designing a linker to increase the distance between the functional group and the biomolecule. | |
| High Background Signal | Insufficient Purification: Unreacted this compound remains in the sample. | Ensure the purification method is adequate to separate the small molecule probe from the much larger biomolecule conjugate. Repeat the purification step if necessary. |
| Non-specific Binding: The probe is sticking to the protein without covalent linkage. | Perform stringent washes during purification. Include a non-ionic detergent (e.g., 0.1% Tween-20) in wash buffers to reduce non-specific interactions. |
By employing a combination of direct fluorescence detection and robust orthogonal methods, researchers can confidently confirm the success of their click chemistry reactions with this compound, ensuring the integrity and reliability of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. FastClick™ Cy7 Alkyne | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Click Chemistry Probes: Benchmarking Cy7-YNE Performance
In the rapidly advancing fields of chemical biology and drug development, the ability to specifically and efficiently label biomolecules is paramount. Click chemistry has emerged as a powerful tool for this purpose, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of the near-infrared fluorescent probe Cy7-YNE, which utilizes CuAAC, against common SPAAC probes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Performance at a Glance: this compound vs. SPAAC Probes
The choice between a copper-catalyzed probe like this compound and a strain-promoted, copper-free alternative is often dictated by the specific application, particularly the tolerance of the biological system to copper ions and the desired reaction kinetics.
| Performance Metric | This compound (CuAAC) | Strain-Promoted Probes (e.g., DBCO, BCN) | Key Considerations |
| Reaction Kinetics (2nd Order Rate Constant) | ~10³ - 10⁵ M⁻¹s⁻¹ (with ligand acceleration) | DBCO: ~1 M⁻¹s⁻¹ BCN: Slower than DBCO with aliphatic azides, but can be faster with aromatic azides.[1] | CuAAC reactions are exceptionally fast, enabling rapid labeling.[2] SPAAC kinetics are generally slower but sufficient for many applications. |
| Biocompatibility | Potential cytotoxicity due to copper catalyst.[3][4] Mitigated by ligands like THPTA.[5] | Excellent; no cytotoxic copper catalyst required. Ideal for live-cell and in-vivo imaging.[3][4] | The primary driver for choosing SPAAC is often the avoidance of copper-induced toxicity.[4] |
| Quantum Yield & Brightness | The fluorescence quantum yield of Cy7 can be influenced by its environment and substitution.[6] Brightness can be enhanced in heavy water (D₂O).[7][8] | Dependent on the specific fluorophore conjugated to the strained alkyne. | The choice of fluorophore is a critical determinant of signal strength in both approaches. |
| Signal-to-Noise Ratio | Can be very high due to the bio-orthogonal nature of the reaction. | Generally high, with low background labeling. | Both methods offer high selectivity, leading to good signal-to-noise ratios.[9] |
| Ease of Use | Requires the preparation of a catalyst solution containing a copper source, a reducing agent, and a ligand. | Simpler workflow; the probe is added directly to the sample containing the azide. | The streamlined protocol for SPAAC can be an advantage in high-throughput applications. |
The Chemistry Behind the Probes: A Visual Explanation
The fundamental difference between this compound and its SPAAC counterparts lies in the mechanism of the click reaction. This compound participates in a copper-catalyzed reaction, while probes like DBCO and BCN utilize ring strain to react with azides without a catalyst.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable results. Below are representative protocols for labeling proteins in cell lysates using both CuAAC with this compound and SPAAC with a DBCO-functionalized probe.
Protocol 1: CuAAC Labeling of Proteins in Cell Lysate with this compound
This protocol outlines the steps for labeling an alkyne-tagged protein within a complex biological sample using an azide-functionalized probe.[9]
Materials:
-
Cell lysate containing the alkyne-modified protein of interest.
-
This compound probe.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).
-
PBS buffer (pH 7.4).
Procedure:
-
To a 1.5 mL microfuge tube, add 50 µL of protein lysate (1-5 mg/mL).
-
Add 100 µL of PBS buffer.
-
Add the desired amount of this compound (a final concentration of 20 µM is a good starting point).[10]
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[10]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[10]
-
Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to initiate the reaction and vortex.[10]
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins are now ready for downstream analysis such as SDS-PAGE and fluorescence imaging.
Protocol 2: SPAAC Labeling of Azide-Modified Proteins in Live Cells with a DBCO-Fluorophore
This protocol is designed for the copper-free labeling of live cells that have been metabolically engineered to express azide-functionalized biomolecules.
Materials:
-
Live cells with azide-modified proteins.
-
DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5).
-
Cell culture medium.
-
PBS buffer (pH 7.4).
Procedure:
-
Culture cells in the presence of an azide-containing metabolic precursor (e.g., L-azidohomoalanine) to incorporate azides into newly synthesized proteins.
-
Gently wash the cells with pre-warmed PBS or cell culture medium to remove any unincorporated precursor.
-
Add the DBCO-conjugated fluorescent probe, diluted in cell culture medium, to the cells. The optimal concentration should be determined empirically but often falls within the low micromolar range.
-
Incubate the cells at 37°C for a designated period (typically 30-60 minutes, but this can vary based on the specific probe and cellular target).
-
Wash the cells three times with fresh medium or PBS to remove any unreacted probe.
-
The cells are now ready for visualization by fluorescence microscopy.
Concluding Remarks
Both this compound and strain-promoted click chemistry probes offer powerful solutions for biomolecular labeling. The decision of which to employ hinges on the specific experimental context. For applications where speed is critical and the biological system can tolerate low levels of copper, the exceptionally fast kinetics of CuAAC with this compound make it an excellent choice. Conversely, for live-cell imaging and in-vivo studies where biocompatibility is the primary concern, the copper-free nature of SPAAC probes is indispensable. By understanding the relative strengths and weaknesses of each approach, researchers can select the optimal tool to illuminate their biological questions with high fidelity and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Increasing the brightness of cyanine fluorophores for single-molecule and superresolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Characterization of Cy7-YNE Labeled Nanoparticles for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cy7-YNE labeled nanoparticles with alternative near-infrared (NIR) fluorescently labeled nanoparticles. The focus is on the characterization and performance of these nanoparticles for in vivo imaging applications, supported by experimental data and detailed protocols.
Introduction to Near-Infrared (NIR) Labeled Nanoparticles
Fluorescently labeled nanoparticles are invaluable tools for in vivo imaging, enabling the tracking of drug delivery systems, monitoring disease progression, and elucidating biological pathways. Dyes that absorb and emit light in the near-infrared (NIR) window (700-900 nm) are particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration. Cy7 is a popular NIR dye, and its derivatives, such as this compound, offer specific functionalities for nanoparticle conjugation.
This guide will compare nanoparticles labeled with this compound, which utilizes click chemistry for covalent attachment, to those labeled with the more traditional Cy7-NHS ester, which reacts with primary amines. Furthermore, a comparison with other commonly used NIR dyes, such as IRDye 800CW and Alexa Fluor 750, will be presented.
Nanoparticle Labeling Chemistries: A Comparison
The method of dye conjugation to nanoparticles is critical as it can influence the stability, biodistribution, and overall performance of the imaging agent. Here, we compare two common strategies: click chemistry using this compound and NHS ester chemistry using Cy7-NHS ester.
This compound (Click Chemistry): This method involves the copper(I)-catalyzed cycloaddition of an alkyne (YNE) functional group on the dye with an azide (B81097) group on the nanoparticle surface.
-
Advantages: High specificity and efficiency, reaction proceeds in aqueous conditions, and the resulting triazole linkage is highly stable in vivo.
-
Disadvantages: Requires the introduction of azide functionalities on the nanoparticle surface and the use of a copper catalyst, which may need to be removed for in vivo applications.
Cy7-NHS Ester: This method involves the reaction of an N-hydroxysuccinimide (NHS) ester functional group on the dye with primary amines on the nanoparticle surface.
-
Advantages: A well-established and straightforward method for labeling proteins and other amine-containing nanoparticles.
-
Disadvantages: The reaction is pH-sensitive, and the resulting amide bond can be susceptible to hydrolysis. The labeling can also alter the surface charge of the nanoparticle, potentially affecting its biodistribution.[1]
Performance Comparison of Labeled Nanoparticles
The choice of labeling chemistry and the dye itself can significantly impact the physicochemical properties and in vivo performance of the nanoparticles.
Photophysical Properties of NIR Dyes
The brightness and photostability of the fluorescent dye are crucial for sensitive in vivo imaging.
| Property | Cy7 | IRDye 800CW | Alexa Fluor 750 |
| Excitation Max (nm) | ~750 | ~774 | ~749 |
| Emission Max (nm) | ~773 | ~789 | ~775 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~240,000 | ~240,000 |
| Quantum Yield | ~0.28 | ~0.12 | ~0.12 |
| Photostability | Moderate | High | High |
Note: Photophysical properties can vary depending on the solvent and conjugation to nanoparticles. Alexa Fluor 750 and IRDye 800CW are generally considered to be more photostable than Cy7.[2][3]
Characterization of Labeled Nanoparticles
The size, surface charge, and dye loading of the labeled nanoparticles must be thoroughly characterized.
| Nanoparticle Type | Labeling Method | Size (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA | Covalently attached Cy5.5 | ~120 | < 0.2 | ~ -22 | [4] |
| Fe3O4 | IRDye800CW coupled | ~12 | - | - | [5] |
| PLGA/PLA-PEG-FA | DiI encapsulated | ~200 | < 0.2 | ~ -20 | [6] |
Note: The labeling process should ideally not significantly alter the size and surface properties of the nanoparticles, as this can affect their in vivo behavior.[1]
In Vivo Performance: Biodistribution and Tumor Accumulation
The ultimate test of a labeled nanoparticle is its performance in a living organism. Key metrics include its biodistribution (where it goes in the body) and its ability to accumulate at a target site, such as a tumor.
Fluorescence imaging studies have shown that Cy7-labeled nanoparticles can accumulate in tumors.[7] However, it is crucial to note that the labeling dye itself can alter the biodistribution of the nanoparticles. For instance, some studies have shown that fluorescently labeled nanoparticles can exhibit increased accumulation in the liver and spleen compared to their unlabeled counterparts.[8] Therefore, careful validation is necessary to ensure that the observed fluorescence signal accurately represents the nanoparticle distribution.
Quantitative analysis of ex vivo organs after in vivo imaging provides more accurate data on nanoparticle biodistribution. Studies with IRDye 800CW-labeled nanoparticles have shown accumulation primarily in the liver, spleen, and kidney.[5][9]
Experimental Protocols
Protocol 1: Nanoparticle Labeling via Click Chemistry (this compound)
This protocol describes a general method for labeling azide-functionalized nanoparticles with this compound.
Materials:
-
Azide-functionalized nanoparticles
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in deionized water.
-
In a reaction tube, combine the azide-functionalized nanoparticles, this compound solution, and THPTA.
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled nanoparticles from unreacted dye and catalyst using size exclusion chromatography or dialysis.
Protocol 2: Nanoparticle Labeling via NHS Ester Chemistry (Cy7-NHS Ester)
This protocol describes a general method for labeling amine-functionalized nanoparticles with Cy7-NHS ester.
Materials:
-
Amine-functionalized nanoparticles
-
Cy7-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
DMSO
Procedure:
-
Prepare a stock solution of Cy7-NHS ester in DMSO immediately before use.
-
Disperse the amine-functionalized nanoparticles in the amine-free buffer.
-
Add the Cy7-NHS ester stock solution to the nanoparticle suspension while gently vortexing. A typical molar ratio of dye to nanoparticle is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).
-
Purify the labeled nanoparticles from unreacted dye using size exclusion chromatography or dialysis.
Protocol 3: Characterization of Labeled Nanoparticles
Dynamic Light Scattering (DLS) for Size and Polydispersity:
-
Dilute the labeled nanoparticle suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
Transmission Electron Microscopy (TEM) for Morphology:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the grid to dry completely.
-
Image the nanoparticles using a TEM to visualize their size, shape, and morphology.
Fluorescence Spectroscopy for Dye Loading:
-
Measure the absorbance of the labeled nanoparticle suspension at the excitation maximum of the dye and at a wavelength corresponding to the nanoparticle core material (if applicable).
-
Calculate the degree of labeling (DOL) based on the absorbance values and the molar extinction coefficients of the dye and the nanoparticle.
Protocol 4: In Vivo Imaging and Ex Vivo Biodistribution
Animal Model:
-
Use appropriate tumor-bearing mouse models for cancer imaging studies.
In Vivo Imaging:
-
Inject the labeled nanoparticles intravenously into the tail vein of the mice.
-
At various time points post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS).
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Acquire fluorescence images of the excised organs and tumor.
-
Quantify the fluorescence intensity in each organ to determine the biodistribution of the nanoparticles.
Mandatory Visualizations
Caption: Nanoparticle Labeling Workflows.
Caption: In Vivo Analysis Workflow.
References
- 1. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacture of IRDye800CW-coupled Fe3O4 nanoparticles and their applications in cell labeling and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Cell Uptake of PLGA/PLA-PEG-FA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biodistribution studies of nanoparticles using fluorescence imaging: a qualitative or quantitative method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manufacture of IRDye800CW-coupled Fe3O4 nanoparticles and their applications in cell labeling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cy7-YNE
For laboratory professionals engaged in cutting-edge research and development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Cy7-YNE, a fluorescent cyanine (B1664457) dye. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Profile
Quantitative Data Summary
The following table summarizes key handling and storage information for this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C to -80°C (protect from light) | [1] |
| Excitation Wavelength (Ex) | 700-770 nm | [1][2] |
| Emission Wavelength (Em) | 790 nm | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF | [3] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Liquid Waste:
-
Designate a specific, leak-proof, and chemically compatible container for all liquid waste containing this compound. This container should be clearly labeled as "Hazardous Waste: this compound".
-
Collect all unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware in this container.[4]
-
For containers of highly toxic chemicals (as a general precaution), the first three rinses must be collected and disposed of as hazardous waste.[5]
-
-
Solid Waste:
-
Use a separate, clearly labeled hazardous waste container for all solid waste contaminated with the dye.
-
This includes items such as pipette tips, gloves, absorbent materials used for spills, and any other contaminated disposable labware.[4]
-
Step 2: Waste Labeling and Storage
Accurate labeling and safe storage of hazardous waste are crucial for regulatory compliance and safety.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful if swallowed," "Aquatic Toxin")
-
The date of accumulation
-
-
Storage:
Step 3: Arranging for Disposal
The final step is to coordinate with your institution's Environmental Health & Safety (EHS) department for the proper disposal of the collected waste.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS department directly.[4]
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as detailed on your container labels.
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS department regarding the safe transportation and final disposal of the waste. They will ensure the waste is managed in accordance with all local, state, and federal regulations.
Experimental Workflow for Disposal
Caption: A flowchart illustrating the decision-making and procedural steps for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance for the proper disposal of this compound. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols may vary. Always prioritize safety and regulatory compliance in all laboratory procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy7-YNE
For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Cy7-YNE. Adherence to these procedures is critical for minimizing risk, ensuring experimental integrity, and maintaining a safe laboratory environment.
This compound is a near-infrared fluorescent dye containing a terminal alkyne group, making it a valuable tool in bioconjugation and imaging applications through "click chemistry."[1][2] While specific hazard data for this compound is limited, its structural components—a cyanine (B1664457) dye and a terminal alkyne—necessitate careful handling to mitigate potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is mandatory when handling this compound in both its solid and solution forms. The following table outlines the minimum required protective gear for each stage of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety goggles with side shields and a face shield | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended | Laboratory coat and a chemical-resistant apron | Certified chemical fume hood |
| Preparing Solutions | Safety goggles with side shields and a face shield | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended | Laboratory coat and a chemical-resistant apron | Certified chemical fume hood |
| Use in Reactions | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Well-ventilated area or chemical fume hood |
| Waste Disposal | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Well-ventilated area or chemical fume hood |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach is crucial for preventing exposure and contamination. The following workflow outlines the safe handling of this compound from receipt to disposal.
Figure 1. Workflow for the safe handling of this compound.
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and informed response is critical to prevent the spread of contamination and minimize exposure.
1. Evacuate and Secure:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated.
2. Absorb:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3]
-
For solid spills, gently cover the material with absorbent pads to avoid generating dust.
3. Collect:
-
Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[3]
4. Decontaminate:
-
Clean the spill area with a suitable solvent. Effective options include non-chlorinated automotive brake cleaner, WD-40, or isopropyl alcohol.[4]
-
For porous surfaces, multiple applications may be necessary.
-
For skin contact, use a waterless hand cleaner, rubbing it in vigorously before wiping with a dry cloth. Follow with soap and water.[4]
5. Dispose:
-
Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[3]
Decontamination Protocol
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the dye. Collect this rinsate as hazardous liquid waste.[3]
-
Wash with soap and water. A 10% bleach solution can also be used for soaking, followed by thorough rinsing with water to remove any bleach residue.[5]
-
Perform a final rinse with distilled water.
Surfaces and Equipment:
-
Wipe down all contaminated surfaces with a cloth soaked in a recommended solvent (e.g., non-chlorinated automotive brake cleaner, isopropyl alcohol).[4]
-
Follow with a wash using soap and water.
-
For stubborn stains, a solution of dish soap in warm water can be effective.[6]
Disposal Plan: Ensuring Regulatory Compliance and Environmental Safety
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations. Never dispose of this compound waste down the drain or in the regular trash.[7]
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[3]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the initial solvent rinses from glassware decontamination, in a separate, compatible hazardous waste container.[3]
-
Sharps Waste: Any sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[3]
Container Labeling and Storage:
-
Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound" and any solvents present.[3][8]
-
Store sealed waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) with secondary containment.[7]
Final Disposal:
-
Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7][8]
Due to the reactive nature of the terminal alkyne group, which can form explosive acetylides with certain metals, do not attempt to neutralize or quench this compound waste yourself.[3][8] Proper segregation and clear labeling are the most critical steps for ensuring safe disposal by trained professionals.
References
- 1. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 2. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for Avoiding & Cleaning Fluorescent Dye Spills - Spectroline.com [spectroline.com]
- 5. uml.edu [uml.edu]
- 6. Fluorescent stains and how to remove them - Action Cleaning SolutionsAction Cleaning Solutions [actioncleaningsolutions.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
